molecular formula C5H13ClN2O2S B1284315 Thialysine hydrochloride CAS No. 20662-32-2

Thialysine hydrochloride

Numéro de catalogue: B1284315
Numéro CAS: 20662-32-2
Poids moléculaire: 200.69 g/mol
Clé InChI: CVHKULVNPGAEQM-WCCKRBBISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Thialysine hydrochloride is a useful research compound. Its molecular formula is C5H13ClN2O2S and its molecular weight is 200.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2R)-2-amino-3-(2-aminoethylsulfanyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S.ClH/c6-1-2-10-3-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHKULVNPGAEQM-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCC(C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CSC[C@@H](C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2936-69-8 (Parent)
Record name S-(2-Aminoethyl)-L-cysteine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020662322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50942860
Record name S-(2-Aminoethyl)cysteine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20662-32-2, 63905-31-7, 4099-35-8
Record name L-Cysteine, S-(2-aminoethyl)-, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20662-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Cysteine, S-(2-aminoethyl)-, dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63905-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-(2-Aminoethyl)-L-cysteine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4099-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-(2-Aminoethyl)-L-cysteine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020662322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(2-Aminoethyl)cysteine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-(2-aminoethyl)-L-cysteine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.938
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name S-(2-AMINOETHYL)CYSTEINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WPH5RH5BID
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Thialysine hydrochloride structure and chemical properties.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thialysine, also known as S-(2-aminoethyl)-L-cysteine, is a structural analog of the essential amino acid L-lysine, where the ε-methylene group is replaced by a sulfur atom. This substitution confers unique chemical and biological properties, making it a valuable tool in biochemical research and a potential candidate for therapeutic development. This technical guide provides a detailed overview of the structure, chemical properties, and biological activities of its hydrochloride salt, Thialysine hydrochloride. It includes a summary of its physicochemical characteristics, detailed experimental protocols for its synthesis and analysis of its cytotoxic effects, and a depiction of its known mechanism of action in inducing apoptosis in cancer cells.

Chemical Structure and Properties

This compound is the hydrochloride salt of S-(2-aminoethyl)-L-cysteine. Its structure is characterized by a cysteine backbone with an aminoethyl group attached to the sulfur atom.

Figure 1: Chemical structure of this compound.
Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name (2R)-2-amino-3-[(2-aminoethyl)sulfanyl]propanoic acid;hydrochloride[1]
Synonyms S-(2-Aminoethyl)-L-cysteine hydrochloride, L-4-Thialysine hydrochloride[2]
CAS Number 4099-35-8[3]
Molecular Formula C5H13ClN2O2S[1]
Molecular Weight 200.69 g/mol [1][4]
Appearance White to off-white or light beige powder[5][6]
Melting Point 200-202 °C[5]
Solubility Soluble in water (50 mg/mL)[5]
Purity ≥98% (TLC)[2][6]
Crystal System Monoclinic[7]
Space Group P2(1)[7]

Biological Activity and Mechanism of Action

Thialysine acts as a lysine antagonist and has been shown to inhibit protein synthesis.[3][8] It is actively transported into cells and can be incorporated into proteins in place of lysine.[8] Notably, this compound has demonstrated cytotoxic effects against certain cancer cell lines, particularly human acute leukemia Jurkat T cells.[5]

The mechanism of its cytotoxicity in Jurkat T cells involves the induction of apoptosis through a mitochondria-dependent pathway.[5][8] This is characterized by the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspase-9 and subsequently caspase-3.[5][8] Activated caspase-3 then cleaves various cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to DNA fragmentation and apoptotic cell death.[5]

Furthermore, thialysine has been observed to cause cell cycle arrest, contributing to its overall cytotoxic effect.[5] Treatment of Jurkat T cells with thialysine leads to a significant decrease in the protein levels of key cell cycle regulators, including cdk4, cdk6, cdc2, cyclin A, cyclin B1, and cyclin E.[5]

G Thialysine This compound Mitochondrion Mitochondrion Thialysine->Mitochondrion induces CellCycleArrest Cell Cycle Arrest Thialysine->CellCycleArrest CDKs_Cyclins CDKs (cdk4, cdk6, cdc2) Cyclins (A, B1, E) Thialysine->CDKs_Cyclins downregulates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Caspase9 Caspase-9 (pro) Cytochrome_c->Caspase9 activates Caspase9_active Caspase-9 (active) Caspase3 Caspase-3 (pro) Caspase9_active->Caspase3 activates Caspase3_active Caspase-3 (active) PARP PARP Caspase3_active->PARP cleaves Apoptosis Apoptosis Caspase3_active->Apoptosis PARP_cleaved Cleaved PARP PARP_cleaved->Apoptosis CellCycle Cell Cycle Progression

Figure 2: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for key experiments to evaluate its biological activity.

Synthesis of S-(2-Aminoethyl)-L-cysteine Hydrochloride

This protocol is adapted from the general principles of reacting L-cysteine with a protected 2-bromoethylamine followed by deprotection and salt formation.

Materials:

  • L-cysteine hydrochloride

  • 2-Bromoethylamine hydrobromide

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Diethyl ether

  • Activated carbon

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-cysteine hydrochloride in deionized water.

  • Addition of Base: Cool the solution in an ice bath and slowly add a solution of sodium hydroxide to adjust the pH to approximately 8.5.

  • Addition of Bromoethylamine: While maintaining the temperature and pH, add a solution of 2-bromoethylamine hydrobromide dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Acidification and Purification: Once the reaction is complete, acidify the mixture with concentrated hydrochloric acid to a pH of approximately 1.

  • Decolorization: Add a small amount of activated carbon and stir for 30 minutes. Filter the solution to remove the carbon.

  • Crystallization: Concentrate the filtrate under reduced pressure. Add ethanol to induce crystallization. Further precipitation can be achieved by the addition of diethyl ether.

  • Isolation and Drying: Collect the crystalline product by filtration, wash with cold ethanol and then diethyl ether. Dry the product under vacuum to yield S-(2-Aminoethyl)-L-cysteine hydrochloride.

Cytotoxicity Assay (MTT Assay)

This protocol describes a method to determine the cytotoxic effects of this compound on Jurkat T cells.

Materials:

  • Jurkat T cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (dissolved in sterile water or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed Jurkat T cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.

  • Treatment: Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5 mM). Include untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Western Blot Analysis for Caspase Activation and PARP Cleavage

This protocol outlines the procedure for detecting the activation of caspases and the cleavage of PARP in this compound-treated Jurkat T cells.

Materials:

  • Jurkat T cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-caspase-9, anti-caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse the treated and untreated Jurkat T cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification Sample_Prep Sample Preparation Quantification->Sample_Prep SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection

Figure 3: Experimental workflow for Western Blot analysis.

Conclusion

This compound is a valuable research tool for studying lysine-dependent biochemical pathways and serves as a lead compound for the development of novel anticancer agents. Its well-defined chemical structure and properties, coupled with a growing understanding of its mechanism of action, make it a subject of continued interest in the scientific community. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the therapeutic potential of this intriguing molecule.

References

L-Thialysine: A Technical Guide to its Cytotoxic Effects on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-thialysine, a lysine analog also known as S-aminoethyl-L-cysteine, has demonstrated notable cytotoxic effects against cancer cells, particularly in hematological malignancies.[1][2] Its mechanism of action involves the induction of apoptosis through a mitochondria-dependent pathway and the promotion of cell cycle arrest, highlighting its potential as a template for novel anticancer therapeutics. This technical guide provides a comprehensive overview of the current understanding of L-thialysine's cytotoxic properties, detailing its impact on cellular signaling pathways, summarizing available quantitative data, and outlining key experimental protocols for its study.

Introduction

L-thialysine is a structural analog of the essential amino acid L-lysine, where the γ-methylene group is replaced by a sulfur atom. This substitution allows L-thialysine to act as a competitive inhibitor of lysine-dependent cellular processes, leading to its cytotoxic effects. Primarily studied in the context of leukemia, L-thialysine has been shown to be a potent inducer of programmed cell death and an inhibitor of cell proliferation.[1][2]

Mechanism of Action

The cytotoxic activity of L-thialysine is multifaceted, primarily converging on the induction of apoptosis and cell cycle disruption.

Induction of Apoptosis

L-thialysine triggers the intrinsic pathway of apoptosis, which is mediated by the mitochondria. In Jurkat T cells, a human acute leukemia cell line, treatment with L-thialysine leads to the release of cytochrome c from the mitochondria into the cytosol.[1][2] This event initiates a caspase cascade, beginning with the activation of caspase-9, which in turn activates the executioner caspase-3. Activated caspase-3 is responsible for the cleavage of cellular substrates, such as poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.[1][2]

The anti-apoptotic protein Bcl-xL, a member of the Bcl-2 family that guards mitochondrial integrity, has been shown to abrogate L-thialysine-induced apoptosis.[1][2] This finding underscores the central role of the mitochondrial pathway in the cytotoxic action of L-thialysine.

Cell Cycle Arrest

In addition to inducing apoptosis, L-thialysine causes a significant arrest of cancer cells in the S and G2/M phases of the cell cycle.[1][2] This cell cycle blockade is accompanied by a marked decrease in the protein levels of key cell cycle regulators, including:[1][2]

  • CDKs: cdk2, cdk4, cdk6

  • Cyclins: Cyclin A, Cyclin B1, Cyclin E

The downregulation of these proteins disrupts the normal progression of the cell cycle, preventing cancer cells from dividing and proliferating.

Potential Involvement of the Unfolded Protein Response (UPR)

While direct experimental evidence linking L-thialysine to the Unfolded Protein Response (UPR) is currently lacking, its known function as a protein synthesis inhibitor suggests a potential connection.[3] Inhibition of protein synthesis can lead to an imbalance in the protein folding capacity of the endoplasmic reticulum (ER), a condition known as ER stress. To cope with ER stress, cells activate the UPR, a signaling network that aims to restore proteostasis. However, if ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response.[4][5] Given that L-thialysine disrupts protein synthesis, it is plausible that it could induce ER stress and subsequently trigger UPR-mediated apoptosis in cancer cells. Further research is warranted to explore this potential mechanism.

Quantitative Data

Quantitative data on the cytotoxic effects of L-thialysine is primarily available for the Jurkat T cell line.

Parameter Cell Line Value Reference
Effective Concentration for Apoptosis Induction Jurkat T cells0.32 - 2.5 mM[1][2]
IC50 Jurkat T cellsNot explicitly reported

Further studies are required to determine the IC50 values of L-thialysine across a broader range of cancer cell lines.

Signaling Pathways and Experimental Workflows

L-Thialysine Induced Apoptotic Signaling Pathway

Thialysine L-Thialysine Mitochondria Mitochondria Thialysine->Mitochondria induces Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c release Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis PARP->Apoptosis Bcl_xL Bcl-xL Bcl_xL->Mitochondria inhibits release

Caption: L-Thialysine induced apoptosis pathway.

L-Thialysine Induced Cell Cycle Arrest

Thialysine L-Thialysine CDKs cdk2, cdk4, cdk6 Thialysine->CDKs downregulates Cyclins Cyclin A, Cyclin B1, Cyclin E Thialysine->Cyclins downregulates CellCycle S and G2/M Phase Progression CDKs->CellCycle Cyclins->CellCycle Arrest Cell Cycle Arrest CellCycle->Arrest inhibition leads to

Caption: L-Thialysine's effect on cell cycle regulators.

Experimental Workflow for Assessing Cytotoxicity

cluster_0 Cell Culture & Treatment cluster_1 Assays cluster_2 Data Analysis Seed Seed Cancer Cells Treat Treat with L-Thialysine Seed->Treat Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treat->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V) Treat->Apoptosis CellCycle Cell Cycle Analysis (e.g., PI Staining) Treat->CellCycle WesternBlot Western Blot Treat->WesternBlot IC50 IC50 Determination Cytotoxicity->IC50 ApoptosisQuant Quantify Apoptotic Cells Apoptosis->ApoptosisQuant CellCycleDist Analyze Cell Cycle Distribution CellCycle->CellCycleDist ProteinExp Analyze Protein Expression WesternBlot->ProteinExp

Caption: Workflow for studying L-thialysine's effects.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the cytotoxic effects of L-thialysine.

Cell Culture and L-thialysine Treatment
  • Cell Lines: Jurkat T cells (or other cancer cell lines of interest).

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • L-thialysine Preparation: Dissolve L-thialysine hydrochloride in sterile phosphate-buffered saline (PBS) to prepare a stock solution. Further dilute in culture medium to the desired final concentrations (e.g., 0.32, 0.63, 1.25, 2.5 mM).

Cytotoxicity Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of L-thialysine for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Treat cells with L-thialysine for the desired time.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)
  • Treat cells with L-thialysine for the desired time.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).

  • Incubate for 30 minutes at 37°C.

  • Add propidium iodide (50 µg/mL) and incubate in the dark for 30 minutes.

  • Analyze the DNA content of the cells by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis
  • Treat cells with L-thialysine and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2 family members, cyclins, CDKs) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

L-thialysine exhibits significant cytotoxic effects on cancer cells, primarily through the induction of mitochondria-mediated apoptosis and cell cycle arrest. While the Jurkat T cell line has been the principal model for these investigations, further research is crucial to establish the broader applicability of L-thialysine's anticancer potential. Future studies should focus on:

  • Determining the IC50 values of L-thialysine in a diverse panel of cancer cell lines.

  • Conducting in vivo studies to evaluate the efficacy and safety of L-thialysine in preclinical cancer models.

  • Investigating the potential link between L-thialysine-induced protein synthesis inhibition and the activation of the Unfolded Protein Response.

  • Exploring the synergistic effects of L-thialysine in combination with other chemotherapeutic agents.

A deeper understanding of these aspects will be instrumental in advancing L-thialysine-based compounds as a novel strategy in cancer therapy.

References

Thialysine Hydrochloride: A Technical Guide to Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a compound is paramount. This in-depth technical guide provides a comprehensive overview of the solubility and stability of thialysine hydrochloride (also known as S-(2-Aminoethyl)-L-cysteine hydrochloride), a critical lysine analog used in various biochemical and pharmaceutical research applications.

Core Physicochemical Properties

This compound is a cysteine derivative that functions as a structural and functional mimic of the essential amino acid L-lysine. It is typically supplied as a white to off-white crystalline powder.[1]

Solubility Profile

Data Presentation: Solubility of this compound

SolventReported SolubilityObservationsCitations
Water11.67 mg/mL (58.15 mM)Requires sonication for dissolution.
Water50 mg/mLResults in a light tan, clear solution.[2]
WaterWater-solubleGenerally described as soluble due to its hydrochloride salt form.[1][3]
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for creating stock solutions.[4]
MethanolSlightly soluble[4][5]

Experimental Protocols for Solubility Determination

To address the lack of specific public data, researchers can determine the solubility of this compound using established methodologies. The following are detailed protocols for kinetic and thermodynamic solubility assays, adapted for this compound.

Kinetic Solubility Assay (Nephelometric or UV-Vis Method)

This high-throughput method is suitable for early-stage drug discovery to quickly assess solubility.[6][7][8]

Experimental Workflow: Kinetic Solubility Assay

G prep 1. Prepare Stock Solution (e.g., 10 mM in DMSO) plate 2. Dispense Stock Solution into 96-well plate prep->plate add_buffer 3. Add Aqueous Buffer (e.g., PBS, pH 7.4) plate->add_buffer incubate 4. Incubate (e.g., 1-2 hours at 25°C) add_buffer->incubate measure 5. Measurement incubate->measure nephelometry Nephelometry (Light Scattering) measure->nephelometry for undissolved particles uv_vis UV-Vis Spectroscopy (after filtration/centrifugation) measure->uv_vis for dissolved compound

Caption: Workflow for determining the kinetic solubility of this compound.

Detailed Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Serially dilute the stock solution in DMSO in a 96-well plate.

  • Addition of Aqueous Buffer: To each well, add a specified volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (e.g., <1-2%) to minimize its effect on solubility.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with gentle shaking for a defined period (e.g., 1-2 hours).[6]

  • Measurement:

    • Nephelometry: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.[6]

    • UV-Vis Spectroscopy: Alternatively, centrifuge the plate to pellet any precipitate or filter the solutions. Measure the UV absorbance of the supernatant/filtrate at a predetermined wavelength for this compound and calculate the concentration against a standard curve.[9]

Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility and is considered the "gold standard" for solubility measurement.[9][10]

Experimental Workflow: Thermodynamic Solubility Assay

G add_solid 1. Add Excess Solid Thialysine HCl to buffer equilibrate 2. Equilibrate (e.g., 24-48h shaking at 25°C) add_solid->equilibrate separate 3. Separate Solid/Liquid (Centrifugation/Filtration) equilibrate->separate quantify 4. Quantify Concentration in Supernatant/Filtrate separate->quantify hplc HPLC-UV quantify->hplc

Caption: Workflow for determining the thermodynamic solubility of this compound.

Detailed Methodology:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, buffer of a specific pH).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the clear supernatant or filtrate and determine the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.

Stability Profile

This compound is generally stable under standard conditions when stored as a solid in a cool, dry place.[1] However, its stability in solution is a critical consideration for its use in experiments and for the development of liquid formulations.

Data Presentation: Stability and Storage Recommendations for this compound

FormStorage ConditionDurationObservationsCitations
Solid2-8°C>2 yearsStore in a dry, dark place.[11]
Solid-20°CLong-term (months to years)Sealed storage, away from moisture.
Stock Solution-80°C6 monthsIn an appropriate solvent.
Stock Solution-20°C1 monthIn an appropriate solvent.
ShippingAmbient TemperatureA few weeksConsidered stable for ordinary shipping.[11]

Experimental Protocols for Stability Assessment (Forced Degradation)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[12][13] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Experimental Workflow: Forced Degradation Study

G cluster_stress Stress Conditions acid Acid Hydrolysis (e.g., 0.1 M HCl) analysis Analyze Samples (e.g., by HPLC-UV/MS) acid->analysis base Base Hydrolysis (e.g., 0.1 M NaOH) base->analysis oxidation Oxidation (e.g., 3% H2O2) oxidation->analysis thermal Thermal Stress (e.g., 60°C) thermal->analysis photo Photostability (ICH Q1B light exposure) photo->analysis drug Thialysine HCl Solution drug->acid drug->base drug->oxidation drug->thermal drug->photo pathway Identify Degradants & Elucidate Pathways analysis->pathway

Caption: Workflow for a forced degradation study of this compound.

Detailed Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent system.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of an acid solution (e.g., 0.1 M to 1 M HCl) and incubate at room temperature or elevated temperature (e.g., 60°C).[12][14]

    • Base Hydrolysis: Add an equal volume of a base solution (e.g., 0.1 M to 1 M NaOH) and incubate under similar conditions as acid hydrolysis.[12][14]

    • Oxidation: Treat the drug solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.[2]

    • Thermal Degradation: Expose the drug solution and solid drug substance to elevated temperatures (e.g., 60-80°C).[14]

    • Photostability: Expose the drug solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12] A control sample should be protected from light.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method (e.g., RP-HPLC with UV and/or MS detection).

  • Data Evaluation: Assess the percentage of degradation and identify any major degradation products. The goal is to achieve 5-20% degradation to ensure that the analytical method is challenged appropriately.[14]

Signaling Pathway Involvement

Thialysine is known to exhibit cytotoxic effects, particularly in cancer cell lines. In human acute leukemia Jurkat T cells, thialysine induces apoptosis through a mitochondria-dependent signaling pathway.[11][15]

Signaling Pathway: Thialysine-Induced Apoptosis in Jurkat T Cells

G Thialysine Thialysine Mitochondria Mitochondria Thialysine->Mitochondria CytC Cytochrome c Release Mitochondria->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Degradation Casp3->PARP DNA_frag DNA Fragmentation Casp3->DNA_frag Apoptosis Apoptosis PARP->Apoptosis DNA_frag->Apoptosis Bcl_xL Bcl-xL Bcl_xL->Mitochondria inhibits

Caption: Thialysine-induced apoptotic pathway in Jurkat T cells.

This pathway is initiated by the release of cytochrome c from the mitochondria, which leads to the activation of caspase-9, followed by the activation of the executioner caspase-3.[11] This cascade results in the degradation of poly (ADP-ribose) polymerase (PARP) and fragmentation of DNA, culminating in apoptotic cell death.[11] The process can be inhibited by the anti-apoptotic protein Bcl-xL, which blocks the release of cytochrome c from the mitochondria.[11]

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data is limited in the public domain, the provided qualitative information and detailed experimental protocols offer a robust framework for researchers to characterize this important compound for their specific applications. The elucidation of its apoptotic signaling pathway further enhances its utility as a tool in cancer research. As with any chemical substance, appropriate safety precautions should be taken during handling and experimentation.

References

S-Aminoethyl-L-cysteine: A Comprehensive Technical Guide on its Discovery, History, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Aminoethyl-L-cysteine (SAEC), a structural analogue of the essential amino acid L-lysine, has been a subject of scientific inquiry for decades due to its potent biological activities. Also known as thialysine, this non-proteinogenic amino acid acts as a lysine antagonist, primarily by inhibiting lysyl-tRNA synthetase, a crucial enzyme in protein biosynthesis. This inhibition leads to cytotoxic effects, including apoptosis and cell cycle arrest, making SAEC a valuable tool in cancer research and a potential lead for therapeutic development. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and mechanism of action of S-Aminoethyl-L-cysteine, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its effects on cellular signaling pathways.

Discovery and History

The journey of S-Aminoethyl-L-cysteine began in the mid-20th century with the exploration of amino acid analogues as potential antimetabolites.

  • 1955: The first synthesis of S-Aminoethyl-L-cysteine was reported by Cavallini and colleagues in the journal Experientia.[1] This initial work laid the foundation for future investigations into its biological properties. The same year, the metabolism of SAEC in rats was also investigated, indicating early interest in its in vivo behavior.[2]

  • 1959: A detailed method for the preparation of SAEC and related compounds was published by H. Lindley in the Australian Journal of Chemistry.[3] This publication provided a more accessible and reproducible method for synthesizing the compound, facilitating broader research into its effects.

  • 1969: Research published in the Archives of Biochemistry and Biophysics highlighted the role of SAEC as an L-lysine antagonist in bacteria, further solidifying its mechanism of action.

  • Subsequent Decades: Research continued to explore the various biological effects of SAEC, including its impact on protein synthesis, its potential as an antibiotic, and its effects on different cell types. Studies in the 21st century have delved deeper into the molecular mechanisms underlying its cytotoxicity, particularly its ability to induce apoptosis and cell cycle arrest in cancer cells.

Chemical Synthesis

S-Aminoethyl-L-cysteine can be synthesized through both chemical and enzymatic methods. The most common chemical synthesis involves the reaction of L-cysteine with a suitable 2-aminoethylating agent.

Chemical Synthesis from L-cysteine and 2-Bromoethylamine Hydrobromide

A widely used method for the chemical synthesis of SAEC involves the reaction of L-cysteine with 2-bromoethylamine hydrobromide under basic conditions.[3][4]

Experimental Protocol:

Materials:

  • L-cysteine hydrochloride

  • 2-Bromoethylamine hydrobromide

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Phenolphthalein indicator

Procedure:

  • Dissolve L-cysteine hydrochloride in distilled water.

  • Add a solution of 2-bromoethylamine hydrobromide in ethanol to the L-cysteine solution.

  • Add a few drops of phenolphthalein indicator.

  • Titrate the solution with a solution of sodium hydroxide with vigorous stirring until a persistent pink color is observed, indicating a basic pH.

  • Allow the reaction mixture to stir for a specified time at room temperature to ensure complete reaction.

  • Acidify the solution with hydrochloric acid to a pH of approximately 4.

  • The precipitated S-Aminoethyl-L-cysteine hydrochloride is then collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as a hot solution of dilute hydrochloric acid followed by the addition of sodium acetate.[3]

Workflow Diagram:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification L-Cysteine_HCl L-Cysteine Hydrochloride Reaction_Vessel L-Cysteine_HCl->Reaction_Vessel 2-Bromoethylamine_HBr 2-Bromoethylamine Hydrobromide 2-Bromoethylamine_HBr->Reaction_Vessel NaOH Sodium Hydroxide (Basic pH) NaOH->Reaction_Vessel Stirring Stirring at RT HCl Acidification (HCl) Stirring->HCl Quenching Filtration Filtration HCl->Filtration Precipitation Recrystallization Recrystallization Filtration->Recrystallization Crude Product Product S-Aminoethyl-L-cysteine Hydrochloride Recrystallization->Product Purified Product Reaction_Vessel->Stirring Reaction

Caption: Chemical synthesis workflow for S-Aminoethyl-L-cysteine hydrochloride.

Enzymatic Synthesis

Enzymatic methods for SAEC synthesis have also been explored. For instance, S-Aminoethylcysteine can be produced from L-serine and cysteamine through the action of the enzyme cystathionine-beta-synthase.[5] Pantetheine has also been identified as an efficient cysteamine donor for this enzymatic synthesis.[5]

Mechanism of Action: A Lysine Antagonist

The primary mechanism of action of S-Aminoethyl-L-cysteine is its function as a lysine antagonist. Its structural similarity to lysine allows it to interfere with lysine-dependent cellular processes, most notably protein synthesis.

Inhibition of Lysyl-tRNA Synthetase

SAEC competitively inhibits lysyl-tRNA synthetase (LysRS), the enzyme responsible for attaching lysine to its corresponding transfer RNA (tRNA), a critical step in protein synthesis.[1] By binding to the active site of LysRS, SAEC prevents the formation of lysyl-tRNA, thereby halting protein elongation and leading to cell death.

Signaling Pathway Diagram:

G cluster_translation Protein Synthesis Lysine L-Lysine LysRS Lysyl-tRNA Synthetase Lysine->LysRS Binds SAEC S-Aminoethyl-L-cysteine SAEC->LysRS Competitively Inhibits Lys_tRNA_Lys Lysyl-tRNA(Lys) LysRS->Lys_tRNA_Lys Charges tRNA tRNA_Lys tRNA(Lys) tRNA_Lys->Lys_tRNA_Lys Ribosome Ribosome Lys_tRNA_Lys->Ribosome Protein Protein Synthesis Ribosome->Protein

Caption: Inhibition of Lysyl-tRNA Synthetase by S-Aminoethyl-L-cysteine.

Experimental Protocol: Lysyl-tRNA Synthetase Inhibition Assay

This assay measures the ability of SAEC to inhibit the incorporation of radiolabeled lysine into tRNA.

Materials:

  • Purified lysyl-tRNA synthetase

  • [¹⁴C]-L-lysine

  • tRNA mixture containing tRNA(Lys)

  • ATP

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.4)

  • S-Aminoethyl-L-cysteine (inhibitor)

  • Trichloroacetic acid (TCA)

  • Sodium tungstate

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, and [¹⁴C]-L-lysine.

  • Add varying concentrations of S-Aminoethyl-L-cysteine to different reaction tubes.

  • Initiate the reaction by adding the purified lysyl-tRNA synthetase and the tRNA mixture.

  • Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period.

  • Stop the reaction by adding cold 5% trichloroacetic acid containing sodium tungstate.

  • Filter the precipitate through glass fiber filters and wash with cold TCA solution.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The decrease in radioactivity in the presence of SAEC indicates the inhibition of lysyl-tRNA synthetase activity. The Ki value can be determined by analyzing the data using appropriate kinetic models.

Biological Activities and Quantitative Data

The inhibitory effect of SAEC on protein synthesis translates into significant biological activities, including cytotoxicity against various cell types.

Table 1: Quantitative Data on the Biological Activity of S-Aminoethyl-L-cysteine

ParameterOrganism/Cell LineValueReference
Growth Inhibition Escherichia coli (wild-type)Complete inhibition at 5 µM[6]
Apoptosis Induction Jurkat T cells0.32 - 2.5 mM
Lysyl-tRNA Synthetase Inhibition (Ki) Escherichia coli K-12Competitive inhibitor with a Ki of 30 µM for seryl-tRNA synthetase (Note: This is for a related enzyme, specific Ki for LysRS is not readily available in the provided search results)[1]

Cellular Effects: Apoptosis and Cell Cycle Arrest

In addition to its general cytotoxic effects, S-Aminoethyl-L-cysteine has been shown to induce programmed cell death (apoptosis) and disrupt the normal progression of the cell cycle in cancer cells.

Induction of Apoptosis in Jurkat T Cells

Studies on human Jurkat T leukemia cells have demonstrated that SAEC can induce apoptosis through a mitochondria-dependent pathway.

Signaling Pathway Diagram:

G SAEC S-Aminoethyl-L-cysteine Mitochondrion Mitochondrion SAEC->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 Caspase9->Caspase3 Cleavage & Activation Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: SAEC-induced intrinsic apoptosis pathway in Jurkat T cells.

Cell Cycle Arrest

S-Aminoethyl-L-cysteine and its derivatives have been shown to cause cell cycle arrest, often at the G1 or G2/M phases.[7][8] This arrest prevents cancer cells from proliferating and can be a precursor to apoptosis. The exact molecular players involved in SAEC-induced cell cycle arrest are still under investigation but likely involve the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. For instance, other amino acid analogues have been shown to cause G1 arrest by decreasing the levels of cyclin D1.[9]

Applications in Research and Drug Development

The unique properties of S-Aminoethyl-L-cysteine make it a valuable tool for researchers and a potential starting point for drug development.

  • Studying Protein Synthesis: As a specific inhibitor of lysyl-tRNA synthetase, SAEC is used to probe the mechanisms of protein synthesis and the consequences of its disruption.

  • Cancer Research: Its cytotoxic and pro-apoptotic effects on cancer cells make it a subject of interest for developing new anticancer therapies.

  • Antibiotic Research: The potent inhibition of bacterial growth by SAEC has spurred research into its potential as an antibiotic.

  • Selection Agent: SAEC has been used as a selective agent in genetic engineering to isolate cells that overproduce lysine or have mutations in lysine metabolic pathways.

Conclusion

S-Aminoethyl-L-cysteine, since its initial synthesis over half a century ago, has proven to be a molecule of significant biological interest. Its role as a lysine antagonist and a potent inhibitor of protein synthesis has been well-established, and its effects on apoptosis and the cell cycle continue to be areas of active research. For researchers and drug development professionals, SAEC offers a powerful tool to investigate fundamental cellular processes and a potential scaffold for the design of novel therapeutics targeting a range of diseases, from bacterial infections to cancer. Further research to elucidate the precise quantitative aspects of its interactions with its targets and to fully map the signaling pathways it modulates will undoubtedly open new avenues for its application in medicine and biotechnology.

References

Thialysine Hydrochloride: An In-depth Technical Guide on its Effects on Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thialysine hydrochloride, a structural analog of the essential amino acid L-lysine, functions as a competitive inhibitor of protein synthesis. By mimicking lysine, it is recognized by the cellular translation machinery, leading to its incorporation into nascent polypeptide chains. This substitution disrupts protein structure and function, ultimately impacting cell viability and proliferation. This technical guide provides a comprehensive overview of the molecular mechanisms underlying thialysine's effects, detailed experimental protocols for its study, quantitative data on its efficacy, and an exploration of the key signaling pathways it perturbs. This document is intended to serve as a valuable resource for researchers in drug development and molecular biology investigating the therapeutic potential and cellular impact of amino acid analogs.

Introduction

S-(2-Aminoethyl)-L-cysteine hydrochloride, commonly known as thialysine, is a synthetic amino acid analog where the γ-methylene group of lysine is replaced by a sulfur atom.[1] This structural similarity allows it to act as a substrate for lysyl-tRNA synthetase, the enzyme responsible for charging tRNA molecules with lysine during protein synthesis.[2] Consequently, thialysine competes with endogenous lysine, leading to its incorporation into proteins and a subsequent reduction in the rate of protein synthesis.[3] Its ability to inhibit protein synthesis has made it a subject of interest for its potential cytotoxic and anti-proliferative effects, particularly in the context of cancer research.[4]

Mechanism of Action

The primary mechanism by which this compound inhibits protein synthesis is through competitive antagonism with L-lysine at the level of aminoacyl-tRNA synthesis.

  • Competition for Lysyl-tRNA Synthetase: Thialysine competes with lysine for the active site of lysyl-tRNA synthetase.[2] This enzyme is responsible for the crucial first step of protein synthesis: the attachment of the correct amino acid to its corresponding tRNA molecule.

  • Formation of Thialysyl-tRNA: When thialysine successfully binds to lysyl-tRNA synthetase, it is activated and transferred to the lysine-specific tRNA (tRNALys), forming thialysyl-tRNALys.

  • Incorporation into Polypeptides: The thialysyl-tRNALys is then utilized by the ribosome during translation, resulting in the incorporation of thialysine into the growing polypeptide chain at positions normally occupied by lysine.

  • Disruption of Protein Function: The presence of the sulfur atom in place of a methylene group in the side chain of the incorporated thialysine can alter the local chemical environment within the protein. This can disrupt proper protein folding, stability, and ultimately, function.

cluster_0 Cellular Environment cluster_1 Protein Synthesis Machinery cluster_2 Translation Outcomes Lysine L-Lysine LysRS Lysyl-tRNA Synthetase Lysine->LysRS Binds Thialysine Thialysine Thialysine->LysRS Competitively Binds tRNA_Lys tRNALys LysRS->tRNA_Lys Charges Lys_tRNA Lysyl-tRNALys tRNA_Lys->Lys_tRNA Forms Thia_tRNA Thialysyl-tRNALys tRNA_Lys->Thia_tRNA Forms (Aberrant) Ribosome Ribosome Normal_Protein Functional Protein Ribosome->Normal_Protein Translation Altered_Protein Non-functional Protein Ribosome->Altered_Protein Mistranslation Lys_tRNA->Ribosome Thia_tRNA->Ribosome

Figure 1: Mechanism of Thialysine Action.

Quantitative Data on Protein Synthesis Inhibition

The inhibitory effect of thialysine on protein synthesis has been quantified in various studies, primarily in bacterial systems. The extent of lysine substitution by thialysine is dependent on the relative concentrations of both amino acids in the culture medium.

Organism/SystemThialysine ConcentrationLysine ConcentrationLysine Substitution (%)Reference
E. coli mutantNot SpecifiedLimitingUp to 60%[3]
E. coli0.05 mMNot Specified8%[5]
E. coli0.1 mMNot Specified17%[5]
E. coli0.2 mMNot Specified17%[5]

Table 1: Quantitative Data on Thialysine-Mediated Lysine Substitution in E. coli

Cell LineIC50 for Protein Synthesis InhibitionReference
HBL62.23 pM (as part of an immunotoxin)[6]
L5402.69 pM (as part of an immunotoxin)[6]
Raji13.6 pM (as part of an immunotoxin)[6]
CEM3.45 pM (as part of an immunotoxin)[6]
HepG21600 ± 1200 nmol/L[7]
Primary Rat Hepatocytes2000 ± 2000 nmol/L[7]

Table 2: IC50 Values for Protein Synthesis Inhibition in Various Cell Lines (Note: Some data is for thialysine as part of a larger conjugate, which may influence its potency).

Key Signaling Pathways Affected

The inhibition of protein synthesis by this compound can be perceived by the cell as a form of nutrient deprivation or cellular stress, leading to the activation of specific signaling pathways. While direct studies on thialysine's impact on these pathways in mammalian cells are limited, we can infer its likely effects based on the known consequences of amino acid limitation and general protein synthesis inhibition.

Unfolded Protein Response (UPR)

The incorporation of thialysine into proteins can lead to misfolded proteins, which accumulate in the endoplasmic reticulum (ER) and trigger the Unfolded Protein Response (UPR). The UPR is a complex signaling network that aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged or severe. The three main branches of the UPR are mediated by the sensors IRE1α, PERK, and ATF6.

  • PERK Pathway: The PERK kinase, upon activation by ER stress, phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[8][9] Phosphorylated eIF2α leads to a global attenuation of protein synthesis to reduce the load of new proteins entering the ER. However, it selectively promotes the translation of certain mRNAs, such as that encoding the transcription factor ATF4, which upregulates genes involved in amino acid metabolism and stress resistance.[10] Given that thialysine mimics amino acid starvation, activation of the GCN2 kinase, another eIF2α kinase, is also highly probable.[11][12]

  • IRE1α Pathway: IRE1α is an endoribonuclease that, when activated, splices the mRNA of the transcription factor XBP1.[13] Spliced XBP1 upregulates genes encoding ER chaperones and components of the ER-associated degradation (ERAD) pathway to help clear misfolded proteins.

  • ATF6 Pathway: ATF6 is a transmembrane transcription factor that, upon ER stress, translocates to the Golgi, where it is cleaved to release its active cytosolic domain. This domain then moves to the nucleus to activate the transcription of UPR target genes.

cluster_UPR Unfolded Protein Response (UPR) Thialysine Thialysine Incorporation Misfolded_Proteins Misfolded Proteins in ER Thialysine->Misfolded_Proteins PERK PERK Misfolded_Proteins->PERK Activates IRE1a IRE1α Misfolded_Proteins->IRE1a Activates ATF6 ATF6 Misfolded_Proteins->ATF6 Activates eIF2a eIF2α PERK->eIF2a Phosphorylates XBP1_splicing XBP1 mRNA Splicing IRE1a->XBP1_splicing ATF6_cleavage ATF6 Cleavage ATF6->ATF6_cleavage p_eIF2a p-eIF2α eIF2a->p_eIF2a Global_Translation Global Protein Synthesis p_eIF2a->Global_Translation Inhibits ATF4 ATF4 Translation p_eIF2a->ATF4 Promotes Apoptosis Apoptosis ATF4->Apoptosis Can lead to XBP1_splicing->Apoptosis Can lead to ATF6_cleavage->Apoptosis Can lead to

Figure 2: Thialysine and the Unfolded Protein Response.
mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and proliferation, and its activity is highly sensitive to amino acid availability.[14] By competing with lysine, thialysine can create a state of perceived lysine deficiency, which is expected to inhibit the mTOR complex 1 (mTORC1) pathway.

  • Inhibition of mTORC1: Reduced intracellular lysine levels, or the inability to properly utilize lysine due to competition from thialysine, would lead to the inactivation of mTORC1.

  • Downstream Effects: Inactivation of mTORC1 has two major consequences for protein synthesis:

    • Dephosphorylation of 4E-BP1: mTORC1 normally phosphorylates the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which then releases the initiation factor eIF4E, allowing for cap-dependent translation to proceed. In the absence of mTORC1 activity, 4E-BP1 remains dephosphorylated and sequesters eIF4E, thus inhibiting the initiation of translation.

    • Dephosphorylation of S6K1: mTORC1 also phosphorylates and activates the ribosomal protein S6 kinase 1 (S6K1), which in turn phosphorylates several components of the translational machinery to promote protein synthesis. Inhibition of mTORC1 leads to the deactivation of S6K1.

Thialysine Thialysine Lysine_Sensing Lysine Sensing Thialysine->Lysine_Sensing Interferes with mTORC1 mTORC1 Lysine_Sensing->mTORC1 Inhibits S6K1 S6K1 mTORC1->S6K1 Inhibits Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Phosphorylation p_S6K1 p-S6K1 (Active) Protein_Synthesis Protein Synthesis p_S6K1->Protein_Synthesis Promotes p_4EBP1 p-4E-BP1 (Inactive) eIF4E eIF4E _4EBP1->eIF4E Binds and Inhibits p_4EBP1->eIF4E Releases Translation_Initiation Translation Initiation eIF4E->Translation_Initiation Promotes Translation_Initiation->Protein_Synthesis

Figure 3: Thialysine's Potential Impact on mTOR Signaling.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on protein synthesis. These are adapted from standard methodologies and may require optimization for specific cell types and experimental conditions.

In Vitro Translation Assay

This assay measures the direct inhibitory effect of thialysine on protein synthesis in a cell-free system.

Materials:

  • Rabbit reticulocyte lysate or wheat germ extract in vitro translation kit

  • mRNA template encoding a reporter protein (e.g., luciferase)

  • 35S-methionine

  • L-lysine solution

  • This compound solution

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Prepare a master mix of the in vitro translation reaction components according to the manufacturer's instructions, omitting lysine.

  • Aliquot the master mix into separate reaction tubes.

  • To each tube, add a fixed, limiting concentration of L-lysine.

  • Add varying concentrations of this compound to the experimental tubes. Include a no-thialysine control.

  • Add 35S-methionine to each tube to label newly synthesized proteins.

  • Initiate the translation reaction by adding the mRNA template and incubating at the recommended temperature (typically 30-37°C) for 1-2 hours.

  • Stop the reactions by placing them on ice.

  • Precipitate the newly synthesized, radiolabeled proteins by adding cold TCA.

  • Collect the precipitated proteins on glass fiber filters and wash thoroughly with TCA and then ethanol.

  • Measure the incorporated radioactivity in each filter using a scintillation counter.

  • Calculate the percentage of protein synthesis inhibition at each thialysine concentration relative to the no-thialysine control.

Start Prepare Master Mix (no lysine) Add_Lysine Add Limiting L-Lysine Start->Add_Lysine Add_Thialysine Add Thialysine (Varying Conc.) Add_Lysine->Add_Thialysine Add_Met Add 35S-Methionine Add_Thialysine->Add_Met Add_mRNA Add mRNA Template & Incubate Add_Met->Add_mRNA Stop_Rxn Stop Reaction (on ice) Add_mRNA->Stop_Rxn Precipitate TCA Precipitation Stop_Rxn->Precipitate Filter_Wash Filter and Wash Precipitate->Filter_Wash Scintillation Scintillation Counting Filter_Wash->Scintillation Analyze Calculate % Inhibition Scintillation->Analyze

Figure 4: In Vitro Translation Assay Workflow.
Puromycin Labeling (SUnSET Assay) for Cell-Based Protein Synthesis Measurement

The Surface Sensing of Translation (SUnSET) assay is a non-radioactive method to measure global protein synthesis in cultured cells.[3][15][16][17]

Materials:

  • Cultured cells

  • Complete culture medium

  • This compound solution

  • Puromycin solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-puromycin antibody

  • Appropriate secondary antibody

  • Western blotting apparatus and reagents

Procedure:

  • Plate cells and allow them to adhere and grow to the desired confluency.

  • Treat cells with varying concentrations of this compound for the desired duration. Include a vehicle control.

  • During the last 10-15 minutes of the thialysine treatment, add puromycin to the culture medium at a final concentration of 1-10 µg/mL.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and Western blotting with equal amounts of protein for each sample.

  • Probe the membrane with an anti-puromycin antibody to detect puromycylated nascent polypeptide chains.

  • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Quantify the band intensities of the puromycin signal to determine the relative rate of protein synthesis in each condition.

Cycloheximide Chase Assay for Protein Stability

This assay can be adapted to determine if the incorporation of thialysine affects the stability of newly synthesized proteins.

Materials:

  • Cultured cells

  • Culture medium with and without lysine

  • This compound solution

  • Cycloheximide solution

  • Lysis buffer

  • Antibody against a protein of interest

  • Western blotting apparatus and reagents

Procedure:

  • Culture cells in lysine-free medium supplemented with either a normal concentration of lysine (control) or a mixture of lysine and thialysine (experimental) for a period to allow for protein synthesis and incorporation.

  • Add cycloheximide to all cultures to a final concentration that completely inhibits protein synthesis (e.g., 50-100 µg/mL). This is time point zero.

  • Collect cell samples at various time points after the addition of cycloheximide (e.g., 0, 2, 4, 8, 12 hours).

  • Lyse the cells and determine the protein concentration.

  • Perform Western blotting for a specific protein of interest.

  • Quantify the band intensity of the protein of interest at each time point and plot the decay curve to determine the protein's half-life in the presence and absence of thialysine incorporation.

Conclusion

This compound serves as a potent tool for studying the mechanisms of protein synthesis and for investigating the cellular consequences of its inhibition. Its ability to be incorporated into proteins in place of lysine provides a unique model for understanding the effects of amino acid analogs on protein structure and function. The competitive inhibition of lysyl-tRNA synthetase and the subsequent disruption of the proteome can trigger profound cellular responses, including the activation of stress-related signaling pathways like the UPR and the inhibition of growth-promoting pathways such as mTOR. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the impact of thialysine and to further elucidate its intricate effects on cellular physiology. Continued research into thialysine and similar analogs holds promise for the development of novel therapeutic strategies targeting protein synthesis in various diseases.

References

Methodological & Application

Application Notes and Protocols for In Vivo Protein Incorporation of Thialysine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thialysine hydrochloride, also known as S-(2-aminoethyl)-L-cysteine hydrochloride (AEC), is a structural analog of the essential amino acid L-lysine. In this analog, the ε-methylene group of lysine is replaced by a sulfur atom. This structural similarity allows thialysine to be utilized by the cellular protein synthesis machinery, leading to its incorporation into nascent polypeptide chains in place of lysine. This substitution offers a powerful tool for researchers in various fields, including protein engineering, drug development, and cellular biology, to study protein structure, function, and metabolism.

These application notes provide a comprehensive overview of the use of this compound for in vivo protein incorporation. While much of the detailed quantitative data comes from studies in prokaryotic systems like Escherichia coli, the principles and proposed protocols are intended to guide researchers in designing and conducting in vivo studies in mammalian models.

Disclaimer: The in vivo use of this compound in mammalian models is not yet extensively documented in publicly available literature. The following protocols are based on general principles of metabolic labeling and in vivo compound administration. Researchers should exercise caution and conduct thorough dose-response and toxicity studies before embarking on large-scale experiments.

Principle of Incorporation

Thialysine competes with endogenous lysine for binding to the active site of lysyl-tRNA synthetase. Once charged to the appropriate tRNA, thialysine is incorporated into proteins during translation. The efficiency of incorporation is influenced by the intracellular concentrations of both thialysine and lysine.

Signaling Pathway of Incorporation

cluster_0 Cytosol Thialysine Thialysine (extracellular) Amino_Acid_Transporter Amino Acid Transporter Thialysine->Amino_Acid_Transporter Cell_Membrane Cell Membrane Thialysine_intra Thialysine (intracellular) Amino_Acid_Transporter->Thialysine_intra LysRS Lysyl-tRNA Synthetase Thialysine_intra->LysRS Lysine_intra Lysine (intracellular) Lysine_intra->LysRS tRNA_Lys tRNA-Lys LysRS->tRNA_Lys Thialysyl_tRNA Thialysyl-tRNA-Lys LysRS->Thialysyl_tRNA Lysyl_tRNA Lysyl-tRNA-Lys LysRS->Lysyl_tRNA Ribosome Ribosome Thialysyl_tRNA->Ribosome Lysyl_tRNA->Ribosome Protein Protein with Thialysine Ribosome->Protein Normal_Protein Normal Protein Ribosome->Normal_Protein

Caption: Cellular uptake and incorporation of Thialysine into proteins.

Quantitative Data Summary

The majority of quantitative data on thialysine incorporation comes from studies in E. coli. This data can serve as a valuable reference for designing experiments in other organisms.

Table 1: Thialysine Incorporation in E. coli

E. coli StrainThialysine ConcentrationLysine ConcentrationLysine Substitution (%)Reference
Lysine-requiring mutantNot specifiedLimitingUp to 60[1]
Wild type K12Not specifiedNot specifiedUp to 17

Experimental Protocols

In Vivo Incorporation of this compound in Rodent Models (Proposed Protocol)

This protocol provides a general framework for the administration of this compound to mice or rats for the purpose of metabolic labeling of proteins.

Materials:

  • This compound (S-(2-aminoethyl)-L-cysteine hydrochloride)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Animal model (e.g., C57BL/6 mice or Sprague-Dawley rats)

  • Appropriate caging and husbandry supplies

  • Syringes and needles for administration

  • Tissue homogenization buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • Equipment for tissue homogenization (e.g., Dounce homogenizer, sonicator)

  • Centrifuge

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Preparation of Dosing Solution: Dissolve this compound in sterile saline to the desired concentration. Ensure the solution is sterile-filtered (0.22 µm filter) before administration.

  • Dose Determination: Conduct a pilot study to determine the optimal dose of this compound. This should involve a dose-escalation study to identify a dose that results in detectable incorporation without causing overt toxicity.

  • Administration: Administer the this compound solution to the animals. Common routes of administration for systemic delivery include:

    • Intraperitoneal (IP) injection: A common and relatively simple method.

    • Oral gavage (PO): For studying oral bioavailability and incorporation.

    • Subcutaneous (SC) injection: Provides a slower release profile.

    • Intravenous (IV) injection: For rapid systemic distribution.

  • Time Course: Determine the optimal time course for incorporation. This will depend on the protein(s) of interest and their turnover rates. A time-course experiment (e.g., harvesting tissues at 4, 8, 12, 24, 48 hours post-administration) is recommended.

  • Tissue Harvest: At the designated time points, euthanize the animals according to approved protocols and harvest the tissues of interest.

  • Protein Extraction: a. Immediately place the harvested tissues in ice-cold homogenization buffer. b. Homogenize the tissues thoroughly. c. Centrifuge the homogenate to pellet cellular debris. d. Collect the supernatant containing the soluble proteins.

  • Protein Quantification: Determine the protein concentration of the tissue lysates.

Experimental Workflow

A Animal Acclimation B Prepare Thialysine HCl Solution A->B C Dose Administration (IP, PO, SC, or IV) B->C D Time Course Incubation C->D E Tissue Harvest D->E F Protein Extraction E->F G Protein Quantification F->G H Analysis of Incorporation G->H

Caption: Workflow for in vivo protein incorporation of Thialysine.

Detection and Quantification of Thialysine Incorporation

The incorporation of thialysine into proteins can be detected and quantified using various analytical techniques.

Method 1: Mass Spectrometry (MS)-Based Proteomics

This is the most powerful and specific method for identifying and quantifying thialysine-containing peptides.

Protocol:

  • Protein Digestion: Excised protein bands from an SDS-PAGE gel or total protein lysates are subjected to in-solution or in-gel digestion with a protease (e.g., trypsin).

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the MS/MS data against a protein sequence database, specifying a variable modification on lysine residues corresponding to the mass shift caused by the substitution with thialysine (mass difference = +15.9949 Da; S replacing CH2).

    • Quantify the relative abundance of thialysine-containing peptides to their lysine-containing counterparts.

Method 2: Amino Acid Analysis

This method provides a bulk measurement of thialysine incorporation into the total protein pool.

Protocol:

  • Protein Hydrolysis: Hydrolyze the purified protein sample to its constituent amino acids (e.g., using 6 M HCl at 110°C for 24 hours).

  • Amino Acid Separation and Detection: Analyze the amino acid hydrolysate using an amino acid analyzer or by a pre-column derivatization method followed by HPLC.

  • Quantification: Determine the molar ratio of thialysine to lysine.

Potential Applications and Considerations

Applications:
  • Probing Protein Structure and Function: The introduction of a sulfur atom in place of a methylene group can subtly alter the local chemical environment within a protein, providing a unique probe for structure-function studies.

  • Drug Target Identification and Validation: Thialysine-containing proteins may exhibit altered interactions with small molecules, aiding in the identification of drug binding sites.

  • Studying Protein Metabolism and Turnover: As a non-canonical amino acid, thialysine can be used in pulse-chase experiments to track the synthesis and degradation of specific proteins or the entire proteome.

Considerations:
  • Toxicity: Thialysine has been shown to induce apoptosis in some cell lines. It is crucial to perform thorough toxicity assessments in any new model system.

  • Protein Stability and Function: The incorporation of thialysine may alter the stability, folding, and function of proteins. These potential effects should be carefully evaluated.

  • Immune Response: The presence of a non-canonical amino acid in proteins could potentially elicit an immune response in in vivo studies.

Troubleshooting

IssuePossible CauseSolution
Low Incorporation Efficiency - Insufficient dose of this compound.- High endogenous lysine levels.- Rapid clearance of Thialysine.- Increase the dose of Thialysine.- Consider using a lysine-deficient diet.- Optimize the administration route and frequency.
Toxicity Observed - Dose of Thialysine is too high.- Reduce the dose of Thialysine.- Monitor animals closely for signs of toxicity.
Difficulty in Detection - Low abundance of the protein of interest.- Insufficient sensitivity of the detection method.- Enrich for the protein of interest before analysis.- Use a more sensitive detection method like mass spectrometry.

Conclusion

The use of this compound for in vivo protein incorporation represents a promising technique for a wide range of biological research. While detailed protocols and quantitative data in mammalian systems are still emerging, the foundational work in prokaryotes provides a strong basis for future studies. Careful experimental design, including thorough dose-response and toxicity assessments, will be critical for the successful application of this powerful tool in advancing our understanding of protein biology and aiding in the development of new therapeutics.

References

Application Notes and Protocols for Labeling Proteins with Thialysine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thialysine hydrochloride (S-(2-Aminoethyl)-L-cysteine hydrochloride) is a lysine analogue that can be incorporated into proteins during synthesis. Its structural similarity to lysine allows it to be utilized by the cell's translational machinery, while the replacement of the γ-methylene group of lysine with a sulfur atom introduces a unique reactive handle—a thiol group. This feature enables site-specific chemical modification of proteins at positions that were originally encoded as lysine. This application note provides detailed protocols for the metabolic incorporation of thialysine into recombinant proteins in Escherichia coli, followed by selective chemical labeling of the incorporated thialysine residues, and subsequent analysis by mass spectrometry.

Principle of Thialysine Labeling

The process involves two main stages:

  • Metabolic Incorporation: A lysine-auxotrophic strain of E. coli is grown in a medium containing a limiting amount of lysine and an excess of this compound. As the natural lysine is depleted, the bacteria begin to incorporate thialysine into newly synthesized proteins at lysine positions.[1][2]

  • Chemical Labeling: The purified protein containing thialysine now has reactive thiol groups at the positions of the former lysines. These thiols can be specifically targeted with a variety of thiol-reactive probes, such as maleimides or iodoacetamides, for the attachment of fluorophores, biotin, or other moieties.[3]

This strategy provides a powerful tool for creating site-specifically labeled proteins for various applications, including structural biology, protein-protein interaction studies, and drug development.

Quantitative Data Summary

The efficiency of thialysine incorporation and subsequent labeling is crucial for the successful application of this technique. The following tables summarize key quantitative data gathered from relevant studies.

Table 1: Thialysine Incorporation Efficiency in E. coli

Thialysine Concentration in MediumLysine Substitution PercentageReference
0.05 mM8%[4]
0.1 mM17%[4]
0.2 mM17%[4]
Presence of limiting lysineUp to 46-60%[1][2]

Table 2: Typical Labeling Efficiencies of Thiol-Reactive Probes

Thiol-Reactive ProbeTypical Labeling EfficiencyReference
Maleimides70-90%[3]
IodoacetamidesGenerally high, comparable to maleimides[3]

Experimental Protocols

Protocol 1: Metabolic Incorporation of Thialysine into Recombinant Proteins

This protocol describes the expression of a target protein in a lysine-auxotrophic E. coli strain to achieve incorporation of thialysine.

Materials:

  • Lysine-auxotrophic E. coli strain (e.g., a mutant from the Keio collection) transformed with the expression plasmid for the protein of interest.

  • Luria-Bertani (LB) medium.

  • M9 minimal medium supplemented with 0.4% glucose, 2 mM MgSO4, 0.1 mM CaCl2, and required antibiotics.

  • L-Lysine solution (100 mM).

  • This compound solution (100 mM).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) solution (1 M).

Procedure:

  • Starter Culture: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium supplemented with the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Pre-culture in Minimal Medium: The next day, inoculate 100 mL of M9 minimal medium containing 200 µM L-lysine and the appropriate antibiotic with the overnight culture to an OD600 of ~0.05. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction with Thialysine: Pellet the cells by centrifugation (5000 x g, 10 min, 4°C).

  • Wash the cell pellet twice with M9 minimal medium lacking lysine to remove any residual lysine.

  • Resuspend the cell pellet in 1 L of fresh M9 minimal medium containing a limiting concentration of L-lysine (e.g., 20 µM) and an excess of this compound (e.g., 200 µM), along with the appropriate antibiotic.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Incubate the culture at the optimal temperature for protein expression (e.g., 18-30°C) for 4-16 hours.

  • Harvesting: Harvest the cells by centrifugation (6000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C until purification.

Protocol 2: Purification of Thialysine-Containing Protein

This protocol describes the purification of a His-tagged protein containing thialysine using immobilized metal affinity chromatography (IMAC).

Materials:

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT (or TCEP).

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT (or TCEP).

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT (or TCEP).

  • Ni-NTA agarose resin.

  • Lysozyme, DNase I.

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Add lysozyme and DNase I and incubate on ice for 30 minutes.

  • Sonicate the cell suspension on ice to ensure complete lysis.

  • Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).

  • Affinity Chromatography: Apply the clarified supernatant to a pre-equilibrated Ni-NTA column.

  • Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.

  • Elute the protein with Elution Buffer.

  • Buffer Exchange: Immediately exchange the buffer of the eluted protein fractions into a suitable storage buffer (e.g., PBS with 1 mM DTT or TCEP) using dialysis or a desalting column to remove imidazole.

  • Analyze the purified protein by SDS-PAGE and confirm its concentration.

Protocol 3: Chemical Labeling of Thialysine Residues

This protocol describes the labeling of the thiol group of incorporated thialysine with a maleimide-functionalized fluorescent dye.

Materials:

  • Purified thialysine-containing protein in a suitable buffer (e.g., PBS, pH 7.0-7.5, with 0.5 mM TCEP).

  • Maleimide-functionalized fluorescent dye (e.g., Alexa Fluor 488 C5 Maleimide), dissolved in DMSO.

  • Quenching reagent: 1 M DTT or β-mercaptoethanol.

  • Size-exclusion chromatography column (e.g., PD-10).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, add the purified protein to a final concentration of 10-50 µM.

  • Add a 10 to 20-fold molar excess of the maleimide-dye solution to the protein. The final DMSO concentration should be below 10%.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Quench the reaction by adding a quenching reagent to a final concentration of 10 mM to react with the excess maleimide-dye.

  • Purification of Labeled Protein: Remove the unreacted dye and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Collect the protein-containing fractions and determine the labeling efficiency by measuring the absorbance of the protein and the dye.

Protocol 4: Mass Spectrometry Analysis of Labeled Protein

This protocol outlines a general workflow for confirming thialysine incorporation and identifying labeled peptides by LC-MS/MS.

Materials:

  • Labeled and unlabeled (control) protein samples.

  • DTT, iodoacetamide (IAA).

  • Trypsin (mass spectrometry grade).

  • Formic acid, acetonitrile.

  • LC-MS/MS system.

Procedure:

  • Sample Preparation: Reduce the protein sample with DTT and alkylate with IAA (for disulfide bond analysis, not for targeting the thialysine thiol if it's already labeled).

  • Proteolytic Digestion: Digest the protein with trypsin overnight at 37°C.

  • LC-MS/MS Analysis: Acidify the peptide mixture with formic acid and analyze by LC-MS/MS.

  • Data Analysis: Search the MS/MS data against the protein sequence database.

    • To confirm thialysine incorporation, search for peptides with a mass shift corresponding to the replacement of lysine with thialysine (-CH2 replaced by -S-, a mass difference of -1.99 Da).

    • To confirm labeling, search for the mass of the labeling reagent adducted to thialysine-containing peptides.

    • Quantitative analysis can be performed by comparing the peak intensities of labeled and unlabeled peptides.[5]

Visualizations

Experimental Workflow

Experimental_Workflow cluster_Expression Protein Expression cluster_Purification Protein Purification cluster_Labeling Chemical Labeling cluster_Analysis Analysis Expression_Plasmid Expression Plasmid Transformation Transformation into Lys-auxotrophic E. coli Expression_Plasmid->Transformation 1 Starter_Culture Overnight Starter Culture Transformation->Starter_Culture 2 Growth_in_Minimal_Medium Growth in M9 Medium (with Lysine) Starter_Culture->Growth_in_Minimal_Medium 3 Thialysine_Incorporation Induction in M9 Medium (Thialysine + limiting Lysine) Growth_in_Minimal_Medium->Thialysine_Incorporation 4 Cell_Harvest Cell Harvesting Thialysine_Incorporation->Cell_Harvest 5 Cell_Lysis Cell Lysis Cell_Harvest->Cell_Lysis 6 Affinity_Chromatography Ni-NTA Chromatography Cell_Lysis->Affinity_Chromatography 7 Buffer_Exchange Buffer Exchange Affinity_Chromatography->Buffer_Exchange 8 Thiol_Reactive_Labeling Labeling with Thiol-Reactive Probe Buffer_Exchange->Thiol_Reactive_Labeling 9 Quenching Quenching Reaction Thiol_Reactive_Labeling->Quenching 10 Labeled_Protein_Purification Purification of Labeled Protein Quenching->Labeled_Protein_Purification 11 Mass_Spectrometry LC-MS/MS Analysis Labeled_Protein_Purification->Mass_Spectrometry 12 Data_Analysis Data Analysis and Validation Mass_Spectrometry->Data_Analysis 13 GPCR_Signaling cluster_GPCR GPCR Signaling and Internalization cluster_Application Application of Labeled GPCR Ligand Ligand GPCR Labeled GPCR Ligand->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Clathrin_Coated_Pit Clathrin-Coated Pit GPCR->Clathrin_Coated_Pit Recruitment Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Endosome Endosome Clathrin_Coated_Pit->Endosome Internalization Fluorescence_Microscopy Fluorescence Microscopy (Tracking labeled GPCR) Endosome->Fluorescence_Microscopy

References

Application Notes: Thialysine Hydrochloride as a Tool for Studying Post-Translational Modifications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Post-translational modifications (PTMs) of lysine residues, such as methylation and acetylation, are fundamental to regulating protein function, stability, and interaction networks.[1][2] Studying the precise impact of a specific PTM at a defined site can be challenging due to the difficulty in generating homogeneously modified proteins. Thialysine hydrochloride, also known as S-(2-Aminoethyl)-L-cysteine (AEC) hydrochloride, is a lysine analog that provides a powerful chemical biology tool to overcome this obstacle.[3] In thialysine, the γ-methylene group of lysine is replaced by a sulfur atom.[3]

This substitution is subtle enough that thialysine can be recognized by cellular machinery and incorporated into proteins, effectively mimicking natural lysine.[4][5][6] The primary method for its site-specific incorporation involves mutating the target lysine residue to a cysteine, followed by alkylation of the cysteine's thiol group with an ethylamine derivative. This process generates a thialysine side chain, or derivatives thereof, allowing for the creation of proteins with specific PTM mimics at desired locations.[7][8] These modified proteins are invaluable for investigating the functional consequences of PTMs in enzyme kinetics, protein-protein interactions, and chromatin biology.[5][7]

Key Applications
  • Mimicking Lysine Methylation: By using N-methylated halo-ethylamine reagents, analogs of mono-, di-, and trimethylated lysine can be installed site-specifically, facilitating studies on the function of "writer," "reader," and "eraser" proteins that regulate histone marks and other methylation events.[1][7]

  • Investigating Lysine Acetylation: Acetyl-thialysine mimics can be generated to explore the role of acetylation in regulating enzyme activity and protein stability without the need for acetyltransferase enzymes in vitro.[9][10][11]

  • Enzyme Mechanism and Inhibition Studies: As a lysine analog, thialysine can act as an alternative substrate or inhibitor for lysine-modifying enzymes, aiding in the characterization of their catalytic mechanisms.[3][12]

  • Probing Protein Structure: The chemical modification of an introduced cysteine to thialysine serves as a probe for residue accessibility and can be quantified using mass spectrometry.[13]

Quantitative Data Summary

Thialysine has been shown to be an effective mimic of lysine in various biological systems. Quantitative studies demonstrate that enzymes acting on lysine can often process thialysine with comparable efficiency.

Table 1: Enzymatic Methylation Efficiency of Lysine vs. γ-Thialysine

EnzymeSubstrate PeptideRelative Efficiency (Thialysine vs. Lysine)Reference
SETD715-mer H3K4Comparable methyl transfer efficiency[5]
SETD815-mer H4K20Efficiently methylated[5]
GLP/G9a15-mer H3K9Efficiently methylated[5]

Table 2: Chemical Modification Rescue and Quantification

Protein MutantModificationActivity Recovered (% of Wild Type)Modification StoichiometryReference
Aldolase (K107C)Aminoethylation (forms γ-thia-lysine)80%82 ± 4.5% aminoethylation at C107[13]
RuBisCO (K329C)Aminoethylation30%Not specified[13]
Aspartate Aminotransferase (K258C)Aminoethylation2%Not specified[13]

Experimental Protocols

Protocol 1: Site-Specific Generation of a Methyl-Lysine Analog using Thialysine Chemistry

This protocol details the generation of a protein with a specific lysine residue replaced by a trimethylated lysine analog (Kc(me3)). The overall workflow is depicted below.

G Workflow for Generating Methyl-Lysine Analog Proteins cluster_prep Molecular Biology & Expression cluster_chem Chemical Modification cluster_analysis Analysis & Application mutagenesis 1. Site-Directed Mutagenesis (Target Lysine -> Cysteine) expression 2. Recombinant Protein Expression (e.g., in E. coli) mutagenesis->expression purification1 3. Protein Purification (e.g., Ni-NTA, IEX) expression->purification1 reduction 4. Reduction of Cysteine (e.g., with DTT or TCEP) purification1->reduction alkylation 5. Cysteine Alkylation React with halo-ethylamine reagent reduction->alkylation purification2 6. Final Purification & Desalting (e.g., Dialysis, HPLC) alkylation->purification2 analysis 7. Characterization (e.g., ESI-MS, SDS-PAGE) purification2->analysis application 8. Downstream Functional Assays (Enzyme kinetics, binding studies) analysis->application

Caption: Overall workflow for site-specific protein modification.

Materials:

  • Recombinant protein with a specific Lys-to-Cys mutation, lyophilized.

  • Alkylation reagent: (2-bromoethyl)trimethylammonium bromide (for trimethyl-lysine analog).[8]

  • Reduction buffer: 6 M Guanidine-HCl, 100 mM Tris-HCl, pH 8.0.

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • Alkylation buffer: 200 mM AMPSO, pH 8.9.[13]

  • Quenching reagent: β-mercaptoethanol (BME).

  • Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

  • Mass spectrometer (e.g., ESI-FTMS or ESI-Q-TOF).[13]

Methodology:

  • Protein Preparation and Reduction: a. Resuspend the purified, lyophilized Lys-to-Cys mutant protein in Reduction Buffer to a final concentration of 1-5 mg/mL. b. Add DTT to a final concentration of 20 mM. c. Incubate at 37°C for 1 hour to ensure complete reduction of all cysteine residues. d. Remove the reducing agent by buffer exchange or dialysis into a suitable buffer (e.g., Alkylation Buffer without DTT).

  • Cysteine Alkylation (Conversion to Thialysine Analog): a. Prepare a stock solution of the alkylating reagent, (2-bromoethyl)trimethylammonium bromide, in the Alkylation Buffer. b. Add the alkylating reagent to the reduced protein solution to a final concentration of 50-100 mM.[8][13] The optimal concentration may need to be determined empirically. c. Incubate the reaction at 50°C for 4-6 hours or at room temperature overnight.[8] The reaction progress can be monitored by taking aliquots for mass spectrometry analysis. d. Quench the reaction by adding BME to a final concentration of 50 mM and incubating for 30 minutes at room temperature.

  • Purification of Modified Protein: a. Remove excess alkylating reagent and quenching reagent by extensive dialysis against the desired final storage buffer. b. Alternatively, use size-exclusion chromatography or reverse-phase HPLC for higher purity.

  • Characterization and Validation: a. Confirm the successful modification by analyzing the intact protein mass using ESI-MS. Expect a specific mass shift corresponding to the addition of the aminoethyl derivative. b. Verify the purity of the final product using SDS-PAGE.

Protocol 2: Mass Spectrometric Analysis of Thialysine Incorporation

Mass spectrometry (MS) is essential for confirming the identity and quantifying the efficiency of the thialysine modification.[14][15]

G Mass Spectrometry Analysis Workflow sample Modified Protein Sample intact Intact Mass Analysis (ESI-MS) - Confirm overall mass shift - Assess reaction completion sample->intact digest Proteolytic Digestion (e.g., Trypsin) sample->digest lcms LC-MS/MS Analysis (Bottom-up Proteomics) digest->lcms data Data Analysis - Identify modified peptide - Confirm site of modification (MS/MS) - Quantify modification efficiency lcms->data

Caption: Workflow for mass spectrometric characterization.

Materials:

  • Thialysine-modified protein sample from Protocol 1.

  • Denaturation/Reduction Buffer: 8 M Urea, 100 mM Tris-HCl pH 8.5, 5 mM TCEP.

  • Alkylation Reagent: 20 mM Iodoacetamide (IAA) or Chloroacetamide.

  • Sequencing-grade trypsin.

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0.

  • Formic acid (for acidifying samples).

  • LC-MS/MS system.

Methodology:

  • Intact Mass Analysis: a. Dilute a small aliquot of the purified modified protein from Protocol 1 into a solution compatible with ESI-MS (e.g., 50% acetonitrile, 0.1% formic acid). b. Infuse the sample into the mass spectrometer and acquire the spectrum. c. Deconvolute the resulting spectrum to determine the intact mass. Compare this to the theoretical mass of the unmodified and fully modified protein to assess reaction efficiency.

  • Bottom-Up Proteomics for Site Confirmation: a. Denaturation and Reduction: Denature ~20 µg of the modified protein in Denaturation/Reduction Buffer for 30 minutes at 37°C. b. Alkylation of Unmodified Cysteines: Add IAA to a final concentration of 20 mM and incubate for 20 minutes in the dark at room temperature. This step alkylates any remaining free thiols (e.g., native cysteines that were not the target for modification), preventing disulfide scrambling. c. Digestion: Dilute the sample 8-fold with Digestion Buffer to reduce the urea concentration to <1 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C. d. Sample Cleanup: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the peptides using a C18 StageTip or ZipTip.

  • LC-MS/MS Analysis: a. Reconstitute the cleaned peptides in a loading buffer (e.g., 2% acetonitrile, 0.1% formic acid). b. Inject the sample onto an LC-MS/MS system. The instrument should be operated in a data-dependent acquisition mode to select peptide precursors for fragmentation (MS/MS).[16]

  • Data Analysis: a. Search the acquired MS/MS spectra against a protein database containing the sequence of the mutant protein. b. Use a database search engine (e.g., MaxQuant, Proteome Discoverer) and specify the thialysine analog modification as a variable modification on cysteine. Also, specify carbamidomethylation (from IAA) as a fixed modification on other cysteines. c. Manually inspect the MS/MS spectrum of the peptide containing the modification to confirm the site-specificity. The fragmentation pattern will pinpoint the exact modified residue. d. For quantification, compare the peak areas of the modified versus unmodified versions of the target peptide.[13] A double-labeling strategy using isotopic versions of the alkylating reagent can also be employed for more precise quantification.[13]

References

Application Notes and Protocols for Thialysine Hydrochloride in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thialysine Hydrochloride

This compound, also known as S-(2-Aminoethyl)-L-cysteine hydrochloride (AEC), is a structural analog of the essential amino acid L-lysine, where the γ-methylene group is replaced by a sulfur atom.[1] This substitution allows thialysine to act as a competitive inhibitor of lysine in various biological processes.[2][3] In cell culture, thialysine is utilized by cells and incorporated into nascent proteins in place of lysine.[2][4] This incorporation can lead to altered protein structure and function, inhibition of protein synthesis, cell cycle arrest, and induction of apoptosis, making it a valuable tool for studying these fundamental cellular processes.[3][5] Its cytotoxic effects have been particularly noted in cancer cell lines, suggesting its potential as a research tool in oncology.[5][6]

Key Applications in Cell Culture

  • Induction of Apoptosis: Thialysine is a potent inducer of apoptosis in a dose- and time-dependent manner.[5][6] Its mechanism primarily involves the intrinsic, mitochondria-dependent pathway.

  • Inhibition of Protein Synthesis: By competing with lysine for incorporation into polypeptide chains, thialysine can disrupt normal protein synthesis.[3]

  • Cell Cycle Arrest: Treatment with thialysine can lead to the accumulation of cells in the S and G2/M phases of the cell cycle.[5][6]

  • Studying Protein Misfolding and the Unfolded Protein Response (UPR): The incorporation of an amino acid analog like thialysine can lead to protein misfolding, inducing the Unfolded Protein Response (UPR), a cellular stress response pathway.[7][8]

Quantitative Data Summary

The following tables summarize quantitative data regarding the effects of this compound in various cell lines.

Table 1: Cytotoxicity of this compound in Jurkat T Cells

ParameterValueReference
Apoptosis-Inducing Concentration Range0.32 - 2.5 mM[5]
ObservationDose- and time-dependent[5]

Table 2: Protein Lysine Substitution by Thialysine

Cell TypeMaximum Lysine SubstitutionCulture ConditionsReference
E. coli (lysine-requiring mutant)Up to 60%Limiting amounts of lysine[9]
E. coli (exponentially growing)17%0.1 or 0.2 mM thialysine[10]
Chinese Hamster Ovary (CHO) cellsUp to 10%-[2]
Thialysine-resistant CHO cells5%-[4]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (S-(2-Aminoethyl)-L-cysteine hydrochloride)

  • Sterile distilled water or Phosphate Buffered Saline (PBS)

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes

Protocol:

  • To prepare a 100 mM stock solution, dissolve 20.07 mg of this compound (MW: 200.69 g/mol ) in 1 mL of sterile distilled water or PBS.

  • Vortex gently until the powder is completely dissolved.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Preparation of Thialysine-Containing Cell Culture Media

Protocol:

  • Thaw an aliquot of the 100 mM this compound stock solution at room temperature.

  • In a sterile biological safety cabinet, add the appropriate volume of the stock solution to your complete cell culture medium to achieve the desired final concentration. For example, to prepare 50 mL of media with a final thialysine concentration of 1 mM, add 500 µL of the 100 mM stock solution.

  • Gently mix the medium by swirling.

  • The prepared medium is now ready for use in cell culture experiments.

Note: When studying the competitive effects of thialysine, consider using a lysine-free basal medium and supplementing it with controlled concentrations of both lysine and thialysine.

Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.[11]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound-containing medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well cell culture plates

Protocol:

  • Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.

  • Remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle-only control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium from each well.

  • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Cover the plate and shake on an orbital shaker for 15 minutes.

  • Measure the absorbance at 590 nm using a microplate reader.

Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol is based on standard Annexin V/PI apoptosis assay procedures.[12]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Induce apoptosis by treating cells with the desired concentration of this compound for the appropriate duration.

  • Harvest the cells (including any floating cells in the supernatant) and wash them once with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol follows standard procedures for cell cycle analysis by flow cytometry.[3]

Materials:

  • Treated and control cells

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Harvest treated and control cells and wash with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations of Pathways and Workflows

thialysine_apoptosis_pathway thialysine Thialysine HCl incorporation Incorporation into Proteins (in place of Lysine) thialysine->incorporation misfolding Protein Misfolding & ER Stress (UPR) incorporation->misfolding mitochondria Mitochondria misfolding->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Degradation caspase3->parp apoptosis Apoptosis caspase3->apoptosis

Caption: Thialysine-induced apoptosis signaling pathway.

experimental_workflow cluster_assays Downstream Assays start Start: Seed Cells treatment Treat with Thialysine HCl (Varying Concentrations & Durations) start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Analysis (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle analysis Data Analysis & Interpretation viability->analysis apoptosis->analysis cell_cycle->analysis

Caption: General experimental workflow.

cell_cycle_arrest_pathway thialysine Thialysine HCl protein_synthesis Altered Protein Synthesis thialysine->protein_synthesis cdk_cyclin_down Down-regulation of: - cdk4, cdk6, cdc2 - cyclin A, cyclin B1, cyclin E protein_synthesis->cdk_cyclin_down s_phase_arrest S Phase Arrest cdk_cyclin_down->s_phase_arrest g2m_phase_arrest G2/M Phase Arrest cdk_cyclin_down->g2m_phase_arrest

Caption: Thialysine-induced cell cycle arrest pathway.

References

Application Notes and Protocols for Site-Specific Protein Modification Using Thialysine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to site-specific protein modification utilizing thialysine hydrochloride. This lysine analog, also known as S-(2-aminoethyl)-L-cysteine, offers unique opportunities for protein engineering and bioconjugation. The following sections detail two primary methodologies for introducing thialysine into a protein of interest: in vivo incorporation as a lysine surrogate in E. coli and site-specific chemical conversion from a cysteine residue. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate the application of these techniques in your research.

Introduction to Thialysine in Protein Modification

Thialysine is a structural analog of lysine where the γ-methylene group is replaced by a sulfur atom, forming a thioether linkage. This substitution is generally well-tolerated in protein structures, preserving the positive charge at physiological pH. The presence of the thioether bond, however, introduces a unique chemical handle that can be targeted for specific modifications, distinguishing it from the native lysine residue.

Two principal strategies allow for the site-specific incorporation of thialysine:

  • In Vivo Incorporation: By utilizing a lysine auxotrophic strain of E. coli, this compound can be introduced into the growth medium to be incorporated into the nascent polypeptide chain in place of lysine. The efficiency of this substitution can be controlled by modulating the relative concentrations of lysine and thialysine.[1]

  • Site-Specific Chemical Conversion: A cysteine residue, introduced at a specific site in the protein via mutagenesis, can be chemically modified to thialysine through S-aminoethylation. This method offers precise control over the location of the thialysine residue.

The primary application of site-specifically incorporated thialysine is the introduction of an artificial cleavage site for the protease trypsin. Trypsin specifically cleaves peptide bonds C-terminal to lysine and arginine residues. By converting a cysteine to thialysine, a new, specific site for tryptic digestion can be engineered into a protein. This is particularly useful for protein sequencing, peptide mapping, and the generation of specific protein fragments.

Data Presentation

The following tables summarize quantitative data associated with the incorporation and conversion of thialysine, as well as its impact on protein structure and function.

Table 1: In Vivo Incorporation of Thialysine in E. coli

E. coli StrainThialysine HCl ConcentrationLysine ConcentrationPercentage of Lysine SubstitutionReference
Lysine AuxotrophVaries (competitive)LimitingUp to 60%[1]
Wild Type K12Not specifiedNot applicableUp to 17%
Lysine AuxotrophEqual to lysineLimitingUp to 46%[2]

Table 2: Site-Specific Conversion of Cysteine to Thialysine (S-aminoethylation)

ProteinAlkylating AgentReaction ConditionsAlkylation EfficiencySelectivityReference
Recombinant Human Erythropoietin (rhEPO)2-bromoethylamine60 mM, 1 h, 60°C97.3%Negligible side reactions with Met, Glu, Asp, Tyr (<1%)[3]

Experimental Protocols

Protocol 1: In Vivo Incorporation of Thialysine into a Recombinant Protein in E. coli

This protocol is designed for the expression of a target protein with thialysine incorporated in place of lysine using a lysine auxotrophic E. coli strain.

1. Materials:

  • E. coli lysine auxotroph strain (e.g., ATCC 23809) transformed with the expression plasmid for the protein of interest.

  • Minimal media (M9) supplemented with all essential amino acids except lysine.

  • This compound solution (sterile filtered).

  • L-lysine solution (sterile filtered).

  • IPTG (or other appropriate inducer) solution (sterile filtered).

  • Standard protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).

2. Procedure:

  • Starter Culture: Inoculate a single colony of the transformed E. coli lysine auxotroph into 5 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of minimal media (supplemented with all amino acids except lysine and the appropriate antibiotic) with the overnight starter culture.

  • Growth: Grow the main culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.4-0.6.

  • Induction with Thialysine: Add L-lysine to a final limiting concentration (e.g., 10-20 mg/L) and this compound to the desired final concentration (e.g., 50-100 mg/L). The ratio of thialysine to lysine will influence the incorporation efficiency.

  • Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

  • Incubation: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours with shaking.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Protein Purification: Purify the recombinant protein using standard protocols appropriate for the protein's affinity tag (e.g., immobilized metal affinity chromatography for His-tagged proteins).

  • Analysis: Verify the incorporation of thialysine by mass spectrometry.

Protocol 2: Site-Specific Conversion of Cysteine to Thialysine

This protocol describes the chemical modification of a specific cysteine residue to a thialysine residue in a purified protein.

1. Materials:

  • Purified protein containing a single, accessible cysteine residue.

  • Denaturation buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in a suitable buffer).

  • Reduction buffer (e.g., 20 mM DTT in a suitable buffer).

  • Alkylation buffer (e.g., 50 mM ammonium bicarbonate, pH 7.8).

  • 2-bromoethylamine hydrobromide.

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Buffer exchange system (e.g., dialysis or desalting column).

2. Procedure:

  • Protein Preparation: Dissolve the purified protein in the denaturation buffer to a final concentration of 1-5 mg/mL.

  • Reduction: Add DTT to a final concentration of 20 mM to reduce all disulfide bonds. Incubate at 37°C for 1 hour.

  • Buffer Exchange: Remove the denaturant and reducing agent by buffer exchange into the alkylation buffer.

  • Alkylation (S-aminoethylation): Add 2-bromoethylamine to a final concentration of 60 mM. Incubate at 60°C for 1 hour.[3]

  • Quenching: Quench the reaction by adding the quenching solution.

  • Purification: Remove excess reagents and byproducts by buffer exchange into a suitable storage buffer.

  • Analysis: Confirm the conversion of cysteine to thialysine by mass spectrometry. The modification will result in a mass increase of 43.05 Da.

Visualization of Workflows and Pathways

Experimental Workflow for In Vivo Thialysine Incorporation

in_vivo_incorporation cluster_culture Cell Culture cluster_induction Induction cluster_purification Purification & Analysis start Starter Culture (Lysine Auxotroph) main_culture Main Culture (Minimal Media) start->main_culture growth Growth to OD600 0.4-0.6 main_culture->growth add_aa Add Limiting Lysine & Thialysine HCl growth->add_aa induce Induce with IPTG add_aa->induce expression Protein Expression (18-25°C) induce->expression harvest Harvest Cells expression->harvest purify Protein Purification harvest->purify analyze Mass Spectrometry Analysis purify->analyze

Caption: Workflow for incorporating thialysine into recombinant proteins in E. coli.

Experimental Workflow for Site-Specific Cysteine to Thialysine Conversion

cysteine_to_thialysine cluster_prep Protein Preparation cluster_reaction Chemical Modification cluster_final Final Steps start Purified Protein (with Cysteine) denature Denaturation start->denature reduce Reduction (DTT) denature->reduce buffer_exchange1 Buffer Exchange reduce->buffer_exchange1 alkylate S-aminoethylation (2-bromoethylamine) buffer_exchange1->alkylate quench Quench Reaction alkylate->quench purify Purification quench->purify analyze Mass Spectrometry Analysis purify->analyze

Caption: Workflow for the chemical conversion of cysteine to thialysine.

Thialysine-Induced Apoptosis Signaling Pathway (Hypothesized)

Thialysine has been shown to induce apoptosis in certain cell lines. While the exact mechanism is not fully elucidated, it is hypothesized to involve the intrinsic (mitochondrial) pathway due to cellular stress caused by its incorporation into proteins or inhibition of essential enzymes.

apoptosis_pathway thialysine Thialysine Hydrochloride cellular_stress Cellular Stress (e.g., Protein Misfolding) thialysine->cellular_stress bcl2_family Bcl-2 Family (Bax/Bak activation) cellular_stress->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized intrinsic pathway of thialysine-induced apoptosis.

Conclusion

The use of this compound provides a versatile tool for site-specific protein modification. Whether through in vivo incorporation or chemical conversion of cysteine, the introduction of this lysine analog enables novel strategies for protein engineering, analysis, and the development of bioconjugates. The protocols and data presented here offer a foundation for researchers to apply these powerful techniques in their own work. Careful optimization of the described methods for each specific protein of interest is recommended to achieve the desired modification efficiency and to maintain protein function.

References

Application Notes and Protocols: Thialysine Hydrochloride for Inhibiting Lysine 2,3-Aminomutase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thialysine hydrochloride, also known as S-(2-Aminoethyl)-L-cysteine hydrochloride, is a structural analog of the amino acid L-lysine where the γ-methylene group is replaced by a sulfur atom.[1][2] This modification makes thialysine a potent tool for studying and inhibiting enzymes that utilize lysine as a substrate. Specifically, thialysine has been demonstrated to be a competitive reversible inhibitor and an alternative substrate for lysine 2,3-aminomutase (LAM).[3] Lysine 2,3-aminomutase is a radical S-adenosylmethionine (SAM) enzyme that catalyzes the conversion of L-lysine to L-β-lysine, a key step in the metabolism of lysine in some organisms and in the biosynthesis of certain antibiotics.[4][5][6] These application notes provide detailed information and protocols for the use of this compound in the inhibition of lysine 2,3-aminomutase.

Product Information

Product Name This compound
Synonyms S-(2-Aminoethyl)-L-cysteine hydrochloride, 4-Thia-L-lysine hydrochloride[1][3]
CAS Number 4099-35-8[1][2]
Molecular Formula C5H13ClN2O2S[1]
Molecular Weight 200.68 g/mol [1]
Appearance Light beige powder[7]
Solubility Soluble in water (50 mg/ml)[7]
Storage Store at -20°C for long-term storage.[1]

Mechanism of Action

Lysine 2,3-aminomutase is a member of the radical SAM superfamily of enzymes.[4][8] The catalytic cycle is initiated by the reductive cleavage of SAM by a [4Fe-4S] cluster, generating a highly reactive 5'-deoxyadenosyl radical.[6] This radical then abstracts a hydrogen atom from the C3 position of the substrate, L-lysine, which is bound to the pyridoxal phosphate (PLP) cofactor.[4][9] This leads to the formation of a substrate radical intermediate, which rearranges to a product radical before a final hydrogen atom transfer regenerates the product and a 5'-deoxyadenosine.

Thialysine, as a competitive inhibitor, binds to the active site of lysine 2,3-aminomutase, competing with the natural substrate, L-lysine.[3] It can also act as an alternative substrate, being converted by the enzyme at a much slower rate than lysine.[3] The presence of the sulfur atom in the side chain of thialysine is thought to stabilize the radical intermediate formed during the reaction, which contributes to its inhibitory effect.[10]

Quantitative Data

The following table summarizes the kinetic parameters for the interaction of thialysine and L-lysine with lysine 2,3-aminomutase.

Substrate/Inhibitor Parameter Value Conditions Reference
ThialysineK_i0.12 ± 0.01 mM37°C, pH 8.0[3]
ThialysineK_m1.4 ± 0.1 mM37°C, pH 8.0[3]
ThialysineV_max0.19 ± 0.02 µmol min⁻¹ mg⁻¹37°C, pH 8.0[3]
L-LysineK_m4.2 ± 0.5 mM37°C, pH 8.0[3]
L-LysineV_max43 ± 1 µmol min⁻¹ mg⁻¹37°C, pH 8.0[3]

Visualized Signaling Pathway and Experimental Workflow

Lysine_2_3_Aminomutase_Pathway cluster_enzyme Lysine 2,3-Aminomutase (LAM) Catalytic Cycle cluster_inhibition Inhibition by Thialysine LAM_FeS_SAM LAM-[4Fe-4S]¹⁺-SAM LAM_FeS_dA LAM-[4Fe-4S]²⁺ + 5'-dA• + Met LAM_FeS_SAM->LAM_FeS_dA Reductive Cleavage Lysine_Radical Lysine Radical-PLP LAM_FeS_dA->Lysine_Radical H• abstraction from Lysine Lysine_PLP L-Lysine-PLP Lysine_PLP->Lysine_Radical Product_Radical β-Lysine Radical-PLP Lysine_Radical->Product_Radical Rearrangement Beta_Lysine_PLP L-β-Lysine-PLP Product_Radical->Beta_Lysine_PLP H• transfer from 5'-dA Thialysine Thialysine Inhibited_Complex LAM-Thialysine Complex Thialysine->Inhibited_Complex Competitive Binding LAM_Active_Site LAM Active Site LAM_Active_Site->Inhibited_Complex

Caption: Mechanism of Lysine 2,3-Aminomutase and its inhibition by thialysine.

Inhibition_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_buffer Prepare Assay Buffer (e.g., 100 mM EPPS, pH 8.0) mix_components Combine Buffer, Enzyme, SAM, Dithionite, and Thialysine/Vehicle prep_buffer->mix_components prep_enzyme Prepare Lysine 2,3-Aminomutase Solution prep_enzyme->mix_components prep_substrate Prepare L-Lysine Stock Solution start_reaction Initiate Reaction by Adding L-Lysine prep_substrate->start_reaction prep_inhibitor Prepare this compound Stock Solution (Serial Dilutions) prep_inhibitor->mix_components prep_cofactors Prepare SAM and Dithionite Solutions prep_cofactors->mix_components pre_incubate Pre-incubate Mixture mix_components->pre_incubate pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Quench Reaction (e.g., acid precipitation) incubate->stop_reaction quantify_product Quantify β-Lysine Formation (e.g., HPLC, LC-MS) stop_reaction->quantify_product calculate_velocity Calculate Initial Reaction Velocities quantify_product->calculate_velocity plot_data Plot Velocity vs. Substrate Concentration (Michaelis-Menten) or vs. Inhibitor Concentration (Dose-Response) calculate_velocity->plot_data determine_kinetics Determine Ki from Competitive Inhibition Model plot_data->determine_kinetics

Caption: Experimental workflow for a lysine 2,3-aminomutase inhibition assay.

Experimental Protocols

Materials and Reagents

  • This compound

  • L-Lysine

  • Purified Lysine 2,3-Aminomutase

  • S-Adenosylmethionine (SAM)

  • Sodium Dithionite

  • EPPS (4-(2-hydroxyethyl)-1-piperazinepropanesulfonic acid) buffer

  • Hydrochloric acid (HCl)

  • Trichloroacetic acid (TCA) or other quenching agent

  • High-purity water

  • Microcentrifuge tubes

  • Thermomixer or water bath

  • HPLC or LC-MS system for product quantification

Protocol for Determining the K_i of this compound

This protocol is designed to determine the inhibition constant (K_i) of this compound for lysine 2,3-aminomutase.

1. Preparation of Reagents

  • Assay Buffer: Prepare a 100 mM EPPS buffer, pH 8.0.

  • L-Lysine Stock Solutions: Prepare a series of L-lysine stock solutions in the assay buffer at concentrations ranging from 0.5 mM to 20 mM.

  • This compound Stock Solutions: Prepare a series of this compound stock solutions in the assay buffer at concentrations that will yield final assay concentrations bracketing the expected K_i (e.g., 0 mM, 0.05 mM, 0.1 mM, 0.2 mM, 0.5 mM).

  • Enzyme Solution: Prepare a working solution of lysine 2,3-aminomutase in the assay buffer. The final concentration in the assay should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Cofactor Solutions: Prepare fresh stock solutions of SAM (e.g., 20 mM) and sodium dithionite (e.g., 100 mM) in anaerobic water immediately before use.

2. Enzyme Inhibition Assay

The assay should be performed under anaerobic conditions to protect the [4Fe-4S] cluster of the enzyme.

  • In an anaerobic environment (e.g., a glove box), prepare reaction mixtures in microcentrifuge tubes. For each reaction, combine:

    • Assay Buffer

    • Lysine 2,3-aminomutase solution

    • SAM solution (to a final concentration of ~1 mM)

    • Sodium dithionite solution (to a final concentration of ~2 mM)

    • This compound solution (at varying final concentrations) or an equal volume of assay buffer for the control (no inhibitor).

  • Pre-incubate the mixtures at 37°C for 5 minutes to allow for enzyme activation and inhibitor binding.

  • Initiate the reaction by adding the L-lysine stock solution to achieve the desired final substrate concentration. The final reaction volume should be consistent across all assays (e.g., 100 µL).

  • Incubate the reactions at 37°C for a fixed period (e.g., 10 minutes), ensuring the reaction remains in the initial linear velocity phase.

  • Quench the reaction by adding an equal volume of a quenching agent, such as 10% (w/v) trichloroacetic acid.

  • Centrifuge the quenched reactions to pellet the precipitated protein.

  • Analyze the supernatant for the formation of β-lysine using a suitable analytical method, such as HPLC or LC-MS.

3. Data Analysis

  • Calculate the initial reaction velocity (v) for each substrate and inhibitor concentration.

  • To determine the mode of inhibition and the K_i value, plot the data using one of the following methods:

    • Michaelis-Menten plots: Plot velocity versus substrate concentration for each inhibitor concentration. For competitive inhibition, V_max will remain constant while the apparent K_m will increase with increasing inhibitor concentration.

    • Lineweaver-Burk plot: Plot 1/velocity versus 1/[substrate concentration]. For competitive inhibition, the lines will intersect at the y-axis.

    • Dixon plot: Plot 1/velocity versus inhibitor concentration at a fixed substrate concentration. The x-intercept will be equal to -K_i.

  • Alternatively, fit the data directly to the equation for competitive inhibition using non-linear regression software: v = (V_max * [S]) / (K_m * (1 + [I]/K_i) + [S]) where:

    • v = initial velocity

    • V_max = maximum velocity

    • [S] = substrate concentration

    • K_m = Michaelis constant

    • [I] = inhibitor concentration

    • K_i = inhibition constant

Troubleshooting

Problem Possible Cause Solution
No or low enzyme activityInactive enzyme due to oxidationEnsure all steps are performed under strict anaerobic conditions. Prepare fresh dithionite solution.
Incorrect buffer pHVerify the pH of the assay buffer at the reaction temperature.
Degraded cofactorsPrepare fresh SAM and dithionite solutions for each experiment.
Non-linear reaction ratesSubstrate depletionReduce the reaction time or decrease the enzyme concentration.
Enzyme instabilityOptimize buffer conditions (e.g., add stabilizing agents like glycerol).
High variability between replicatesPipetting errorsUse calibrated pipettes and ensure proper mixing of reagents.
Inconsistent timingUse a multichannel pipette or a consistent workflow to start and stop reactions.

References

Application Notes and Protocols for Thialysine-Induced Apoptosis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thialysine, S-(2-aminoethyl)-L-cysteine, is a lysine analog that has demonstrated cytotoxic effects on various cancer cell lines.[1] Its mechanism of action involves the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and a primary target for anti-cancer therapies. Understanding the molecular pathways through which thialysine triggers apoptosis is essential for its potential development as a therapeutic agent. These application notes provide a detailed experimental framework for studying thialysine-induced apoptosis, focusing on the human acute leukemia Jurkat T cell line as a model system. The protocols outlined below cover the assessment of cell viability, detection of apoptotic markers, and analysis of key signaling proteins.

Key Signaling Pathway

Thialysine induces apoptosis primarily through the intrinsic, or mitochondrial, pathway.[1] The process is initiated by mitochondrial stress, leading to the release of cytochrome c into the cytoplasm. This event triggers the activation of a caspase cascade, beginning with caspase-9 and culminating in the activation of executioner caspases like caspase-3. Activated caspase-3 is responsible for cleaving various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1] The anti-apoptotic protein Bcl-xL, a member of the Bcl-2 family, has been shown to abrogate thialysine-induced apoptotic events, highlighting the central role of mitochondrial regulation in this process.[1]

thialysine_apoptosis_pathway Thialysine Thialysine Mitochondria Mitochondria Thialysine->Mitochondria Cytochrome_c Cytochrome c (release) Mitochondria->Cytochrome_c Caspase9 Caspase-9 (activation) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (activation) Caspase9->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Bcl_xL Bcl-xL (inhibition) Bcl_xL->Mitochondria

Caption: Thialysine-induced intrinsic apoptosis pathway.

Experimental Protocols

Cell Culture and Thialysine Treatment

This protocol describes the general procedure for culturing Jurkat T cells and treating them with thialysine to induce apoptosis.

  • Cell Line: Human acute leukemia Jurkat T cells.

  • Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Thialysine Preparation: Prepare a stock solution of thialysine in sterile phosphate-buffered saline (PBS) or culture medium. Further dilute to desired concentrations in culture medium immediately before use.

Protocol:

  • Seed Jurkat T cells at a density of 2 x 10^5 cells/mL in a T25 culture flask or appropriate culture vessel.

  • Incubate for 24 hours to allow cells to enter the logarithmic growth phase.

  • Treat cells with varying concentrations of thialysine (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5 mM) for different time points (e.g., 12, 24, 48 hours). A vehicle-treated control (medium with PBS) should be included.

Assessment of Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Thialysine-treated and control cells

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Seed 1 x 10^4 Jurkat T cells per well in 100 µL of culture medium in a 96-well plate.

  • After 24 hours, treat the cells with various concentrations of thialysine as described in Protocol 1.

  • Following the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Incubate the plate overnight at 37°C.

  • Measure the absorbance at 570 nm using a microplate reader.

mtt_assay_workflow Start Seed Cells in 96-well Plate Treat Treat with Thialysine Start->Treat Incubate Incubate Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Incubate_Overnight Incubate (Overnight) Add_Solubilizer->Incubate_Overnight Read_Absorbance Read Absorbance (570 nm) Incubate_Overnight->Read_Absorbance annexin_v_pi_workflow Start Harvest and Wash Cells Resuspend Resuspend in Binding Buffer Start->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate (15 min, RT, Dark) Stain->Incubate Add_Buffer Add Binding Buffer Incubate->Add_Buffer Analyze Analyze by Flow Cytometry Add_Buffer->Analyze

References

Application Notes and Protocols for Thialysine as a Non-Antibiotic Selection Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thialysine, also known as S-(2-aminoethyl)-L-cysteine, is a structural analog of the essential amino acid L-lysine. Its similarity to lysine allows it to be recognized by cellular machinery involved in lysine metabolism and protein synthesis. This property can be exploited for use as a non-antibiotic selection agent in cell culture, providing an alternative to traditional antibiotic-based selection methods. This document provides detailed application notes and protocols for utilizing thialysine to select for modified mammalian cell lines, particularly focusing on Chinese Hamster Ovary (CHO) cells.

The principle behind thialysine selection lies in its cytotoxic effects at appropriate concentrations. Thialysine competes with lysine for uptake and incorporation into nascent polypeptide chains during protein synthesis.[1][2][3] The incorporation of thialysine can lead to dysfunctional proteins, resulting in inhibition of cell growth and protein synthesis, and ultimately cell death.[4] Cells that acquire resistance to thialysine can survive and proliferate in its presence, allowing for their selection.

Resistance to thialysine in mammalian cells, such as CHO cells, has been shown to primarily arise from mutations in the lysyl-tRNA synthetase enzyme.[1] These mutations result in a lower affinity of the enzyme for thialysine compared to lysine, thus reducing the incorporation of the toxic analog into proteins.[1] Other potential, though less documented in mammalian cells, mechanisms of resistance could include the upregulation of endogenous lysine biosynthesis or alterations in amino acid transporter activity.[5]

Data Presentation

Table 1: Effects of Thialysine on E. coli

Thialysine ConcentrationMaximum Lysine Substitution in Newly Synthesized ProteinsReference
0.05 mM8%[1]
0.1 mM17%[1]
0.2 mM17%[1]

Table 2: Thialysine Effects and Reversal in CHO Cells

ParameterObservationReference
Effect on Growth RateInhibitory[4]
Effect on Plating EfficiencyInhibitory[4]
Effect on Protein SynthesisInhibitory[4]
Lysine Concentration for Complete Reversal5 times the thialysine concentration[4]
Maximum Lysine Substitution (Parental Strain)Up to 11%[6]
Maximum Lysine Substitution (Resistant Strain)Up to 5%[6]

Experimental Protocols

Protocol 1: Determination of Optimal Thialysine Concentration (Kill Curve)

This protocol is essential to determine the minimum concentration of thialysine required to kill non-resistant cells. This concentration will be used for the subsequent selection of resistant cells.

Materials:

  • Mammalian cell line of interest (e.g., CHO-K1)

  • Complete cell culture medium

  • Thialysine (S-(2-aminoethyl)-L-cysteine)

  • Sterile, tissue culture-treated plates (24- or 96-well)

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • Trypan blue solution

Procedure:

  • Cell Plating: Seed the cells in a 24-well plate at a density that allows them to reach 50-70% confluency within 24 hours.

  • Preparation of Thialysine Dilutions: Prepare a series of dilutions of thialysine in complete cell culture medium. A suggested starting range is from 0.05 mM to 1.0 mM. It is crucial to also include a no-thialysine control.

  • Treatment: After 24 hours of incubation, aspirate the medium from the wells and replace it with the medium containing the different concentrations of thialysine.

  • Incubation and Observation: Incubate the cells for 7-10 days. Observe the cells daily for signs of cytotoxicity, such as rounding, detachment, and lysis.

  • Medium Change: Replace the thialysine-containing medium every 2-3 days to ensure a consistent selective pressure.

  • Viability Assessment: After the incubation period, determine the percentage of viable cells in each well using a trypan blue exclusion assay and a cell counter.

  • Data Analysis: Plot the percentage of viable cells against the thialysine concentration. The optimal concentration for selection is the lowest concentration that results in complete cell death.

Protocol 2: Selection of Thialysine-Resistant Cells

This protocol describes the process of selecting for cells that have spontaneously developed resistance to thialysine. This is particularly useful for selecting for cells with mutations in genes such as lysyl-tRNA synthetase.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Thialysine at the predetermined optimal selection concentration

  • Sterile, tissue culture-treated dishes or flasks

Procedure:

  • Cell Culture: Culture the desired mammalian cells under standard conditions. The cells can be treated with a mutagen (e.g., EMS) to increase the frequency of mutations, though spontaneous resistance can also be selected for.

  • Initiation of Selection: Replace the normal growth medium with a selection medium containing the optimal concentration of thialysine as determined in Protocol 1.

  • Selection Period: Continue to culture the cells in the selection medium. Most non-resistant cells should die off within the first week.

  • Monitoring and Medium Changes: Monitor the cultures for the appearance of resistant colonies. Change the selection medium every 3-4 days.

  • Isolation of Resistant Colonies: Once resistant colonies are visible and of a sufficient size, they can be isolated using cloning cylinders or by limiting dilution cloning.

  • Expansion of Clones: Expand the isolated clones in the continued presence of the selective concentration of thialysine.

  • Characterization and Banking: Characterize the resistant clones for the desired phenotype and cryopreserve them for future use. It is advisable to maintain a lower concentration of thialysine in the culture medium for long-term maintenance of the selective pressure.

Mandatory Visualizations

thialysine_mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm Thialysine Thialysine Transporter Amino Acid Transporter Thialysine->Transporter Competition Lysine Lysine Lysine->Transporter Thialysine_in Thialysine Transporter->Thialysine_in Lysine_in Lysine Transporter->Lysine_in LysRS Lysyl-tRNA Synthetase Thialysine_in->LysRS Competition Lysine_in->LysRS Thialysyl_tRNA Thialysyl-tRNA-Lys LysRS->Thialysyl_tRNA Lysyl_tRNA Lysyl-tRNA-Lys LysRS->Lysyl_tRNA tRNA_Lys tRNA-Lys tRNA_Lys->LysRS Ribosome Ribosome Thialysyl_tRNA->Ribosome Incorporation Lysyl_tRNA->Ribosome Incorporation Protein Protein (Functional) Ribosome->Protein Dysfunctional_Protein Protein (Dysfunctional) Ribosome->Dysfunctional_Protein Cell_Death Cell Growth Inhibition & Cell Death Dysfunctional_Protein->Cell_Death

Caption: Mechanism of thialysine toxicity in mammalian cells.

thialysine_selection_workflow start Start with parental cell population kill_curve Determine optimal thialysine concentration (Kill Curve) start->kill_curve selection Culture in medium with selective thialysine concentration start->selection Without mutagenesis mutagenesis Optional: Mutagenesis (e.g., EMS treatment) kill_curve->mutagenesis mutagenesis->selection monitoring Monitor for resistant colonies (2-4 weeks) selection->monitoring isolation Isolate resistant colonies monitoring->isolation expansion Expand clonal populations under selection isolation->expansion characterization Characterize and bank resistant cell lines expansion->characterization end End characterization->end

Caption: Workflow for selecting thialysine-resistant cells.

thialysine_resistance_mechanism cluster_wildtype Wild-Type Cell cluster_resistant Thialysine-Resistant Cell LysRS_wt Lysyl-tRNA Synthetase (Wild-Type) Incorporation_wt High Incorporation of Thialysine LysRS_wt->Incorporation_wt High Affinity for Thialysine Thialysine_wt Thialysine Thialysine_wt->LysRS_wt Lysine_wt Lysine Lysine_wt->LysRS_wt Cell_Death Cell Death Incorporation_wt->Cell_Death leads to LysRS_mut Lysyl-tRNA Synthetase (Mutant) Incorporation_res Low Incorporation of Thialysine LysRS_mut->Incorporation_res Low Affinity for Thialysine Thialysine_res Thialysine Thialysine_res->LysRS_mut Lysine_res Lysine Lysine_res->LysRS_mut Cell_Survival Cell Survival Incorporation_res->Cell_Survival leads to

Caption: Mechanism of thialysine resistance in CHO cells.

References

Application Notes and Protocols: Incorporation of γ-Thialysine into Histone Tails

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the site-specific incorporation of γ-thialysine, a lysine mimic, into histone tails. This technique is a powerful tool for studying the role of post-translational modifications (PTMs) in chromatin biology and for the development of epigenetic modulators.

Introduction

Histone post-translational modifications (PTMs) on lysine residues, such as acetylation and methylation, are fundamental to the regulation of gene expression. Studying the specific functions of these marks often requires homogeneously modified histones, which can be challenging to produce using traditional methods. γ-thialysine, a cysteine-derived analog of lysine, offers a versatile solution. It can be site-specifically incorporated into histone peptides and full-length proteins, where it acts as a functional mimic of lysine, being recognized and modified by histone-modifying enzymes.[1][2][3][4] This allows for the precise study of the impact of specific PTMs on chromatin structure and function.

Key Techniques and Methodologies

The primary method for incorporating γ-thialysine into histones is through the chemical modification of a cysteine residue engineered at the desired lysine position. This is typically achieved via cysteine alkylation.[3][4] An alternative approach for generating full-length modified histones is native chemical ligation, which involves ligating a synthetic peptide containing γ-thialysine to a recombinant histone fragment.[5][6]

Experimental Workflow for γ-Thialysine Incorporation and Analysis

The overall process involves several key stages, from the synthesis of the modified histone to its use in functional assays.

experimental_workflow cluster_synthesis Histone Preparation cluster_characterization Characterization cluster_functional_assays Functional Assays peptide_synthesis Peptide Synthesis (with Cys substitution) alkylation Cysteine Alkylation to form γ-Thialysine peptide_synthesis->alkylation protein_expression Recombinant Histone Expression (Cys mutant) protein_expression->alkylation purification1 HPLC Purification alkylation->purification1 mass_spec Mass Spectrometry (Confirmation of incorporation) purification1->mass_spec enzyme_assays Enzyme Assays (KATs, KMTs) mass_spec->enzyme_assays binding_assays Effector Protein Binding Assays mass_spec->binding_assays nucleosome_reconstitution Nucleosome Reconstitution mass_spec->nucleosome_reconstitution peptide_alkylation_workflow start Start: Synthetic Peptide (with Cys) dissolve Dissolve in Guanidinium Chloride start->dissolve reduce Reduce with DTT (1 hr, 37°C) dissolve->reduce alkylate Alkylate with (2-Chloroethyl)amine (4 hr, RT, dark) reduce->alkylate purify HPLC Purification alkylate->purify verify Mass Spectrometry Verification purify->verify end End: γ-Thialysine Peptide verify->end kat_assay_pathway substrate γ-Thialysine Peptide reaction_complex substrate->reaction_complex acetyl_coa Acetyl-CoA acetyl_coa->reaction_complex kat_enzyme KAT Enzyme (e.g., GCN5) kat_enzyme->reaction_complex Catalysis product Acetylated Peptide reaction_complex->product coa CoA reaction_complex->coa

References

Troubleshooting & Optimization

Optimizing Thialysine Hydrochloride Concentration for Enhanced Cell Viability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Thialysine hydrochloride in cell culture experiments. Our focus is on maintaining cell viability while achieving desired experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as S-(2-aminoethyl)-L-cysteine hydrochloride (AEC), is a structural analog of the essential amino acid L-lysine.[1][2] Its primary mechanism of action involves competitive inhibition of lysine-dependent processes. It can be incorporated into proteins in place of lysine, leading to the synthesis of non-functional proteins.[1][2][3] This disruption of protein synthesis can inhibit cell growth and induce cytotoxicity.[1][2][4] In some cell types, such as human acute leukemia Jurkat T cells, Thialysine has been shown to induce apoptosis through a mitochondria-dependent signaling pathway.[5][6]

Q2: How does this compound affect cell viability?

A2: The effect of this compound on cell viability is dose-dependent and cell-type specific. At lower concentrations, it may inhibit cell proliferation, while at higher concentrations, it can be cytotoxic, leading to apoptosis or necrosis.[4][5] For example, in Chinese Hamster Ovary (CHO) cells, Thialysine inhibits growth rate and plating efficiency, which can be reversed by the addition of lysine.[4] In Jurkat T cells, concentrations ranging from 0.32 to 2.5 mM have been shown to induce apoptotic cell death.[5][6]

Q3: What are the typical starting concentrations for this compound in cell culture experiments?

A3: The optimal concentration of this compound must be determined empirically for each cell line and experimental goal. Based on published data, a reasonable starting range for dose-response experiments is between 0.1 mM and 5 mM.[5][6] It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

Q4: How can I prepare and store a stock solution of this compound?

A4: this compound is typically a white to off-white powder.[7] For a stock solution, dissolve the powder in sterile, deionized water or a suitable buffer such as phosphate-buffered saline (PBS). Ensure the powder is completely dissolved. The stock solution should be sterile-filtered (0.22 µm filter) and can be stored at 2-8°C for short-term use or aliquoted and stored at -20°C for long-term stability. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpectedly high cell death at low concentrations - High sensitivity of the cell line: Some cell lines are inherently more sensitive to perturbations in amino acid metabolism. - Solvent toxicity: If a solvent other than water or PBS was used to dissolve the this compound, it might be causing cytotoxicity. - Incorrect concentration calculation: Errors in calculating the final concentration can lead to unintentional overdosing.- Perform a wider dose-response experiment starting from a much lower concentration (e.g., in the µM range). - Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.1% for DMSO). - Double-check all calculations for dilution of the stock solution.
No observable effect on cell viability or proliferation - Low sensitivity of the cell line: The cell line may be resistant to the effects of this compound at the concentrations tested. - Inactivation of the compound: The compound may have degraded due to improper storage or handling. - High lysine concentration in the medium: The presence of high levels of lysine in the cell culture medium can outcompete this compound, negating its effects.[4]- Test a higher range of concentrations. - Prepare a fresh stock solution of this compound. - Consider using a lysine-deficient medium or reducing the lysine concentration to enhance the effect of the analog.
Precipitation of the compound in the culture medium - Poor solubility: The concentration used may exceed the solubility of this compound in the culture medium. - Interaction with media components: Certain components of the media might react with the compound, causing it to precipitate.- Ensure the stock solution is fully dissolved before adding it to the medium. - Prepare the final concentration by adding the stock solution to the medium while gently vortexing. - If precipitation persists, consider preparing a fresh stock solution at a lower concentration.
Inconsistent results between experiments - Variability in cell seeding density: Inconsistent starting cell numbers can lead to variability in the final readout. - Differences in incubation time: The duration of exposure to the compound can significantly impact the results. - Inconsistent reagent preparation: Variations in the preparation of the this compound stock solution or assay reagents can lead to inconsistent outcomes.- Standardize the cell seeding protocol to ensure consistent cell numbers at the start of each experiment. - Maintain a consistent incubation time for all experiments. - Prepare fresh reagents and follow standardized protocols for their preparation and storage.

Quantitative Data Summary

The following table summarizes reported concentrations of this compound and their observed effects on cell viability. Researchers should use this as a guideline and determine the optimal concentration for their specific cell line and experimental conditions.

Cell Line Concentration Range Observed Effect Reference
Jurkat T cells0.32 - 2.5 mMInduction of apoptotic cell death in a dose- and time-dependent manner.[5][6]
CHO cellsNot specifiedInhibition of growth rate and plating efficiency. Decreased cell viability.[4]
E. coli (lysine-requiring mutant)Not specifiedCan substitute for lysine to some extent, but does not fully support growth. No appreciable effect on cell viability with up to 60% lysine substitution.[3]
E. coli (wild type K12)Not specifiedInhibition of cell growth rate. No effect on cell viability with up to 17% lysine substitution.[8]

Detailed Experimental Protocols

Protocol for Determining Optimal this compound Concentration using MTT Assay

This protocol outlines the steps to determine the dose-dependent effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Cell line of interest

  • Complete culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in sterile water or PBS.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5 mM).

    • Include a vehicle control (medium with the same volume of solvent used for the stock solution) and a no-treatment control.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve.

Protocol for Cell Viability Assessment using Trypan Blue Exclusion Assay

This protocol provides a method for direct counting of viable and non-viable cells after treatment with this compound.

Materials:

  • This compound-treated cells

  • Trypan Blue solution (0.4%)

  • Phosphate-buffered saline (PBS)

  • Hemocytometer

  • Microscope

Procedure:

  • Cell Harvesting: Following treatment with this compound for the desired duration, detach adherent cells using trypsin (if applicable) and collect the cell suspension. Centrifuge the cell suspension and resuspend the cell pellet in a known volume of PBS.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue). Incubate for 1-2 minutes at room temperature.

  • Cell Counting:

    • Load 10 µL of the stained cell suspension into a hemocytometer.

    • Under a microscope, count the number of viable (unstained, bright) and non-viable (blue-stained) cells in the four large corner squares of the hemocytometer grid.

  • Data Analysis:

    • Calculate the total number of viable cells and the total number of cells.

    • Calculate the percentage of cell viability: % Viability = (Number of viable cells / Total number of cells) x 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis start Start prep_stock Prepare Thialysine Hydrochloride Stock Solution start->prep_stock seed_cells Seed Cells in 96-well Plate prep_stock->seed_cells serial_dilute Perform Serial Dilutions seed_cells->serial_dilute treat_cells Treat Cells with Varying Concentrations serial_dilute->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent measure Measure Signal (e.g., Absorbance) add_reagent->measure analyze Calculate % Viability measure->analyze plot Generate Dose-Response Curve & Calculate IC50 analyze->plot end End plot->end

Caption: Workflow for optimizing this compound concentration.

signaling_pathway cluster_input Stimulus cluster_cellular_effects Cellular Processes thialysine This compound protein_synthesis Protein Synthesis thialysine->protein_synthesis Inhibits mTORC1 mTORC1 Signaling thialysine->mTORC1 Inhibits (as Lysine analog) apoptosis Apoptosis (Mitochondria-dependent) thialysine->apoptosis Induces cell_viability Cell Viability protein_synthesis->cell_viability Supports mTORC1->protein_synthesis Promotes autophagy Autophagy mTORC1->autophagy Inhibits autophagy->cell_viability Can decrease apoptosis->cell_viability Decreases

Caption: this compound's impact on key signaling pathways.

References

Technical Support Center: Thialysine Incorporation into Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thialysine, a lysine analog used in protein research.

Frequently Asked Questions (FAQs)

Q1: What is thialysine and why is it used in protein research?

A1: Thialysine, also known as S-(2-aminoethyl)-L-cysteine, is a structural analog of the essential amino acid L-lysine, where the γ-methylene group is replaced by a sulfur atom. This substitution makes it a useful tool in protein research to probe the role of specific lysine residues, introduce unique chemical handles for bioconjugation, and study the effects of lysine substitution on protein structure and function.

Q2: How is thialysine incorporated into proteins?

A2: Thialysine is incorporated into proteins during translation by the cellular protein synthesis machinery. It competes with the natural amino acid lysine for the active site of lysyl-tRNA synthetase (LysRS), the enzyme responsible for attaching lysine to its cognate tRNA (tRNALys).[1][2][3] Once charged onto tRNALys, thialysine is incorporated into the growing polypeptide chain at positions coded for lysine.

Q3: What is the efficiency of thialysine incorporation?

A3: The efficiency of thialysine incorporation is highly dependent on the experimental conditions, particularly the relative concentrations of thialysine and lysine in the culture medium.[4][5][6] In lysine-requiring E. coli mutants, up to 60% of protein lysine can be substituted by thialysine in the presence of limiting lysine.[4] In wild-type E. coli, a maximum substitution of 17% has been observed.[5][7] For Chinese Hamster Ovary (CHO) cells, up to 10-11% of lysine can be replaced by thialysine.[6][8]

Q4: Can thialysine be toxic to cells?

A4: Yes, thialysine can exhibit cytotoxic effects, particularly at higher concentrations.[9] It can inhibit cell growth and protein synthesis.[5][9] In Jurkat T cells, thialysine has been shown to induce apoptosis through a mitochondria-dependent pathway and to interrupt the cell cycle. The cytotoxic effects are often reversible by the addition of lysine.[9]

Troubleshooting Guide: Low Thialysine Incorporation

This guide addresses common issues that can lead to low incorporation of thialysine into your target protein.

Issue 1: Low or No Incorporation of Thialysine Detected

Possible Cause Suggested Solution
High concentration of lysine in the culture medium. Thialysine competes with lysine for incorporation.[4][5][6] Use lysine-free medium and dialyzed serum to minimize lysine contamination. For bacterial expression, use a lysine auxotrophic strain.
Inefficient uptake of thialysine by cells. Consider using methylester forms of thialysine, which may have improved cell permeability.[10]
Low affinity of lysyl-tRNA synthetase (LysRS) for thialysine. The LysRS enzyme has a lower affinity for thialysine compared to lysine.[11] While engineering the synthetase is an advanced approach, optimizing the thialysine-to-lysine ratio in the medium is a more immediate strategy.
Degradation of thialysine in the medium. Prepare fresh thialysine solutions for each experiment.
Incorrect quantification method. Use a validated method for detecting and quantifying thialysine, such as amino acid analysis after protein hydrolysis or mass spectrometry.[12][13][14]

Issue 2: High Cell Toxicity and Low Protein Yield

Possible Cause Suggested Solution
Thialysine concentration is too high. Perform a dose-response experiment to determine the optimal, non-toxic concentration of thialysine for your specific cell line.[9]
Extended exposure to thialysine. Limit the duration of cell exposure to thialysine to the minimum time required for sufficient protein expression and incorporation.
Cell line is particularly sensitive to lysine deprivation. Ensure that the basal level of protein synthesis is maintained by supplementing with a minimal amount of lysine if complete removal is too detrimental.

Issue 3: Inconsistent Incorporation Rates Between Experiments

Possible Cause Suggested Solution
Variability in culture conditions. Standardize all experimental parameters, including cell density, media composition, incubation time, and thialysine concentration.
Inconsistent preparation of thialysine solutions. Prepare a large batch of sterile, filtered thialysine stock solution to be used across multiple experiments.
Contamination of lysine-free medium. Ensure all components of the culture medium, especially serum, are certified lysine-free or have been dialyzed to remove free amino acids.

Data Presentation

Table 1: Thialysine Incorporation Efficiency in Different Cell Systems

Cell SystemConditionThialysine ConcentrationLysine ConcentrationMax. Lysine Substitution (%)Reference(s)
E. coli (lysine-requiring mutant)Limiting LysineNot specifiedLimiting60[4]
E. coli (wild-type K12)Exponential Growth0.1 - 0.2 mMNot applicable17[7]
E. coli (wild-type K12)Exponential Growth0.05 mMNot applicable8[7]
CHO CellsCulture MediumNot specifiedVaried10-11[6][8]
Thialysine-resistant CHO CellsCulture MediumNot specifiedVaried5[8]

Experimental Protocols

Protocol 1: Thialysine Incorporation into Proteins in E. coli (Lysine Auxotroph)

  • Strain Selection: Use an E. coli strain that is auxotrophic for lysine (e.g., a lysA mutant).

  • Media Preparation: Prepare a minimal medium (e.g., M9 minimal medium) supplemented with all necessary nutrients except for lysine.

  • Starter Culture: Inoculate a single colony of the lysine auxotrophic E. coli strain into a small volume of minimal medium supplemented with a limiting amount of lysine (e.g., 20 µg/mL) and grow overnight at 37°C with shaking.

  • Induction Culture: Inoculate a larger volume of minimal medium with the overnight culture. Grow the cells to an OD600 of 0.4-0.6.

  • Induction and Thialysine Addition: Induce protein expression (e.g., with IPTG if using a T7-based expression system). Simultaneously, add thialysine to the desired final concentration (e.g., 0.1-0.2 mM).[7]

  • Cell Harvest: Continue to incubate the cells for the desired period of protein expression (e.g., 3-4 hours at 37°C or overnight at a lower temperature). Harvest the cells by centrifugation.

  • Protein Purification: Purify the protein of interest using standard chromatography techniques.

Protocol 2: Thialysine Incorporation into Proteins in Mammalian Cells

  • Cell Line and Media: Use a mammalian cell line (e.g., CHO, HEK293) cultured in lysine-free DMEM or RPMI-1640. Supplement the medium with dialyzed fetal bovine serum (dFBS) to minimize lysine contamination.

  • Cell Seeding: Seed the cells in culture plates or flasks and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • Transfection (if applicable): If expressing a recombinant protein, transfect the cells with the expression plasmid using a suitable transfection reagent.

  • Thialysine Labeling: Replace the growth medium with fresh lysine-free medium containing the desired concentration of thialysine. A titration is recommended to find the optimal concentration that balances incorporation and toxicity.

  • Incubation: Incubate the cells for 24-48 hours to allow for protein expression and thialysine incorporation.

  • Cell Lysis and Protein Purification: Harvest the cells, lyse them using a suitable lysis buffer, and purify the target protein.

Protocol 3: Quantification of Thialysine Incorporation by Amino Acid Analysis

  • Protein Hydrolysis:

    • Precisely quantify the amount of purified protein.

    • Hydrolyze the protein sample in 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube.

  • Sample Preparation:

    • Remove the HCl by vacuum centrifugation.

    • Re-dissolve the amino acid hydrolysate in a suitable buffer for analysis.

  • HPLC Analysis:

    • Separate the amino acids using reverse-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization (e.g., with o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC)).

    • Use an amino acid analyzer or a standard HPLC system with a fluorescence or UV detector.

  • Quantification:

    • Run a standard containing known concentrations of all proteinogenic amino acids and thialysine to create a standard curve.

    • Identify and quantify the peaks corresponding to lysine and thialysine in the protein hydrolysate.

    • Calculate the percentage of thialysine incorporation as: (moles of thialysine) / (moles of thialysine + moles of lysine) * 100.

Protocol 4: Confirmation of Thialysine Incorporation by Mass Spectrometry

  • In-solution or In-gel Digestion:

    • Denature, reduce, and alkylate the purified protein.

    • Digest the protein with a protease such as trypsin. Trypsin cleaves at the C-terminus of lysine and arginine residues.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides by liquid chromatography.

    • Analyze the peptides by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Search the MS/MS data against the protein sequence database, including a modification corresponding to the mass shift of lysine to thialysine (a mass increase of 16.05 Da due to the substitution of -CH2-CH2- with -S-CH2-).

    • Manually inspect the MS/MS spectra of peptides containing potential thialysine residues to confirm the modification.

Visualizations

G Competitive Inhibition of Lysyl-tRNA Synthetase lysine Lysine lysrs Lysyl-tRNA Synthetase (LysRS) lysine->lysrs High Affinity thialysine Thialysine thialysine->lysrs Low Affinity lys_trna Lysyl-tRNA-Lys lysrs->lys_trna Charges thia_trna Thialysyl-tRNA-Lys lysrs->thia_trna Charges trna tRNA-Lys trna->lysrs protein_synthesis Protein Synthesis lys_trna->protein_synthesis thia_trna->protein_synthesis protein_lys Protein with Lysine protein_synthesis->protein_lys protein_thia Protein with Thialysine protein_synthesis->protein_thia

Caption: Competitive binding of Lysine and Thialysine to LysRS.

G Experimental Workflow for Thialysine Incorporation cluster_cell_culture Cell Culture & Labeling cluster_purification Protein Purification & Analysis cluster_analysis Analysis of Incorporation culture 1. Culture Cells in Lysine-Free Medium add_thia 2. Add Thialysine & Induce Expression culture->add_thia harvest 3. Harvest Cells add_thia->harvest purify 4. Purify Target Protein harvest->purify quantify 5. Quantify Protein purify->quantify hydrolysis 6a. Acid Hydrolysis quantify->hydrolysis digestion 6b. Proteolytic Digestion quantify->digestion hplc 7a. HPLC Amino Acid Analysis hydrolysis->hplc ms 7b. LC-MS/MS Analysis digestion->ms

Caption: Workflow for thialysine incorporation and analysis.

G Troubleshooting Low Thialysine Incorporation start Low/No Thialysine Incorporation check_lysine Is Lysine present in the medium? start->check_lysine remove_lysine Use Lysine-free medium and dialyzed serum. check_lysine->remove_lysine Yes check_concentration Is Thialysine concentration optimal? check_lysine->check_concentration No remove_lysine->check_concentration optimize_conc Perform a dose-response titration. check_concentration->optimize_conc No check_toxicity Is there high cell toxicity? check_concentration->check_toxicity Yes optimize_conc->check_toxicity reduce_conc_time Lower concentration or reduce incubation time. check_toxicity->reduce_conc_time Yes check_quantification Is the quantification method validated? check_toxicity->check_quantification No reduce_conc_time->check_quantification validate_method Use HPLC or MS for quantification. check_quantification->validate_method No success Incorporation Successful check_quantification->success Yes validate_method->success

Caption: Decision tree for troubleshooting low incorporation.

References

How to prevent degradation of Thialysine hydrochloride in solution.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Thialysine hydrochloride (also known as S-(2-Aminoethyl)-L-cysteine hydrochloride). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution and to offer troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound powder?

A1: this compound powder is hygroscopic and should be stored in a tightly sealed container protected from moisture and light. For optimal stability, we recommend the following storage temperatures:

  • Long-term storage (months to years): -20°C

  • Short-term storage (days to weeks): 2-8°C

Q2: How should I prepare and store stock solutions of this compound?

A2: It is crucial to follow best practices for preparing and storing stock solutions to minimize degradation.

  • Solvent: this compound is soluble in water. For cell culture applications, use sterile, high-purity water or a suitable buffer.

  • Preparation: To ensure complete dissolution, gentle warming or sonication may be applied. Once dissolved, it is advisable to filter-sterilize the solution through a 0.22 µm filter, especially for use in cell culture.

  • Storage: Stock solutions are significantly more stable when stored frozen.

    • -80°C: Stable for up to 6 months.

    • -20°C: Stable for up to 1 month.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.

Q3: What are the main factors that can cause the degradation of this compound in solution?

A3: The primary factors contributing to the degradation of this compound in solution are:

  • pH: Stability is pH-dependent. Based on the chemistry of its structural analog, cysteine, solutions at neutral to alkaline pH are more susceptible to oxidation.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the thioether group.

  • Light: Exposure to light, particularly UV radiation, can potentially induce photodegradation.

  • Presence of Metal Ions: Metal ions, such as copper and iron, can catalyze the oxidation of thiol-containing compounds and may affect the stability of this compound.

Q4: Can I use buffers to prepare my this compound solutions?

A4: Yes, using buffers is recommended to maintain a stable pH. However, the choice of buffer is important. Phosphate buffers are commonly used, but it is essential to ensure the buffer itself does not catalyze degradation. For cell culture experiments, standard media buffers like HEPES can be used. It is advisable to prepare fresh solutions in buffer for each experiment or to perform stability studies in the specific buffer system you intend to use.

Q5: Are there any additives I can use to improve the stability of my this compound solution?

A5: For applications where it does not interfere with the experimental outcome, the addition of antioxidants could potentially enhance stability.

  • Ascorbic Acid (Vitamin C): Known to protect against oxidative damage.

  • N-acetylcysteine (NAC): Can help maintain a reducing environment. The suitability of any additive must be validated for your specific application.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity of this compound in my experiment. Solution degradation due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at 4°C).Prepare fresh stock solutions and aliquot them for single use. Store aliquots at -80°C. Avoid keeping working solutions at room temperature for extended periods.
Instability at the experimental pH.Measure the pH of your final working solution. If it is neutral or alkaline, consider preparing the solution in a slightly acidic buffer (e.g., pH 6.0-6.5), if compatible with your experimental design.
Oxidation of the compound.De-gas your solvents by sparging with an inert gas (e.g., nitrogen or argon) before preparing solutions. If possible, conduct experiments under a low-oxygen atmosphere.
Precipitate forms in my stock solution upon thawing. Poor solubility at low temperatures or changes in pH upon freezing.Ensure the compound is fully dissolved during preparation. If the issue persists, consider preparing a fresh solution. Check the pH of the solution before and after freezing.
Inconsistent experimental results between batches of solutions. Degradation of older stock solutions.Always note the preparation date on your aliquots. Use the oldest stock first and discard any stock that has been stored beyond the recommended period.
Contamination of the stock solution.Always use sterile techniques when preparing and handling solutions for biological experiments. Filter-sterilize solutions after preparation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Key Considerations
Solid Powder -20°CLong-term (months to years)Store in a desiccator to protect from moisture. Protect from light.
2-8°CShort-term (days to weeks)Ensure the container is tightly sealed.
Stock Solution -80°CUp to 6 monthsAliquot into single-use volumes to avoid freeze-thaw cycles.
-20°CUp to 1 monthAliquot into single-use volumes.

Table 2: Factors Influencing the Stability of this compound in Solution (Qualitative)

Factor Effect on Stability Mechanism of Degradation
High pH (Neutral to Alkaline) DecreasesIncreased susceptibility to oxidation.
Low pH (Acidic) Generally IncreasesProtonation of the amino groups may offer some protection against oxidation.
High Temperature DecreasesAccelerates the rate of all chemical degradation reactions.
Oxygen DecreasesPromotes oxidative degradation of the thioether moiety.
Light (especially UV) Likely DecreasesPotential for photodegradation.
Metal Ions (e.g., Cu²⁺, Fe³⁺) Likely DecreasesCatalysis of oxidation reactions.

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Stock Solution of this compound

  • Materials:

    • This compound powder

    • Sterile, nuclease-free water or appropriate buffer (e.g., 10 mM Sodium Phosphate, pH 6.0)

    • Sterile conical tubes

    • Sterile 0.22 µm syringe filter

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile conical tube.

    • Add the required volume of sterile water or buffer to achieve the target concentration.

    • Vortex briefly to dissolve. If necessary, use a sonicator bath for a few minutes to ensure complete dissolution.

    • Attach a sterile 0.22 µm syringe filter to a sterile syringe.

    • Draw the this compound solution into the syringe.

    • Filter the solution into a new sterile conical tube.

    • Aliquot the sterile stock solution into smaller, single-use sterile microcentrifuge tubes.

    • Label the aliquots with the compound name, concentration, and date of preparation.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Monitoring the Stability of this compound Solution using HPLC

This protocol provides a general framework. The specific HPLC parameters may need to be optimized for your system.

  • Materials:

    • This compound solution to be tested

    • HPLC system with a UV detector

    • Reversed-phase C18 column

    • Mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid)

    • Reference standard of this compound

  • Procedure:

    • Prepare a calibration curve using the this compound reference standard at various known concentrations.

    • At time zero (t=0), inject an aliquot of the this compound solution to be tested onto the HPLC system and record the chromatogram. The peak area of this compound at t=0 is considered 100%.

    • Store the solution under the desired test conditions (e.g., specific temperature, pH, light exposure).

    • At predetermined time intervals (e.g., 1, 3, 7, 14 days), withdraw an aliquot of the solution.

    • Inject the aliquot onto the HPLC system and record the chromatogram.

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the t=0 sample.

    • Monitor the appearance of any new peaks, which may indicate the formation of degradation products.

Visualizations

Degradation_Pathway Thialysine This compound in Solution Degradation Degradation Thialysine->Degradation Factors: - High pH - High Temperature - Oxygen - Light - Metal Ions Products Degradation Products (e.g., Oxidized forms) Degradation->Products

Caption: Factors leading to the degradation of this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experimental Use Prep Prepare Stock Solution (Sterile, Buffered) Aliquot Aliquot into Single-Use Tubes Prep->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw a Single Aliquot Store->Thaw For each experiment Use Use Immediately in Experiment Thaw->Use Discard Discard Unused Portion Use->Discard

Caption: Recommended workflow for handling this compound solutions.

Troubleshooting_Logic Start Inconsistent or Negative Experimental Results? CheckSolution Check Solution Preparation and Storage Protocol Start->CheckSolution CheckConditions Evaluate Experimental Conditions (pH, Temp) CheckSolution->CheckConditions Proper PrepareFresh Prepare Fresh Solution from Powder CheckSolution->PrepareFresh Improper ModifyConditions Modify Experimental Protocol (e.g., buffer, temp) CheckConditions->ModifyConditions Suboptimal Success Problem Resolved CheckConditions->Success Optimal PrepareFresh->Success ModifyConditions->Success

Caption: A logical approach to troubleshooting experimental issues.

Technical Support Center: Overcoming Thialysine Resistance in E. coli Mutants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to thialysine in Escherichia coli mutants.

Frequently Asked Questions (FAQs)

Q1: What is thialysine and how does it affect E. coli?

Thialysine, also known as S-(2-aminoethyl)-L-cysteine (AEC), is a structural analog of the amino acid lysine. It inhibits the growth of E. coli by competing with lysine for incorporation into proteins.[1][2] This incorporation of thialysine can lead to the synthesis of non-functional proteins, thereby inhibiting cell growth and protein synthesis rates.[1] However, this substitution does not significantly affect cell viability.[1][2] In lysine-requiring E. coli mutants, thialysine can substitute for up to 60% of protein lysine without major effects on viability.[2]

Q2: What are the primary mechanisms of thialysine resistance in E. coli?

E. coli can develop resistance to thialysine through several mechanisms:

  • Mutations in Lysyl-tRNA Synthetase (LysRS): Alterations in the active site of LysRS can reduce its affinity for thialysine, preventing its incorporation into proteins.[3] Specific mutations, such as Y280F and F426W, have been shown to confer substantial resistance by decreasing the binding affinity for AEC approximately 50-fold.[3]

  • Upregulation of Lysine Biosynthesis: Mutations in the L box riboswitch, which regulates the expression of the lysC gene (encoding aspartokinase), can lead to the derepression of lysine biosynthesis.[3] This results in higher intracellular concentrations of lysine, which can outcompete thialysine for binding to LysRS.[3] A thialysine-resistant mutant of E. coli KL16 showed significantly lower repression of aspartate kinase III (AK III) by thialysine, lysine, and selenalysine compared to the parental strain.[4]

  • Efflux Pumps: Overexpression of efflux pumps that can export lysine and its analogs can confer resistance. The LysO (also known as YbjE) protein is a known exporter of L-lysine and thialysine in E. coli.[5] Overexpression of ybjE enhances resistance to thialysine.[5]

Q3: My E. coli culture has developed resistance to thialysine. How can I confirm the mechanism of resistance?

To identify the resistance mechanism, you can perform the following experiments:

  • Sequence the lysS gene: This gene encodes for lysyl-tRNA synthetase. Compare the sequence from your resistant mutant to the wild-type sequence to identify any mutations.

  • Analyze lysC expression: Use quantitative PCR (qPCR) to measure the transcript levels of the lysC gene. Increased expression in the resistant strain compared to the wild-type could indicate a mutation in the L box riboswitch.

  • Investigate efflux pump activity: Overexpress candidate efflux pump genes, such as ybjE (LysO), in a susceptible wild-type strain and assess for changes in thialysine resistance. Conversely, you can create a knockout of this gene in your resistant strain to see if it restores sensitivity.

Troubleshooting Guides

Problem 1: Thialysine is not inhibiting the growth of my wild-type E. coli strain.

  • Possible Cause 1: Incorrect concentration of thialysine.

    • Solution: Verify the concentration of your thialysine stock solution and the final concentration in your culture medium. Wild-type E. coli growth is typically inhibited at concentrations around 5 µM AEC.[3]

  • Possible Cause 2: High concentration of lysine in the medium.

    • Solution: Ensure your growth medium does not contain high levels of lysine, as it will compete with thialysine. Use a minimal medium with a defined concentration of amino acids if necessary.

  • Possible Cause 3: Spontaneous resistance.

    • Solution: Plate a high density of your culture on a plate containing a high concentration of thialysine to check for the emergence of spontaneous resistant colonies. If resistant colonies appear, you may need to start a new culture from a frozen stock.

Problem 2: My thialysine-resistant mutant shows a slow growth phenotype even in the absence of thialysine.

  • Possible Cause 1: Fitness cost of the resistance mutation.

    • Solution: This is a common phenomenon. The mutation conferring resistance may have a negative impact on other cellular processes, leading to reduced growth. You can try to adapt the mutant to the new growth conditions by serial passaging in a thialysine-free medium.

  • Possible Cause 2: Accumulation of toxic metabolic byproducts.

    • Solution: If the resistance mechanism involves altered metabolic pathways, it could lead to the accumulation of toxic compounds. Analyze the culture supernatant for any unusual metabolites.

Quantitative Data Summary

Table 1: Impact of LysRS Mutations on Thialysine Resistance

E. coli StrainLysRS VariantThialysine (AEC) Concentration for GrowthReference
Wild-typeWild-typeGrowth inhibited at 5 µM[3]
MutantY280FCan grow in up to 1 mM[3]
MutantF426WCan grow in up to 1 mM[3]

Table 2: Protein Lysine Substitution by Thialysine in E. coli

Thialysine ConcentrationMaximum Lysine Substitution in Newly Synthesized ProteinsReference
0.05 mM8%[6]
0.1 mM17%[6]
0.2 mM17%[6]

Experimental Protocols

Protocol 1: Isolation of Thialysine-Resistant E. coli Mutants by UV Mutagenesis

  • Grow a culture of wild-type E. coli to the mid-log phase (OD600 ≈ 0.5).

  • Harvest the cells by centrifugation and wash them with sterile saline solution.

  • Resuspend the cells in saline solution to a density of approximately 10^7 cells/mL.

  • Transfer the cell suspension to a sterile petri dish with a magnetic stir bar.

  • Expose the cells to UV irradiation for a predetermined time (e.g., 60-90 seconds) using a UV lamp. The optimal exposure time should be determined empirically to achieve a kill rate of 90-99%.[7]

  • After UV treatment, shield the cells from visible light to prevent photoreactivation.

  • Plate the irradiated cells on nutrient agar plates containing a high concentration of thialysine (e.g., 10-fold the minimum inhibitory concentration for the wild-type strain).

  • Incubate the plates at 37°C for 24-48 hours.

  • Select individual colonies that grow on the thialysine-containing plates for further characterization.

Protocol 2: Determining the Minimum Inhibitory Concentration (MIC) of Thialysine

  • Prepare a series of two-fold dilutions of thialysine in a suitable growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the E. coli strain to be tested (final concentration of approximately 5 x 10^5 CFU/mL).

  • Include a positive control well (bacteria with no thialysine) and a negative control well (medium with no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of thialysine that completely inhibits visible growth of the bacteria.[8]

Visualizations

Thialysine_Resistance_Mechanisms cluster_cell E. coli Cell cluster_membrane Cell Membrane cluster_resistance Resistance Mechanisms Thialysine_ext Thialysine (extracellular) Transporter Amino Acid Permease Thialysine_ext->Transporter Uptake Lysine_ext Lysine (extracellular) Lysine_ext->Transporter Uptake Thialysine_int Thialysine (intracellular) Transporter->Thialysine_int Lysine_int Lysine (intracellular) Transporter->Lysine_int LysO LysO (YbjE) Efflux Pump Thialysine_ext_exported Thialysine_ext_exported LysO->Thialysine_ext_exported Thialysine_int->LysO Export LysRS Lysyl-tRNA Synthetase (LysS) Thialysine_int->LysRS Competes with Lysine Lysine_int->LysRS L_box L box riboswitch Lysine_int->L_box Feedback inhibition Lys_tRNA_Lys Lys-tRNA-Lys LysRS->Lys_tRNA_Lys Charges tRNA Thia_tRNA_Lys Thialysyl-tRNA-Lys LysRS->Thia_tRNA_Lys Charges tRNA (incorrectly) tRNA_Lys tRNA-Lys tRNA_Lys->LysRS Ribosome Ribosome Lys_tRNA_Lys->Ribosome Thia_tRNA_Lys->Ribosome Protein Functional Protein Ribosome->Protein NonFunctional_Protein Non-Functional Protein Ribosome->NonFunctional_Protein Growth Inhibition Growth Inhibition NonFunctional_Protein->Growth Inhibition LysC Aspartokinase (lysC) L_box->LysC Regulates expression Lysine_Biosynthesis Lysine Biosynthesis Pathway Lysine_Biosynthesis->Lysine_int LysRS_mut Mutated LysRS (Reduced affinity for Thialysine) L_box_mut Mutated L box (Derepression of lysC) LysO_up Upregulated LysO (Increased efflux)

Caption: Mechanisms of thialysine action and resistance in E. coli.

Experimental_Workflow Start Start with Wild-Type E. coli Culture Mutagenesis Induce Mutations (e.g., UV, chemical) Start->Mutagenesis Selection Plate on Thialysine- Containing Medium Mutagenesis->Selection Isolation Isolate Resistant Colonies Selection->Isolation Characterization Characterize Resistant Mutants Isolation->Characterization MIC Determine MIC Characterization->MIC Growth Analyze Growth Kinetics Characterization->Growth Genomic Genomic Analysis (e.g., Sequencing of lysS, lysC regulatory region) Characterization->Genomic Expression Gene Expression Analysis (e.g., qPCR of lysC, ybjE) Characterization->Expression End Identify Resistance Mechanism MIC->End Growth->End Genomic->End Expression->End

Caption: Workflow for isolating and characterizing thialysine-resistant E. coli.

References

Best practices for storing Thialysine hydrochloride solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Thialysine Hydrochloride

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with best practices for storing and handling this compound solutions.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound be stored?

Solid this compound should be stored under dry, dark conditions. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[1] Some suppliers also recommend storage at 2-8°C. The compound is known to be hygroscopic and sensitive to light and moisture, so it is crucial to keep the container tightly sealed.

Q2: What is the recommended solvent for preparing this compound solutions?

This compound is soluble in water and DMSO.[1] One supplier indicates a solubility of up to 11.67 mg/mL in water, which may require sonication to fully dissolve.[2] Another source mentions a solubility of 50 mg/mL in water.[3]

Q3: How should I store stock solutions of this compound?

Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For storage, it is recommended to keep them at -80°C for up to 6 months or at -20°C for up to 1 month.[2] The containers should be sealed tightly to protect from moisture.

Q4: What are the main factors that can cause degradation of this compound in solution?

The stability of this compound in solution can be affected by several factors, including pH, temperature, light, and the presence of oxidizing agents. As an analogue of L-cysteine, aqueous solutions may be susceptible to oxidation, a process that can be accelerated by neutral or alkaline pH and the presence of heavy metals. Solutions are generally more stable at an acidic pH.[4] Exposure to light can also cause degradation.

Troubleshooting Guide

Issue 1: My this compound solution has turned a yellow or brown color.

  • Possible Cause: This may indicate oxidation or degradation of the compound. Exposure to air (oxygen), light, or an inappropriate pH can contribute to color change.

  • Recommendation: It is best to prepare fresh solutions and minimize their exposure to light and air. If your experimental results are critical, it is advisable to use a freshly prepared solution. Consider filtering the solution through a 0.22 µm filter before use.

Issue 2: I am seeing precipitation in my this compound solution after thawing.

  • Possible Cause: The solubility of this compound may have been exceeded at lower temperatures, or the solvent may have evaporated, increasing the concentration.

  • Recommendation: Gently warm the solution to room temperature and vortex to redissolve the precipitate. If it does not redissolve, it may be necessary to prepare a fresh solution. Ensure that the container is well-sealed to prevent solvent evaporation.

Issue 3: I am not observing the expected biological activity in my experiments.

  • Possible Cause: The this compound may have degraded. This can happen with improper storage of the stock solution or if the working solution is kept for too long at room temperature.

  • Recommendation: Prepare a fresh stock solution from solid this compound. Ensure that all storage recommendations are followed, including aliquoting and storing at the correct temperature. Minimize the time that working solutions are kept at room temperature.

Quantitative Stability Data

Table 1: Illustrative Example of Lysine Hydrochloride Degradation Kinetics at pH 10.3

Temperature (°C)Degradation Rate Constant (k) for Lysine (µg/mL/h)Generation Rate Constant (k) for Lysine Lactam (µg/mL/h)
601.231.35
808.919.87
9022.3924.51
10054.9560.12

This data is adapted from a study on Lysine hydrochloride and is intended for illustrative purposes only. It demonstrates the significant impact of temperature on the stability of a related compound.[5][6]

Experimental Protocols

Protocol: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[3][7][8]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at a specific pH) at a known concentration.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the stock solution and incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Add 0.1 M NaOH to the stock solution and incubate under similar conditions as acid hydrolysis.

    • Oxidation: Add a small percentage of hydrogen peroxide (e.g., 3%) to the stock solution and keep it at room temperature for a set time.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C).

    • Photodegradation: Expose the stock solution to a light source that emits both UV and visible light, as specified in ICH Q1B guidelines.

  • Sample Analysis: At various time points, take aliquots of the stressed solutions. If necessary, neutralize the acid and base hydrolysis samples. Analyze the samples, along with an unstressed control, using a stability-indicating method like reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of remaining this compound and detect any degradation products.

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Solution Issues start Issue with Thialysine hydrochloride solution issue_precipitate Precipitation observed? start->issue_precipitate issue_color Color change (yellow/brown)? start->issue_color issue_activity Loss of biological activity? start->issue_activity action_warm Warm to RT and vortex issue_precipitate->action_warm Yes action_check_storage Review storage conditions (temp, light, air exposure) issue_color->action_check_storage Yes action_verify_storage Verify stock solution storage and age issue_activity->action_verify_storage Yes check_dissolved Does it redissolve? action_warm->check_dissolved action_fresh_precipitate Prepare fresh solution check_dissolved->action_fresh_precipitate No check_dissolved->action_check_storage Yes action_fresh_color Prepare fresh solution action_check_storage->action_fresh_color action_fresh_activity Prepare fresh stock and working solutions action_verify_storage->action_fresh_activity

Caption: Troubleshooting workflow for common issues with this compound solutions.

StabilityFactors Factors Affecting this compound Solution Stability thialysine Thialysine HCl Solution Stability factor_temp Temperature thialysine->factor_temp factor_ph pH thialysine->factor_ph factor_light Light Exposure thialysine->factor_light factor_oxidation Oxidation (Air Exposure) thialysine->factor_oxidation factor_impurities Impurities (e.g., heavy metals) thialysine->factor_impurities outcome_degradation Degradation factor_temp->outcome_degradation factor_ph->outcome_degradation factor_light->outcome_degradation factor_oxidation->outcome_degradation factor_impurities->outcome_degradation outcome_loss_activity Loss of Activity outcome_degradation->outcome_loss_activity outcome_color_change Color Change outcome_degradation->outcome_color_change

Caption: Key factors influencing the stability of this compound solutions.

References

Technical Support Center: Improving the Efficiency of Cysteine-Specific Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cysteine-Specific Protein Labeling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency and specificity of their protein labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for cysteine-specific labeling with maleimides?

A: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[1] This pH range ensures the selectivity of the reaction for cysteine residues over other nucleophilic amino acid side chains, such as lysines. At higher pH values, the risk of competing reactions with amines increases, while at lower pH values, the reaction rate may decrease due to protonation of the thiol group.

Q2: My labeling efficiency is low. What are the common causes?

A: Low labeling efficiency in cysteine-specific protein labeling can stem from several factors:

  • Oxidation of Cysteine Residues: Cysteine thiols are susceptible to oxidation, forming disulfide bonds that do not react with maleimides.[2] It is crucial to maintain a reducing environment prior to the labeling reaction.

  • Presence of Reducing Agents: Common reducing agents like Dithiothreitol (DTT) contain thiols that will compete with the protein's cysteine residues for the maleimide reagent.[3] These must be removed before adding the labeling reagent. Tris(2-carboxyethyl)phosphine (TCEP) is a thiol-free reducing agent, but it can still interfere with the labeling reaction.[3]

  • Inaccessibility of the Cysteine Residue: The target cysteine may be buried within the protein's three-dimensional structure, making it inaccessible to the labeling reagent.[4]

  • Hydrolysis of the Maleimide Reagent: Maleimides can hydrolyze in aqueous solutions, rendering them inactive.[5][6] It is important to prepare fresh solutions of the maleimide reagent and minimize its time in aqueous buffer before addition to the protein.

  • Low Protein Concentration: A low concentration of the protein can lead to a slower reaction rate and lower overall yield.[6]

Q3: How can I improve the specificity of my cysteine labeling?

A: To enhance specificity:

  • Control the pH: Maintain the pH between 6.5 and 7.5 to favor the reaction with thiols over amines.[1]

  • Use an appropriate molar excess of the labeling reagent: While a molar excess is needed to drive the reaction, a very large excess can increase the likelihood of off-target labeling of other nucleophilic residues like lysine or histidine.[7]

  • Consider site-directed mutagenesis: If your protein has multiple reactive cysteines, you can use site-directed mutagenesis to remove unwanted cysteines.[8]

  • Utilize protection strategies: Methods like Cysteine Metal Protection and Labeling (CyMPL) can be used to protect the target cysteine with a metal ion while other cysteines are blocked, followed by removal of the metal and specific labeling.[9][10]

Q4: The bond between my label and protein appears to be unstable. Why is this happening?

A: The thiosuccinimide linkage formed between a cysteine and a maleimide can be unstable and undergo a retro-Michael reaction, leading to deconjugation.[1][11] This is particularly relevant in environments with high concentrations of other thiols, such as in vivo.[12] The stability of the linkage can also be affected by pH.[1] To address this, consider using next-generation maleimides that are designed to form more stable linkages, for example, through self-hydrolysis of the thiosuccinimide ring.[13][14]

Q5: How can I quantify the efficiency of my labeling reaction?

A: Several methods can be used to determine labeling efficiency:

  • UV-Vis Spectroscopy: If the label has a distinct absorbance spectrum, you can use UV-Vis spectroscopy to measure the concentration of the label and the protein, and from this, calculate the degree of labeling.[15][16]

  • Mass Spectrometry: Mass spectrometry (MS) can be used to determine the mass of the labeled protein, which will be higher than the unlabeled protein by the mass of the attached label. This allows for a precise determination of the labeling efficiency.

  • Fluorescence-based Assays: A simple assay using a thiol-specific fluorescent dye can quantify the amount of free cysteine remaining after the labeling reaction.[17] This is done by comparing the fluorescence of the labeled protein to an unlabeled control.[17]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Labeling Oxidized Cysteines: Thiol groups have formed disulfide bonds and are unavailable for reaction.[2]Reduce the protein with a 10-100 fold molar excess of a reducing agent like TCEP or DTT prior to labeling. If using DTT, it must be removed before adding the maleimide reagent.[3]
Presence of Competing Thiols: Residual reducing agents (e.g., DTT) in the buffer are reacting with the maleimide.[3]Remove the reducing agent using a desalting column or dialysis before initiating the labeling reaction.[3]
Hydrolyzed Maleimide Reagent: The maleimide has reacted with water and is no longer active.[5][6]Prepare fresh solutions of the maleimide reagent in a dry, biocompatible solvent like DMSO or DMF and add it to the reaction mixture immediately.[1][6]
Inaccessible Cysteine Residue: The target cysteine is located in a sterically hindered region of the protein.[4][18]Consider partial, reversible denaturation of the protein to expose the cysteine residue.[18] Alternatively, use a linker with a longer spacer arm to increase the reach of the reactive group.[18]
Incorrect pH: The reaction buffer pH is too low, leading to protonated and less reactive thiols.Ensure the reaction buffer pH is maintained between 6.5 and 7.5 for optimal reactivity and specificity.[1]
Non-Specific Labeling High pH: The pH of the reaction buffer is above 7.5, leading to reaction with other nucleophilic residues like lysine.[1]Lower the pH of the reaction buffer to the optimal range of 6.5-7.5.
Large Excess of Labeling Reagent: A high concentration of the maleimide reagent increases the chance of off-target reactions.[7]Optimize the molar ratio of the labeling reagent to the protein. Start with a 10-20 fold molar excess and titrate down.
Precipitation of Protein Low Protein Stability: The protein is not stable under the labeling conditions (e.g., pH, temperature, presence of organic solvent).Optimize the buffer composition, including additives like glycerol or non-ionic detergents, to improve protein stability. Minimize the concentration of organic co-solvents.
Unstable Conjugate Retro-Michael Reaction: The thiosuccinimide linkage is reversing, leading to the loss of the label.[1][11]Use next-generation maleimides designed for increased stability, such as those that undergo self-hydrolysis.[13][14] After conjugation, consider treating the conjugate to hydrolyze the remaining maleimide, which can stabilize the linkage.[1]

Data Presentation

Table 1: Comparison of Common Reducing Agents for Cysteine Labeling

Reducing AgentCharacteristicsAdvantagesDisadvantages
DTT (Dithiothreitol) Thiol-containingStrong reducing agentMust be removed prior to labeling as it competes with cysteine thiols.[3]
TCEP (Tris(2-carboxyethyl)phosphine) Thiol-freeDoes not contain a thiol group, so it does not directly compete with the labeling reaction.[3]Can still interfere with some thiol-reactive dyes and may need to be removed or its concentration minimized.[3]
β-mercaptoethanol Thiol-containingEffective reducing agentVolatile with a strong odor. Must be removed before labeling.

Table 2: Factors Influencing Thiol-Maleimide Reaction Efficiency

ParameterRecommended Range/ConditionImpact on Efficiency
pH 6.5 - 7.5[1]Optimal for specific and efficient reaction with thiols.
Temperature 4°C to Room Temperature (25°C)Lower temperatures can reduce the rate of maleimide hydrolysis and improve protein stability.
Molar Ratio (Label:Protein) 10:1 to 20:1 (starting point)A sufficient excess drives the reaction to completion, but a very large excess can lead to non-specific labeling.[7]
Reaction Time 1-2 hours (typical)[19]Should be optimized for the specific protein and labeling reagent.
Buffer Composition Avoid amine-containing buffers (e.g., Tris) if targeting other residues is a concern.[20] Phosphate-buffered saline (PBS) is commonly used.Buffer components can influence protein stability and reaction kinetics.

Experimental Protocols

Protocol 1: General Procedure for Cysteine-Specific Labeling with a Maleimide Reagent
  • Protein Preparation and Reduction:

    • Dissolve the protein to be labeled in a degassed buffer (e.g., PBS, pH 7.2).[2] A typical protein concentration is 1-10 mg/mL.[2]

    • To reduce disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.

    • If using DTT, it must be removed after reduction using a desalting column or dialysis against a degassed, DTT-free buffer.[3]

  • Labeling Reaction:

    • Prepare a stock solution of the maleimide reagent (e.g., 10 mM) in an anhydrous organic solvent such as DMSO or DMF.

    • Add the maleimide stock solution to the reduced protein solution to achieve the desired molar ratio (e.g., 10-20 fold molar excess of the dye).

    • Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, protected from light if using a fluorescent dye.[19]

  • Removal of Excess Label:

    • Separate the labeled protein from the unreacted labeling reagent using a desalting column, size-exclusion chromatography, or dialysis.[3]

  • Quantification of Labeling Efficiency:

    • Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

    • If the label has a known extinction coefficient, measure the absorbance at the appropriate wavelength to determine the concentration of the label.

    • Calculate the Degree of Labeling (DOL) as the molar ratio of the label to the protein.

Protocol 2: Quantification of Free Cysteines using a Fluorescent Dye

This protocol is adapted from a method for determining the efficiency of cysteine modification.[17]

  • Prepare Samples:

    • Prepare the following samples in a 96-well plate:

      • Modified Protein: Your protein after the labeling reaction.

      • Unmodified Protein (Positive Control): The same protein without the labeling reagent, representing 100% free thiols.

      • Cysteine-less Protein (Negative Control): If available, a variant of your protein without any cysteine residues.

      • Buffer Blank.

  • Reaction with Fluorescent Dye:

    • Add a thiol-specific fluorescent dye that is only fluorescent upon conjugation (e.g., a coumarin-based fluorophore) to all wells.[17]

    • Use a fluorescence 96-well plate reader to monitor the fluorescence during a thermal ramp to unfold the protein and ensure all cysteines are accessible.[17]

  • Data Analysis:

    • Identify the temperature at which the maximum fluorescence occurs for the unmodified protein.[17]

    • Compare the fluorescence intensity of the modified protein to the unmodified protein at this temperature to quantify the percentage of remaining free cysteines.[17] The labeling efficiency is 100% minus the percentage of free cysteines.

Visualizations

G cluster_0 Protein Preparation cluster_1 Labeling Reaction cluster_2 Purification & Analysis Protein_Solution Protein in Buffer (pH 7.2) Reduction Add TCEP (10-100x molar excess) Protein_Solution->Reduction Incubation_1 Incubate 20-30 min at RT Reduction->Incubation_1 Reduced_Protein Reduced Protein Incubation_1->Reduced_Protein Add_Maleimide Add Maleimide Stock (10-20x molar excess) Reduced_Protein->Add_Maleimide Maleimide_Stock Prepare Maleimide Stock in DMSO/DMF Maleimide_Stock->Add_Maleimide Incubation_2 Incubate 1-2 hours (RT or 4°C) Add_Maleimide->Incubation_2 Labeled_Protein_Mix Labeled Protein + Excess Label Incubation_2->Labeled_Protein_Mix Purification Remove Excess Label (Desalting/SEC) Labeled_Protein_Mix->Purification Purified_Protein Purified Labeled Protein Purification->Purified_Protein Quantification Quantify Labeling (UV-Vis/MS) Purified_Protein->Quantification

Caption: Experimental workflow for cysteine-specific protein labeling.

G Start Low Labeling Efficiency Check_Cys_Oxidation Are Cysteines Reduced? Start->Check_Cys_Oxidation Reduce_Protein Reduce with TCEP/DTT Check_Cys_Oxidation->Reduce_Protein No Check_Reducing_Agent Is Reducing Agent Removed (if necessary)? Check_Cys_Oxidation->Check_Reducing_Agent Yes Reduce_Protein->Check_Reducing_Agent Remove_Reducing_Agent Use Desalting Column Check_Reducing_Agent->Remove_Reducing_Agent No Check_Maleimide_Activity Is Maleimide Reagent Active? Check_Reducing_Agent->Check_Maleimide_Activity Yes Remove_Reducing_Agent->Check_Maleimide_Activity Fresh_Maleimide Use Freshly Prepared Maleimide Solution Check_Maleimide_Activity->Fresh_Maleimide No Check_Cys_Accessibility Is Cysteine Accessible? Check_Maleimide_Activity->Check_Cys_Accessibility Yes Fresh_Maleimide->Check_Cys_Accessibility Optimize_Conditions Consider Partial Denaturation or Longer Linker Check_Cys_Accessibility->Optimize_Conditions No Check_pH Is pH between 6.5-7.5? Check_Cys_Accessibility->Check_pH Yes Optimize_Conditions->Check_pH Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Success Improved Labeling Check_pH->Success Yes Adjust_pH->Success

Caption: Troubleshooting logic for low labeling efficiency.

Caption: Chemical pathways in cysteine-maleimide labeling.

References

Minimizing off-target effects of Thialysine hydrochloride in cells.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Thialysine hydrochloride (S-(2-Aminoethyl)-L-cysteine hydrochloride). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help minimize off-target effects during cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as S-(2-Aminoethyl)-L-cysteine (AEC), is a structural and toxic analog of the essential amino acid L-lysine.[1][2][3] Its primary mechanism of action involves competing with natural lysine. This competition can lead to several downstream effects, including its incorporation into proteins in place of lysine, which inhibits protein synthesis.[1][4][5] It also acts as an inhibitor of enzymes involved in lysine metabolism, such as lysine 2,3-aminomutase.[1][4]

Q2: What are the primary off-target effects of Thialysine in cells?

The most significant off-target effects are cytotoxicity, induction of apoptosis, and interruption of the cell cycle.[6][7] In cell lines such as human Jurkat T cells, thialysine treatment (in the range of 0.32-2.5 mM) has been shown to induce a mitochondria-dependent apoptotic pathway.[6][7][8] This is characterized by the release of cytochrome c, activation of caspase-9 and caspase-3, and DNA fragmentation.[6][7] Furthermore, thialysine can cause cell cycle arrest by down-regulating key proteins like cyclin-dependent kinases (cdk4, cdk6, cdc2) and cyclins (A, B1, E).[6][8]

Q3: How can I distinguish between the intended (on-target) effects and unintended (off-target) effects?

Distinguishing between on-target and off-target effects is crucial for data interpretation. A key strategy is to perform rescue experiments. Since thialysine competes with lysine, supplementing the culture medium with excess L-lysine should reverse the on-target effects related to lysine antagonism. For example, the inhibition of cell growth and protein synthesis in Chinese Hamster Ovary (CHO) cells by thialysine can be reversed by adding lysine.[9] If an observed effect (e.g., apoptosis) persists even with lysine supplementation, it is more likely to be an off-target effect.

Q4: Can thialysine completely replace lysine for cellular growth?

No, thialysine cannot fully substitute for lysine to support the growth of lysine-requiring cells, such as certain E. coli mutants.[5] While it can be incorporated into proteins, its presence often leads to cellular stress and toxicity, impairing normal function.[5][9]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Problem 1: I am observing high levels of cytotoxicity at concentrations where I expect to see my specific on-target effect.

  • Possible Cause: Your cell line may be particularly sensitive to thialysine-induced apoptosis or cell cycle arrest. The concentration of lysine in your cell culture medium might also be too low, exacerbating the competitive effects of thialysine.

  • Solution:

    • Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration that yields the desired on-target effect with minimal cytotoxicity.

    • Lysine Supplementation: Try supplementing your culture medium with a higher concentration of L-lysine. Studies have shown that a five-fold higher concentration of lysine may be necessary to completely reverse the inhibitory effects of thialysine in CHO cells.[9] This can help saturate lysine-dependent pathways and mitigate off-target effects caused by lysine depletion.

    • Time-Course Experiment: Reduce the incubation time. Short-term exposure may be sufficient to observe on-target effects before the onset of significant cytotoxicity.

Problem 2: My results are inconsistent across different experimental batches.

  • Possible Cause: Inconsistency can stem from variations in cell culture conditions or the stability of the thialysine stock solution. The passage number and health of the cells can significantly impact their response.

  • Solution:

    • Standardize Cell Culture: Use cells within a consistent and narrow range of passage numbers. Ensure the cell density at the time of treatment is consistent between experiments.

    • Check Media Composition: Verify the L-lysine concentration in your basal medium, as different formulations can vary. Use the same batch of media and serum for the duration of a study.

    • Prepare Fresh Stock Solutions: Prepare thialysine stock solutions fresh from powder for each experiment or store aliquots at -20°C or -80°C for a limited time to avoid degradation.

Problem 3: I am observing cell cycle arrest, which is confounding my experimental results.

  • Possible Cause: Cell cycle arrest is a known off-target effect of thialysine, mediated by the downregulation of cyclins and CDKs.[6][8]

  • Solution:

    • Use Synchronized Cell Populations: If your experiment allows, synchronize the cells in a specific phase of the cell cycle before treatment. This can help create a more uniform response and isolate the effects of thialysine from its impact on cell cycle progression.

    • Co-treatment Strategies: Investigate co-treatment with agents that can counteract the specific off-target pathway. For example, since thialysine-induced apoptosis can be blocked by the overexpression of Bcl-xL, this suggests that targeting the mitochondrial pathway could be a potential, albeit complex, strategy.[6]

Data Presentation

Table 1: Summary of this compound Effects on Different Cell Lines

Cell LineConcentration RangeObserved EffectsReference(s)
Human Jurkat T cells0.32 - 2.5 mMInduction of apoptosis, mitochondrial cytochrome c release, activation of caspases, DNA fragmentation, cell cycle arrest (S and G2/M phases).[6][7][8]
Chinese Hamster Ovary (CHO)Not specifiedInhibition of growth rate and plating efficiency, decreased cell viability, increased cell volume, inhibition of protein synthesis.[9]
E. coli (lysine-requiring mutant)Not specifiedCannot completely substitute for lysine; incorporated into proteins in the presence of limiting lysine.[5][10]

Table 2: Key Cellular Proteins Affected by Thialysine Treatment in Jurkat T Cells

Protein ClassSpecific ProteinsObserved EffectReference(s)
Cyclin-Dependent Kinases (CDKs)cdk4, cdk6, cdc2Significant decline in protein levels.[6][8]
CyclinsCyclin A, Cyclin B1, Cyclin ESignificant decline in protein levels.[6][8]
CaspasesCaspase-9, Caspase-3Activation.[6][7][8]
Apoptosis-RelatedBcl-xLEctopic expression abrogates thialysine-induced apoptosis.[6][7]
Apoptosis-RelatedPoly (ADP-ribose) polymerase (PARP)Degradation.[6][7][8]

Experimental Protocols

Protocol 1: Dose-Response and Cell Viability Assay

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add the thialysine-containing medium. Include a vehicle-only control (e.g., medium with saline).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Use a standard viability assay such as MTT, MTS, or a resazurin-based assay. Follow the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the results to the vehicle-only control wells to calculate the percentage of cell viability. Plot the viability percentage against the log of the thialysine concentration to determine the IC50 value.

Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide Staining

  • Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Visualizations

Thialysine_Apoptosis_Pathway Thialysine Thialysine Hydrochloride Mito Mitochondrion Thialysine->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Degradation Casp3->PARP DNA_frag DNA Fragmentation Casp3->DNA_frag Apoptosis Apoptosis PARP->Apoptosis DNA_frag->Apoptosis Bcl_xL Bcl-xL Bcl_xL->Mito Inhibits

Caption: Thialysine-induced mitochondrial apoptotic pathway.

Troubleshooting_Workflow Start Start: High Cytotoxicity Observed Check_Conc Is Concentration Optimized? Start->Check_Conc Dose_Response Action: Perform Dose-Response Assay Check_Conc->Dose_Response No Check_Lysine Is Lysine in Media Sufficient? Check_Conc->Check_Lysine Yes Dose_Response->Check_Lysine Add_Lysine Action: Perform Lysine Rescue Experiment Check_Lysine->Add_Lysine No Check_Time Is Incubation Time Too Long? Check_Lysine->Check_Time Yes Add_Lysine->Check_Time Reduce_Time Action: Perform Time-Course Assay Check_Time->Reduce_Time Yes ReEvaluate Re-evaluate On-Target vs. Off-Target Effects Check_Time->ReEvaluate No Reduce_Time->ReEvaluate

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Experimental_Workflow cluster_0 Phase 1: Optimization cluster_1 Phase 2: Off-Target Assessment cluster_2 Phase 3: On-Target Validation cluster_3 Phase 4: Final Analysis A 1. Initial Dose-Response (Cell Viability Assay) B 2. Determine IC50 and Sub-Lethal Concentration Range A->B C 3. Treat Cells with Sub-Lethal Concentrations B->C D 4a. Apoptosis Assay (Annexin V / Caspase Activity) C->D E 4b. Cell Cycle Analysis (Propidium Iodide Staining) C->E F 5. Lysine Rescue Experiment (Co-treat with excess Lysine) D->F E->F G 6. Measure Intended On-Target Effect F->G H 7. Identify Optimal Window: Max On-Target, Min Off-Target G->H

Caption: Workflow for minimizing Thialysine off-target effects.

References

Technical Support Center: Optimizing pH for Thialysine Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing pH in thialysine labeling experiments. Thialysine, an analog of lysine containing a sulfur atom in its side chain, presents unique opportunities for bioconjugation due to the presence of both a primary amine and a thiol group. The pH of the reaction buffer is a critical parameter that dictates the selectivity and efficiency of labeling reactions. This guide provides detailed information to help you navigate common challenges and successfully label your thialysine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What are the reactive functional groups in thialysine?

Thialysine, also known as S-(2-Aminoethyl)-L-cysteine, possesses two primary reactive functional groups for bioconjugation: a primary amine (on the aminoethyl group) and a thiol group (from the cysteine residue).

Q2: How does pH influence the reactivity of these functional groups?

The pH of the reaction medium determines the protonation state of the thiol and amine groups, which in turn governs their nucleophilicity.

  • Thiol Group (Sulfhydryl): The thiol group needs to be in its deprotonated thiolate form (S⁻) to act as a strong nucleophile. The pKa of a typical cysteine thiol is around 8.3-8.6. Labeling is generally more efficient as the pH approaches and slightly exceeds this pKa. However, to maintain selectivity over amines, a pH range of 7.0-7.5 is often optimal for targeting thiols with reagents like maleimides.

  • Amine Group (Primary Amine): The primary amine group must be in its unprotonated form (-NH₂) to be nucleophilic. The strongest basic pKa of thialysine is approximately 9.82.[1] Therefore, a basic pH is required to deprotonate the amine and facilitate its reaction with amine-reactive reagents like NHS esters. An optimal pH range for labeling primary amines is typically 8.0-9.0.

Q3: Which labeling reagent should I use to target a specific group on thialysine?

  • To selectively label the thiol group , use thiol-reactive reagents such as maleimides or iodoacetamides at a pH of 7.0-7.5.

  • To selectively label the primary amine group , use amine-reactive reagents like N-hydroxysuccinimide (NHS) esters at a pH of 8.0-9.0.

Q4: Can I label both the thiol and amine groups simultaneously?

Simultaneous labeling is challenging due to the differing optimal pH conditions for each functional group. A sequential labeling strategy, where one functional group is labeled first, followed by purification and then labeling of the second group under its optimal pH, is generally more successful.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Labeling Efficiency Incorrect pH: The pH of the reaction buffer is outside the optimal range for the target functional group.Verify the pH of your reaction buffer. For thiol labeling with maleimides, use a pH of 7.0-7.5. For amine labeling with NHS esters, a pH of 8.0-9.0 is recommended.
Hydrolysis of Labeling Reagent: NHS esters are particularly susceptible to hydrolysis at high pH, reducing the amount of active reagent available.Prepare NHS ester solutions immediately before use. Avoid pH values above 9.0.
Oxidation of Thiol Groups: The thiol group on thialysine can oxidize to form disulfide bonds, rendering it unreactive to thiol-specific reagents.Work in an oxygen-free environment if possible. Consider the use of a reducing agent like DTT or TCEP prior to labeling, ensuring its removal before adding the labeling reagent.[2]
Non-specific Labeling pH too high for thiol-selective labeling: At pH values above 7.5, maleimides can start to react with primary amines.For selective thiol labeling with maleimides, maintain the pH between 7.0 and 7.5.
Reaction with other nucleophiles: At very high pH, other nucleophilic residues like tyrosine or histidine may become reactive.Adhere to the recommended optimal pH ranges to maximize selectivity for the intended functional group.
Precipitation of Molecule During Labeling Change in Physicochemical Properties: The addition of a bulky or hydrophobic label can alter the solubility of your molecule.This is more likely to occur with a high degree of labeling. Try reducing the molar excess of the labeling reagent.
Unexpected Side Products Thiazine Rearrangement: When labeling an N-terminal thialysine (or cysteine) with a maleimide at neutral to basic pH, a rearrangement of the succinimidyl thioether to a six-membered thiazine structure can occur.[3][4]Perform the conjugation at a more acidic pH (around 6.5-7.0) to suppress this side reaction.[3][4]

Data Presentation: pH Optimization for Thialysine Labeling

The following tables summarize the expected labeling efficiency at different pH values based on the general principles of thiol and amine reactivity.

Table 1: Expected Labeling Efficiency of Thialysine Thiol Group with a Maleimide Reagent

pH Relative Labeling Efficiency Notes
6.0LowThiol group is mostly protonated and less nucleophilic.
7.0HighGood compromise between thiolate formation and selectivity over amines.
7.5Very HighIncreased thiolate concentration leads to faster reaction rates.
8.0HighRisk of competing reaction with the primary amine group increases.
9.0ModerateSignificant reaction with the primary amine is expected, reducing thiol selectivity.

Table 2: Expected Labeling Efficiency of Thialysine Amine Group with an NHS Ester Reagent

pH Relative Labeling Efficiency Notes
7.0LowPrimary amine is mostly protonated and not nucleophilic.
7.5ModerateA small fraction of the amine is deprotonated and reactive.
8.0HighA significant portion of the amine is deprotonated, leading to efficient labeling.
8.5Very HighOptimal pH for balancing amine reactivity and NHS ester stability.[1][5][6]
9.0HighIncreased rate of NHS ester hydrolysis can start to reduce overall efficiency.

Experimental Protocols

Protocol 1: Selective Labeling of the Thialysine Thiol Group with a Maleimide-Functionalized Dye

This protocol provides a general guideline for the selective labeling of the thiol group in a thialysine-containing peptide or protein.

Materials:

  • Thialysine-containing molecule

  • Maleimide-functionalized fluorescent dye

  • Phosphate buffer (100 mM, pH 7.2)

  • Reducing agent (e.g., TCEP) (optional)

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Size-exclusion chromatography column for purification

  • Anhydrous DMSO or DMF for dissolving the maleimide dye

Procedure:

  • Preparation of the Thialysine Molecule:

    • Dissolve the thialysine-containing molecule in the phosphate buffer (pH 7.2) to a final concentration of 1-5 mg/mL.

    • (Optional) If disulfide bond formation is suspected, pre-treat the solution with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Note: TCEP does not need to be removed before adding a maleimide reagent.[2]

  • Preparation of the Labeling Reagent:

    • Immediately before use, dissolve the maleimide-functionalized dye in a minimal amount of anhydrous DMSO or DMF to create a 10-20 mM stock solution.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved maleimide dye to the thialysine solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-50 mM to react with any excess maleimide reagent. Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove the unreacted dye and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired buffer.

Protocol 2: Selective Labeling of the Thialysine Amine Group with an NHS Ester-Functionalized Dye

This protocol outlines the selective labeling of the primary amine group in a thialysine-containing molecule.

Materials:

  • Thialysine-containing molecule

  • NHS ester-functionalized fluorescent dye

  • Sodium bicarbonate buffer (100 mM, pH 8.5)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Size-exclusion chromatography column for purification

  • Anhydrous DMSO or DMF for dissolving the NHS ester dye

Procedure:

  • Preparation of the Thialysine Molecule:

    • Dissolve the thialysine-containing molecule in the sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-10 mg/mL.[6]

  • Preparation of the Labeling Reagent:

    • Immediately before use, dissolve the NHS ester-functionalized dye in a minimal amount of anhydrous DMSO or DMF to create a 10-20 mM stock solution.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved NHS ester dye to the thialysine solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., Tris-HCl) to a final concentration of 20-50 mM to react with any excess NHS ester. Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired buffer.

Visualizations

experimental_workflow_thiol_labeling cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction mol_prep Dissolve Thialysine Molecule in Buffer (pH 7.2) labeling Incubate (2h RT or O/N 4°C) mol_prep->labeling Add Dye (10-20x excess) reagent_prep Dissolve Maleimide Dye in DMSO/DMF reagent_prep->labeling quench Quench with L-cysteine labeling->quench purify Purify via Size- Exclusion Chromatography quench->purify

Caption: Workflow for selective thiol labeling of thialysine.

experimental_workflow_amine_labeling cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction mol_prep Dissolve Thialysine Molecule in Buffer (pH 8.5) labeling Incubate (1-2h RT or O/N 4°C) mol_prep->labeling Add Dye (10-20x excess) reagent_prep Dissolve NHS Ester Dye in DMSO/DMF reagent_prep->labeling quench Quench with Tris-HCl labeling->quench purify Purify via Size- Exclusion Chromatography quench->purify

Caption: Workflow for selective amine labeling of thialysine.

ph_selectivity thiol_prot Thiol (-SH) (Protonated) amine_prot Amine (-NH3+) (Protonated) thiolate Thiolate (-S-) (Deprotonated & Reactive) thiol_prot->thiolate Increase pH amine_prot_neut Amine (-NH3+) (Protonated) amine_prot->amine_prot_neut Increase pH thiolate_basic Thiolate (-S-) (Deprotonated & Reactive) thiolate->thiolate_basic Increase pH amine_deprot Amine (-NH2) (Deprotonated & Reactive) amine_prot_neut->amine_deprot Increase pH

Caption: pH-dependent protonation states of thialysine's reactive groups.

References

How to remove excess Thialysine hydrochloride after labeling.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting advice for removing excess Thialysine hydrochloride after a protein labeling experiment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why must it be removed after a labeling reaction?

This compound, also known as S-(2-Aminoethyl)-L-cysteine hydrochloride, is a lysine analog with a molecular weight of approximately 200.69 g/mol .[1][2][3] In bioconjugation, it might be used as a labeling reagent or be a byproduct of a reaction designed to introduce a lysine-like structure onto a protein.[4] After the labeling reaction is complete, any unreacted, excess this compound remains in the solution with your now-labeled target protein. Failure to remove this small-molecule contaminant can lead to significant issues in downstream applications, including high background signals in fluorescence-based assays, interference with mass spectrometry analysis, and inaccurate quantification of labeling efficiency.[5][6]

Q2: What are the most common methods to separate my labeled protein from unreacted this compound?

The significant size difference between the labeled protein (typically >10 kDa) and this compound (MW ~0.2 kDa) allows for efficient separation using several standard laboratory techniques. The most common and effective methods are:

  • Size Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on their size as they pass through a column packed with a porous resin.[5][6][7] Larger molecules like the labeled protein pass through quickly, while smaller molecules like this compound enter the pores and are eluted later.

  • Centrifugal Ultrafiltration / Diafiltration: This method uses a semipermeable membrane with a specific Molecular Weight Cutoff (MWCO) to separate molecules under centrifugal force. The larger labeled protein is retained by the membrane, while the smaller this compound passes through with the buffer into the filtrate.

  • Dialysis: This technique involves placing the sample in a dialysis bag or cassette made of a semipermeable membrane and submerging it in a large volume of buffer.[8] Small molecules like this compound diffuse out of the sample and into the buffer, while the larger labeled protein is retained.

  • Acetone Precipitation: In some cases, the protein can be precipitated out of solution using cold acetone.[8] The small, soluble this compound remains in the supernatant, which is then discarded. This method can be denaturing and is not suitable for all proteins.

Q3: How do I choose the best purification method for my experiment?

The optimal method depends on your specific protein, sample volume, required final concentration, and available equipment. See the table below for a direct comparison to help guide your decision.

Q4: I purified my sample, but my downstream assay still shows high background noise. What could be the cause?

High background is typically caused by incomplete removal of the excess label.

  • Insufficient Separation: A single pass through a spin column may not be enough if the initial concentration of this compound was very high.[5] Similarly, for ultrafiltration, an insufficient number of wash steps (diafiltration cycles) will leave residual contaminants.

  • Solution: Repeat the purification step. Running the sample through a second spin column or performing two to three additional wash cycles during ultrafiltration can significantly improve purity.[5]

  • Verification: You can often check for the presence of the removed label in the column flow-through or the filtrate from the ultrafiltration device.[5] If your label is fluorescent or has a UV-active chromophore, a simple spectrophotometer reading can confirm if the excess is being successfully removed with each step.

Comparison of Purification Methods

MethodPrinciple of SeparationAdvantagesDisadvantagesEstimated Removal Efficiency
Size Exclusion Chromatography (Spin Column) Molecular SizeVery fast (minutes); high recovery; buffer exchange is performed simultaneously.Limited sample volume capacity per column; potential for some sample dilution.>95% with a single pass.
Centrifugal Ultrafiltration (Diafiltration) Molecular Weight CutoffFast; concentrates the sample; high removal efficiency with multiple washes.Protein can stick to the membrane, leading to some sample loss; requires a centrifuge with appropriate rotors.[5]>98% after 3-4 wash cycles.
Dialysis Molecular Size & DiffusionSimple setup; gentle on proteins; can handle large sample volumes.Very slow (hours to overnight); results in significant sample dilution; may require multiple large-volume buffer changes.[8]>99% with sufficient time and buffer exchanges.

Detailed Experimental Protocols

Protocol 1: Removal Using Size Exclusion Chromatography (Spin Column)

This protocol is a general guideline for using commercially available spin desalting columns (e.g., Zeba™, NAP-10).

  • Column Preparation: Invert the spin column several times to resuspend the packed resin. Remove the bottom closure and place the column in a collection tube.

  • Equilibration: Remove the storage buffer by centrifuging the column according to the manufacturer's instructions (e.g., 1,500 x g for 2 minutes). Add 1-2 column volumes of your desired final buffer to the top of the resin bed and centrifuge again. Repeat this step 2-3 times to ensure the column is fully equilibrated. Discard the flow-through.

  • Sample Loading: Place the equilibrated column into a new, clean collection tube. Slowly apply your labeling reaction mixture to the center of the resin bed.

  • Elution: Centrifuge the column at the same speed and time as the equilibration steps.

  • Collection: The purified, labeled protein will be in the collection tube. The excess this compound is retained in the resin of the column. Discard the used column.

Protocol 2: Removal Using Centrifugal Ultrafiltration (Diafiltration)

This protocol is a general guideline for using centrifugal filter units (e.g., Amicon® Ultra).

  • Device Selection: Choose a device with a Molecular Weight Cutoff (MWCO) that is significantly smaller than your protein of interest (e.g., a 10 kDa MWCO for a 50 kDa protein).

  • Sample Loading: Add your labeling reaction mixture to the filter unit, ensuring not to exceed the maximum volume.

  • First Centrifugation: Cap the device and centrifuge at the manufacturer's recommended speed (e.g., 4,000 x g) until the sample volume is reduced to the desired level (e.g., 50-100 µL). The filtrate in the collection tube contains the removed this compound.

  • Wash Step (Diafiltration): Discard the filtrate. Add your desired final buffer back to the filter unit to redilute the retained protein sample, typically back to the starting volume.

  • Repeat: Gently mix and repeat the centrifugation step. Perform this wash-and-spin cycle 2-4 times to achieve high purity. One study showed ~80% removal of a small molecule in the first cycle and 98% removal after subsequent cycles.

  • Final Collection: After the final spin, collect the concentrated, purified protein from the filter device by pipetting it out or by inverting the device into a clean tube and performing a short recovery spin, as per the manufacturer's instructions.

Workflow and Logic Diagrams

G cluster_methods Purification Method Selection ReactionMixture Labeling Reaction Mixture (Labeled Protein + Excess Thialysine HCl) SEC Size Exclusion Chromatography ReactionMixture->SEC Ultrafiltration Centrifugal Ultrafiltration (Diafiltration) ReactionMixture->Ultrafiltration Dialysis Dialysis ReactionMixture->Dialysis PurifiedProduct Purified Labeled Protein SEC->PurifiedProduct Eluate Waste Waste (Buffer + Excess Thialysine HCl) SEC->Waste Retained in Column Ultrafiltration->PurifiedProduct Retentate Ultrafiltration->Waste Filtrate Dialysis->PurifiedProduct Retained in Cassette Dialysis->Waste Diffused into Buffer

Caption: Workflow for removing excess Thialysine HCl from a labeling reaction.

References

Addressing solubility issues with Thialysine hydrochloride in buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Thialysine hydrochloride in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: The reported aqueous solubility of this compound varies in the literature, which can be a source of confusion. It has been described as "water-soluble"[1], with specific values cited as 50 mg/mL[2] and, conversely, as 11.67 mg/mL with the need for sonication[3]. Another source characterizes it as "slightly soluble in methanol and water (sonicated)"[4]. This variability suggests that solubility can be significantly influenced by the specific conditions of dissolution, such as pH, temperature, and agitation.

Q2: Why am I observing precipitation or incomplete dissolution of this compound in my buffer?

A2: Precipitation or poor solubility of this compound in a buffer system is often related to the pH of the solution. Thialysine is an amino acid analog and exists as a zwitterion. Zwitterionic compounds exhibit their lowest solubility at their isoelectric point (pI), the pH at which the molecule has a net neutral charge. Thialysine, being a lysine analog, is a basic amino acid with a predicted high pI. If the pH of your buffer is close to the pI of Thialysine, you will likely encounter solubility issues. For lysine, the pI is approximately 9.7[5][6], and it is expected that Thialysine has a similarly high pI.

Q3: Can the type of buffer I use affect the solubility of this compound?

A3: Yes, the buffer composition can impact solubility. While this compound itself may be soluble, interactions with buffer components can sometimes lead to precipitation. For instance, if you are using a phosphate buffer in conjunction with organic co-solvents (like acetonitrile or methanol), it is important to be aware that phosphate salts can precipitate at high organic solvent concentrations[7][8]. Although this is a general consideration for buffer systems, it is a crucial factor in experimental design. Furthermore, the addition of an acidic compound like cysteine hydrochloride has been shown to lower the pH of parenteral nutrition solutions and, as a result, increase the solubility of calcium and phosphates[9]. This highlights the importance of the final pH of your solution.

Q4: Are there any known issues with this compound aggregating in solution?

A4: Currently, there is no specific evidence in the reviewed literature detailing the aggregation of this compound in common laboratory buffers. However, aggregation is a known phenomenon for peptides and proteins, especially under conditions of pH close to their isoelectric point or at high concentrations. If you suspect aggregation is occurring, it would be prudent to assess your buffer conditions, particularly the pH.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and resolve solubility issues with this compound.

Problem: this compound powder is not dissolving in my aqueous buffer (e.g., PBS, Tris).
Potential Cause Suggested Solution
pH of the buffer is close to the isoelectric point (pI) of Thialysine. Thialysine is a basic amino acid analog with an estimated high pI (likely around 9.7, similar to lysine)[5][6]. At its pI, a zwitterionic molecule like Thialysine is least soluble[10]. To increase solubility, adjust the pH of your buffer to be at least 2 pH units away from the pI. For Thialysine, this means either lowering the pH to below 7.5 or increasing it to above 11.5. A slightly acidic pH (e.g., pH 5-6) is generally a good starting point.
Insufficient agitation or time for dissolution. Some sources indicate that sonication is required to achieve dissolution[3]. Try vortexing the solution vigorously and/or sonicating it in a water bath for 5-10 minutes. Allow sufficient time for the compound to dissolve, especially at higher concentrations.
Concentration is too high for the given conditions. There are conflicting reports on the maximum solubility of this compound in water, with values ranging from 11.67 mg/mL to 50 mg/mL[2][3]. If you are working at the higher end of this range, you may be exceeding the solubility limit under your specific buffer conditions. Try preparing a more dilute solution.
Problem: A precipitate forms after dissolving this compound and letting the solution stand.
Potential Cause Suggested Solution
Slow precipitation at a pH near the pI. Even if initially dissolved (perhaps with heating or sonication), the compound may slowly precipitate if the buffer pH is not optimal. Re-adjust the pH of the solution to be further away from the estimated pI of Thialysine.
Interaction with buffer components. Incompatibility with buffer salts, especially when using co-solvents, can lead to precipitation. This is a known issue with phosphate buffers at high percentages of organic solvents[7][8]. If using a co-solvent, ensure your buffer concentration is compatible with the final percentage of the organic solvent. Consider preparing a small test batch of your final buffer/co-solvent mixture to check for precipitation before adding your compound.

Data Presentation

Table 1: Reported Solubility of this compound in Water
Solubility ValueConditions NotedSource(s)
50 mg/mLIn H₂O[2]
11.67 mg/mLIn H₂O; requires sonication[3]
"Water-soluble"Not specified[1]
"Slightly soluble"In water; requires sonication[4]
Table 2: Physicochemical Properties of S-(2-Aminoethyl)-L-cysteine (Thialysine Free Base)
PropertyValueSource
pKa (Strongest Acidic) ~2.52[4]
pKa (Strongest Basic) ~9.82[4]
Predicted Isoelectric Point (pI) High (similar to Lysine, pI ≈ 9.7)Inferred from[5][6]

Experimental Protocols

Protocol for Preparing a Buffered Solution of this compound

This protocol provides a step-by-step method for dissolving this compound, with a focus on overcoming common solubility challenges.

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • Desired buffer concentrate (e.g., 10x PBS, 1M Tris-HCl)

  • Dilute HCl and NaOH solutions for pH adjustment (e.g., 0.1 M)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator bath

  • Calibrated pH meter

  • Sterile syringe filter (0.22 µm)

Procedure:

  • Initial Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.

  • Initial Dissolution Attempt:

    • Add a portion of the final volume of your desired buffer (e.g., 1x PBS) to the tube.

    • Vortex the mixture thoroughly for 1-2 minutes.

    • If the compound does not fully dissolve, proceed to sonication. Place the tube in a sonicator water bath for 5-10 minutes.

  • Troubleshooting with pH Adjustment (If dissolution is incomplete):

    • Since Thialysine has a high predicted pI, its solubility is lowest at a basic pH and increases significantly in acidic conditions.

    • Measure the pH of the suspension.

    • Slowly add dilute HCl dropwise while monitoring the pH. Adjust the pH to a value between 5.0 and 6.5.

    • Vortex and/or sonicate again. The powder should dissolve as the pH moves away from the isoelectric point.

  • Final Volume and pH Adjustment:

    • Once the this compound is fully dissolved, add the remaining buffer to reach the final desired volume.

    • If the experimental application requires a specific final pH, carefully adjust it back using dilute NaOH. Add the NaOH dropwise while vortexing to avoid localized high pH that could cause precipitation.

  • Sterilization (Optional):

    • For sterile applications, such as cell culture, filter the final solution through a 0.22 µm syringe filter.

Mandatory Visualizations

Logical Troubleshooting Workflow

G start Start: Dissolve Thialysine HCl in desired buffer vortex_sonicate Vortex and/or Sonicate start->vortex_sonicate check_dissolved1 Is it fully dissolved? vortex_sonicate->check_dissolved1 check_dissolved2 Is it fully dissolved? measure_ph Measure pH of suspension check_dissolved1->measure_ph No end_success Solution Prepared Successfully check_dissolved1->end_success Yes adjust_ph Adjust pH to 5.0-6.5 with dilute HCl measure_ph->adjust_ph adjust_ph->vortex_sonicate adjust_ph->check_dissolved2 consider_dilution Consider preparing a more dilute solution check_dissolved2->consider_dilution No check_dissolved2->end_success Yes end_fail Insolubility Issue Persists (Re-evaluate buffer/concentration) consider_dilution->end_fail

A troubleshooting workflow for dissolving this compound.

Signaling Pathway of Thialysine-Induced Apoptosis

G cluster_cell Jurkat T Cell cluster_mito Mitochondrion cyto_c_mito Cytochrome c (in Mitochondrion) cyto_c_cyto Cytochrome c (in Cytosol) cyto_c_mito->cyto_c_cyto bcl_xl Bcl-xL bcl_xl->cyto_c_mito inhibits release casp9 Active Caspase-9 bcl_xl->casp9 inhibits activation thialysine Thialysine unknown_stress Mitochondrial Stress thialysine->unknown_stress unknown_stress->cyto_c_mito triggers release cyto_c_cyto->casp9 apaf1 Apaf-1 apaf1->casp9 pro_casp9 Pro-caspase-9 pro_casp9->casp9 forms apoptosome and activates casp3 Active Caspase-3 casp9->casp3 activates pro_casp3 Pro-caspase-3 pro_casp3->casp3 apoptosis Apoptosis casp3->apoptosis executes

Thialysine-induced intrinsic apoptosis pathway in Jurkat T cells.

References

Validation & Comparative

A Head-to-Head Battle in Protein Synthesis: Thialysine Hydrochloride vs. Selenalysine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for precise tools to modulate protein synthesis is paramount. This guide provides a comprehensive comparison of two potent lysine analogs, Thialysine hydrochloride and Selenalysine, evaluating their performance in protein synthesis based on available experimental data.

Thialysine and its selenium-containing counterpart, Selenalysine, are structural analogs of the essential amino acid lysine. Both molecules can be recognized by the cellular machinery responsible for protein synthesis, leading to their incorporation into nascent polypeptide chains in place of lysine. This substitution can profoundly alter protein structure and function, making these analogs valuable tools for studying protein metabolism and potential therapeutic agents.

At a Glance: Performance in Protein Synthesis

Experimental evidence consistently demonstrates that both Thialysine and Selenalysine act as competitive inhibitors of lysine during protein synthesis.[1][2] They are both activated by lysyl-tRNA synthetase and transferred to the corresponding tRNA, effectively competing with natural lysine for incorporation into proteins.[1] However, their efficiency and impact on cellular processes differ significantly.

ParameterThis compoundSelenalysineKey Findings
Lysine Substitution (in E. coli mutant) Up to 46%Up to 12%Thialysine is more readily incorporated into proteins than Selenalysine when both are present in equal concentrations.[2]
Inhibition of Lysine Incorporation Stronger InhibitorSlightly Weaker InhibitorSelenalysine exhibits a slightly lower activity as a lysine inhibitor compared to Thialysine.[1]
Incorporation in E. coli (individual) Up to 17% (at 0.1-0.2 mM)Up to 14%Both analogs can be incorporated into proteins to a significant extent when present individually.
Effect on Cell Viability Less toxic at higher substitution levelsMore toxic, viability correlates with incorporationHigh levels of Selenalysine incorporation can negatively impact cell viability.

Mechanism of Action: A Competitive Dance

The primary mechanism by which both Thialysine and Selenalysine interfere with protein synthesis is through competitive inhibition of lysyl-tRNA synthetase, the enzyme responsible for attaching lysine to its cognate transfer RNA (tRNA).

Competitive_Inhibition cluster_0 Protein Synthesis Pathway cluster_1 Inhibition Pathway Lysyl-tRNA_Synthetase Lysyl-tRNA Synthetase (Enzyme) Lys-tRNA_Lys Lysyl-tRNA-Lys (Charged tRNA) Lysyl-tRNA_Synthetase->Lys-tRNA_Lys Charges Lysine Lysine (Substrate) Lysine->Lysyl-tRNA_Synthetase Binds to active site tRNA_Lys tRNA-Lys tRNA_Lys->Lysyl-tRNA_Synthetase Ribosome Ribosome Lys-tRNA_Lys->Ribosome Delivers Lysine Protein Protein Ribosome->Protein Incorporates Lysine Thialysine Thialysine Thialysine->Lysyl-tRNA_Synthetase Competes with Lysine Selenalysine Selenalysine Selenalysine->Lysyl-tRNA_Synthetase

Fig 1. Competitive inhibition of Lysyl-tRNA Synthetase.

As depicted in the diagram, both Thialysine and Selenalysine compete with lysine for binding to the active site of lysyl-tRNA synthetase. This competition reduces the amount of correctly charged lysyl-tRNA available for protein synthesis, leading to a decrease in the rate of protein production and the incorporation of the lysine analogs into proteins.

Experimental Protocols

While the full detailed experimental protocols from the original publications are extensive, this section outlines the general methodologies used in the key comparative studies.

In Vivo Incorporation in Escherichia coli

A lysine-requiring mutant strain of E. coli is typically used for these experiments. This allows for the controlled manipulation of lysine and its analogs in the growth medium.

Experimental Workflow:

Experimental_Workflow Start Start Culture Culture lysine-requiring E. coli mutant in lysine-limited medium Start->Culture Introduce_Analogs Introduce Thialysine and/or Selenalysine at known concentrations Culture->Introduce_Analogs Incubate Incubate for a defined period (e.g., one cell doubling) Introduce_Analogs->Incubate Harvest Harvest cells Incubate->Harvest Lyse Lyse cells and isolate total protein Harvest->Lyse Hydrolyze Hydrolyze protein to constituent amino acids Lyse->Hydrolyze Analyze Analyze amino acid composition (e.g., via ion-exchange chromatography) Hydrolyze->Analyze Quantify Quantify the percentage of lysine substitution Analyze->Quantify End End Quantify->End

Fig 2. Workflow for in vivo incorporation assay.

Key Steps:

  • Cell Culture: The E. coli mutant is grown in a minimal medium with a limiting amount of lysine to ensure that the cells will utilize the provided analogs.

  • Introduction of Analogs: this compound and/or Selenalysine are added to the culture medium at various concentrations.

  • Growth and Harvesting: The cells are allowed to grow for a specific period, often corresponding to one or more cell doublings. The cells are then harvested by centrifugation.

  • Protein Extraction and Hydrolysis: The bacterial cells are lysed, and total protein is extracted. The purified protein is then hydrolyzed into its constituent amino acids, typically using strong acid (e.g., 6N HCl) at high temperatures.

  • Amino Acid Analysis: The resulting amino acid mixture is analyzed using techniques such as ion-exchange chromatography followed by post-column derivatization (e.g., with ninhydrin) to separate and quantify each amino acid. The percentage of lysine substitution is calculated by comparing the amounts of lysine, Thialysine, and Selenalysine to the total amount of lysine and its analogs.

In Vitro Protein Synthesis Assay

Cell-free protein synthesis systems, derived from organisms like E. coli or rabbit reticulocytes, provide a controlled environment to study the direct effects of these analogs on the translational machinery.

General Protocol:

  • Prepare Cell-Free Extract: A cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation and elongation factors) is prepared.

  • Reaction Mixture: A reaction mixture is assembled containing the cell-free extract, an mRNA template (encoding a protein of interest), ATP and GTP as an energy source, and a mixture of all 20 standard amino acids, except for lysine.

  • Addition of Analogs: Radiolabeled lysine (e.g., [¹⁴C]lysine) is added to the control reaction. In the experimental setups, varying concentrations of this compound and/or Selenalysine are added along with the radiolabeled lysine.

  • Incubation: The reaction mixtures are incubated at an optimal temperature (e.g., 37°C) to allow for protein synthesis.

  • Quantification of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid into acid-precipitable protein (e.g., using trichloroacetic acid precipitation followed by scintillation counting).

  • Inhibition Analysis: The inhibitory effect of Thialysine and Selenalysine is determined by comparing the amount of protein synthesized in the presence of the analogs to the control. Kinetic parameters, such as the inhibition constant (Ki), can be determined by performing these assays at various substrate (lysine) and inhibitor concentrations.

Conclusion

Both this compound and Selenalysine are effective tools for investigating and manipulating protein synthesis. The choice between them will depend on the specific research goals.

  • This compound is a more efficient substitute for lysine in protein synthesis, achieving higher levels of incorporation with less impact on cell viability compared to Selenalysine. This makes it a suitable candidate for studies requiring significant modification of protein composition.

  • Selenalysine , while less readily incorporated, offers the unique properties of the selenium atom, which can be exploited for specific applications such as X-ray crystallography (due to selenium's anomalous scattering properties) or studies involving redox-active proteins. However, its higher toxicity at greater incorporation levels must be considered.

For researchers aiming to inhibit protein synthesis or replace lysine with a functional analog, this compound appears to be the more potent and less cytotoxic option based on the available data. Further research, particularly detailed kinetic studies on a wider range of cell types, will continue to refine our understanding of these valuable research tools.

References

Thialysine Hydrochloride vs. S-Adenosylmethionine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between bioactive compounds is paramount. This guide provides a comprehensive comparison of Thialysine hydrochloride and S-adenosylmethionine (SAMe), focusing on their distinct mechanisms of action, effects on critical cellular processes, and the experimental methodologies used to evaluate them.

While both this compound and S-adenosylmethionine have been investigated for their roles in fundamental cellular processes, they are not direct functional alternatives. This compound acts as a lysine analogue, primarily disrupting protein synthesis, whereas S-adenosylmethionine is a universal methyl donor, crucial for the regulation of a vast array of biochemical pathways. This guide will objectively present their individual characteristics and performance in key experimental contexts to aid researchers in selecting the appropriate tool for their specific scientific inquiries.

Biochemical Profile and Mechanism of Action

This compound and S-adenosylmethionine possess fundamentally different biochemical properties and mechanisms of action. Thialysine, as a lysine mimic, interferes with protein structure and function, while SAMe is a critical co-substrate for methyltransferases.

FeatureThis compoundS-Adenosylmethionine (SAMe)
Chemical Class Lysine analogueMethyl donor co-substrate
Primary Function Inhibition of protein synthesis[1], induction of apoptosis and cell cycle arrest[1]Donates a methyl group for the methylation of DNA, RNA, proteins, and lipids[2]
Mechanism of Action Incorporated into proteins in place of lysine, leading to dysfunctional proteins; inhibits enzymes like lysine 2,3-aminomutase[3]Substrate for methyltransferases, which transfer its methyl group to various acceptor molecules, influencing a wide range of cellular processes including gene expression and signal transduction[2]

Comparative Analysis of Cellular Effects: Apoptosis and Cell Cycle Regulation

Both compounds have been shown to influence apoptosis and cell cycle progression, albeit through distinct pathways.

Induction of Apoptosis

This compound has been demonstrated to induce apoptosis in human acute leukemia Jurkat T cells in a dose- and time-dependent manner.[1] The mechanism is linked to the mitochondrial pathway, involving the release of cytochrome c and subsequent activation of caspases.[1]

Experimental Data: this compound-Induced Apoptosis in Jurkat T Cells [1]

Concentration (mM)Duration (hours)Apoptotic Events
0.32 - 2.5Not specifiedDose-dependent increase in mitochondrial cytochrome c release, caspase-9 and -3 activation, PARP degradation, and DNA fragmentation.

S-adenosylmethionine has also been shown to induce apoptosis and cell cycle arrest in gallbladder carcinoma cells.[4] Its pro-apoptotic effects are mediated through the suppression of the JAK2/STAT3 signaling pathway.[4] In contrast, in a different context, SAMe has been found to decrease ethanol-induced apoptosis in primary hepatocyte cultures.[5]

Experimental Data: S-Adenosylmethionine Effects on Apoptosis

Cell LineTreatmentDuration (hours)Apoptotic Effect
GBC-SD and SGC-996 (Gallbladder Carcinoma)Dose-dependent SAMeNot specifiedSignificant induction of apoptosis[4]
Primary Hepatocyte CulturesEthanol + SAMeNot specifiedSignificant reduction of ethanol-induced apoptosis[5]
Cell Cycle Regulation

This compound interrupts cell cycle progression in Jurkat T cells, leading to an accumulation of cells in the S and G2/M phases. This is accompanied by a significant decline in the protein levels of key cell cycle regulators.[1]

Experimental Data: this compound Effect on Cell Cycle in Jurkat T Cells [1]

TreatmentEffect on Cell CycleMolecular Changes
Thialysine (0.32-2.5mM)Accumulation of cells in S and G2/M phasesSignificant decline in protein levels of cdk4, cdk6, cdc2, cyclin A, cyclin B1, and cyclin E

S-adenosylmethionine treatment of hepatocellular carcinoma cells (HepG2) and mouse hepatocytes (AML12) resulted in an S-phase cell cycle arrest.[6][7][8] This was associated with the upregulation of genes involved in the cell cycle, such as MCM3, MCM4, and E2F1.[6][7][8]

Experimental Data: S-Adenosylmethionine Effect on Cell Cycle in Liver Cells [6][7][8]

Cell LineSAMe Concentration (mM)Duration (hours)Effect on Cell CycleMolecular Changes
HepG2 & AML120.5, 1.0, 2.024S phase cell cycle arrestUpregulation of MCM3, MCM4, and E2F1 expression

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments discussed in this guide.

Apoptosis Assay: TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay

This protocol is a general representation for detecting DNA fragmentation, a hallmark of apoptosis.

  • Cell Preparation: Culture cells to the desired confluence and treat with this compound or S-adenosylmethionine at various concentrations and for different durations. Include positive and negative controls.

  • Fixation and Permeabilization: Harvest cells and wash with Phosphate Buffered Saline (PBS). Fix the cells in 4% paraformaldehyde in PBS for 15-30 minutes at room temperature. Wash again with PBS and then permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

  • TUNEL Staining: Wash cells with PBS. Resuspend cells in the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP, according to the manufacturer's instructions. Incubate for 60 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Wash the cells and resuspend in a suitable buffer for flow cytometry. Analyze the fluorescence of the cells using a flow cytometer. Apoptotic cells will exhibit a higher fluorescence intensity.

Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry

This protocol outlines a standard procedure for analyzing cell cycle distribution.[9][10][11]

  • Cell Preparation and Fixation: Harvest approximately 1-2 x 10^6 cells per sample. Wash with cold PBS and centrifuge. Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Methyltransferase Activity Assay (for S-Adenosylmethionine)

Several methods exist to measure the activity of SAMe-dependent methyltransferases.[12][13][14] A common approach is a continuous enzyme-coupled spectrophotometric assay.[12]

  • Reaction Mixture Preparation: Prepare a reaction buffer containing a suitable pH buffer (e.g., Tris-HCl), the methyltransferase enzyme, the methyl acceptor substrate, S-adenosylhomocysteine (SAH) nucleosidase, and adenine deaminase.

  • Initiation of Reaction: Initiate the reaction by adding S-adenosylmethionine to the reaction mixture.

  • Spectrophotometric Measurement: Continuously monitor the decrease in absorbance at 265 nm. The breakdown of SAH, a product of the methyltransferase reaction, to hypoxanthine by the coupled enzymes leads to this absorbance change.

  • Data Analysis: Calculate the rate of the reaction from the change in absorbance over time. This rate is proportional to the methyltransferase activity.

Visualizing the Pathways

The following diagrams illustrate the distinct signaling pathways and experimental workflows related to this compound and S-adenosylmethionine.

Thialysine_Apoptosis_Pathway Thialysine Thialysine hydrochloride Protein_Synthesis Protein Synthesis (Incorporation of Thialysine) Thialysine->Protein_Synthesis Dysfunctional_Proteins Dysfunctional Proteins Protein_Synthesis->Dysfunctional_Proteins Mitochondria Mitochondria Dysfunctional_Proteins->Mitochondria Stress Signal Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Thialysine-induced apoptosis pathway.

SAMe_Metabolism_Pathway cluster_synthesis Synthesis Methionine Methionine SAMe S-adenosylmethionine (SAMe) Methionine->SAMe MAT ATP ATP ATP->SAMe MAT Methyltransferases Methyltransferases SAMe->Methyltransferases SAH S-adenosylhomocysteine (SAH) SAMe->SAH Methylation Aminopropylation Aminopropylation Pathway SAMe->Aminopropylation Decarboxylation Methylated_Substrates Methylated Substrates (DNA, RNA, Proteins) Methyltransferases->Methylated_Substrates Cellular_Functions Regulation of Cellular Functions Methylated_Substrates->Cellular_Functions Homocysteine Homocysteine SAH->Homocysteine Transsulfuration Transsulfuration Pathway Homocysteine->Transsulfuration Experimental_Workflow cluster_assays Downstream Assays Cell_Culture Cell Culture (e.g., Jurkat, HepG2) Treatment Treatment with Thialysine HCl or SAMe (Dose- and time-course) Cell_Culture->Treatment Harvesting Cell Harvesting Treatment->Harvesting Apoptosis_Assay Apoptosis Assay (e.g., TUNEL, Caspase activity) Harvesting->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (e.g., PI staining) Harvesting->Cell_Cycle_Assay Western_Blot Western Blot (for specific protein expression) Harvesting->Western_Blot Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot->Data_Analysis

References

A Comparative Guide to Protein Labeling for Mass Spectrometry: Thialysine, SILAC, and TMT

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of proteins and the characterization of their post-translational modifications are paramount. Mass spectrometry has emerged as an indispensable tool in this endeavor, with various protein labeling strategies developed to enhance its quantitative power. This guide provides an objective comparison of a targeted chemical labeling approach using the lysine analog thialysine with two widely adopted global labeling techniques: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Tandem Mass Tags (TMT).

This guide delves into the experimental protocols, data presentation, and comparative performance of these methods, offering supporting data to inform the selection of the most appropriate technique for specific research questions.

At a Glance: Comparing Protein Labeling Strategies

The choice of a protein labeling strategy is contingent on the specific biological question, sample type, and desired depth of analysis. Thialysine, via chemical modification of cysteine residues, offers a targeted approach to probe the function of specific lysine-like sites. In contrast, SILAC and TMT provide a global, proteome-wide perspective on protein abundance and turnover.

FeatureCysteine-to-Thialysine ModificationSILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)TMT (Tandem Mass Tags)
Labeling Principle Chemical modification of cysteine to a lysine analog (γ-thia-lysine).Metabolic incorporation of stable isotope-labeled amino acids (lysine and arginine) in living cells.In vitro chemical labeling of primary amines (N-terminus and lysine side chains) with isobaric tags.
Approach TargetedGlobal, in vivoGlobal, in vitro
Sample Type Purified proteins, cell lysates.Proliferating cell cultures.Cell lysates, tissues, body fluids.
Multiplexing Limited (typically binary comparisons with isotopic labels).Up to 3-plex with different isotopes of lysine and arginine.Up to 18-plex with TMTpro reagents.[1]
Quantification Level MS1 (peptide level)MS1 (peptide level)MS2/MS3 (reporter ions)
Key Advantage Probing the functional role of specific lysine residues through targeted modification.High accuracy and precision due to early-stage sample pooling, minimizing experimental variability.[2][3]High multiplexing capacity, enabling comparison of multiple conditions simultaneously.[3][4]
Key Disadvantage Limited to proteins with accessible cysteine residues; not a global strategy.Not suitable for non-dividing cells or tissues; requires extensive cell culture.[5]Potential for ratio compression due to co-isolation of precursor ions.[3]

Experimental Deep Dive: Protocols and Workflows

Detailed and robust experimental protocols are the bedrock of reproducible and reliable quantitative proteomics. Below are summaries of the methodologies for each labeling technique.

Targeted Labeling: Cysteine Conversion to Thialysine

This method is particularly useful for "chemical rescue" experiments, where a cysteine mutant is chemically modified to mimic a lysine residue, allowing for the study of its functional role.

Experimental Protocol:

  • Protein Preparation: A cysteine-containing protein (e.g., a site-directed mutant where a lysine is replaced by a cysteine) is purified.

  • Chemical Modification: The protein is reacted with an alkylating agent such as bromoethylamine (BrEA) to convert the cysteine's thiol group into an aminoethyl group, creating a γ-thia-lysine residue.

  • Quantitative Labeling (Optional): For relative quantification, a double-labeling strategy can be employed using isotopic forms of the alkylating agent (e.g., d0-BrEA and d4-BrEA).

  • Sample Preparation for Mass Spectrometry:

    • The labeled protein is digested with a protease (e.g., trypsin).

    • The resulting peptides are desalted and purified.

  • Mass Spectrometry Analysis:

    • Peptides are analyzed by LC-MS/MS.

    • The extent and location of the modification are determined by the mass shift of the modified peptide.

    • For quantitative experiments, the ratio of the light (d0) and heavy (d4) labeled peptides is calculated from the MS1 spectra.

G

Global In Vivo Labeling: SILAC

SILAC is a powerful technique for the accurate quantification of proteins in cultured cells, relying on the metabolic incorporation of "heavy" amino acids.

Experimental Protocol:

  • Cell Culture: Two populations of cells are cultured in specialized media. One medium contains normal ("light") essential amino acids (L-arginine and L-lysine), while the other contains stable isotope-labeled ("heavy") versions (e.g., 13C6-L-lysine and 13C6-L-arginine).

  • Metabolic Labeling: Cells are cultured for at least five passages to ensure near-complete incorporation of the labeled amino acids into the proteome.[6] Labeling efficiency should be checked by mass spectrometry.

  • Experimental Treatment: The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control).

  • Sample Preparation for Mass Spectrometry:

    • Cells are harvested, and the two populations are mixed in a 1:1 ratio based on cell number or protein concentration.

    • The combined cell lysate is subjected to protein reduction, alkylation, and proteolytic digestion.

  • Mass Spectrometry Analysis:

    • The peptide mixture is analyzed by LC-MS/MS.

    • Peptides from the "light" and "heavy" samples appear as pairs in the MS1 spectrum, separated by a characteristic mass difference.

    • The relative abundance of a protein is determined by the ratio of the intensities of the "heavy" and "light" peptide pairs.[7]

G

Global In Vitro Labeling: TMT

TMT reagents are isobaric tags that allow for the simultaneous quantification of proteins in multiple samples.

Experimental Protocol:

  • Protein Extraction and Digestion: Proteins are extracted from up to 18 different samples, and each sample is individually reduced, alkylated, and digested into peptides.

  • TMT Labeling: Each peptide sample is labeled with a different isobaric TMT tag. The tags are chemically identical, so labeled peptides from different samples are indistinguishable in the MS1 scan.

  • Sample Pooling: The labeled peptide samples are combined into a single mixture.

  • Fractionation (Optional but Recommended): The pooled peptide mixture is often fractionated by liquid chromatography to reduce sample complexity.

  • Mass Spectrometry Analysis:

    • The peptide mixture is analyzed by LC-MS/MS.

    • During MS/MS fragmentation, the TMT tags release reporter ions of different masses.

    • The relative abundance of a peptide (and thus the protein) across the different samples is determined by the relative intensities of the reporter ions in the MS2 or MS3 spectrum.[1]

G

Quantitative Data Comparison

The performance of each labeling method can be assessed based on several quantitative parameters. The following table summarizes key performance indicators, drawing from comparative studies in the literature.

Performance MetricCysteine-to-Thialysine ModificationSILACTMT
Labeling Efficiency Dependent on reaction conditions and cysteine accessibility; can be high for specific sites.Typically >95% incorporation after sufficient cell doublings.[6]High, as it's a chemical reaction on peptides.
Quantitative Accuracy Good for targeted peptides.Considered the "gold standard" for accuracy in cell culture due to minimal sample handling post-labeling.[3]Generally good, but can be affected by ratio compression.
Quantitative Precision High for targeted peptides.High; low coefficients of variation.Good, but can be lower than SILAC.[8]
Proteome Coverage Limited to cysteine-containing proteins/peptides.High; comparable to label-free methods.[8]Can be lower than SILAC and label-free methods, especially when distributing samples across multiple plexes.[8]
Throughput Low; typically focused on a single protein or a few sites.Low to moderate; limited by cell culture time.High due to multiplexing capability.

Application in Signaling Pathway Analysis

The choice of labeling method also influences the approach to studying signaling pathways.

G

  • Thialysine (Targeted Approach): This method is ideal for hypothesis-driven research. For instance, if a specific lysine residue is thought to be crucial for a protein's role in a signaling cascade (e.g., for ubiquitination or acetylation), converting a nearby cysteine to thialysine can directly test this hypothesis by observing the functional consequences.

  • SILAC and TMT (Global Approach): These techniques are suited for discovery-oriented proteomics to understand the broader effects of a stimulus on a signaling pathway.[9] For example, researchers can use SILAC or TMT to compare the proteomes of cells before and after growth factor stimulation to identify all proteins whose expression levels or phosphorylation states change, thereby mapping out the activated signaling network.[8]

Conclusion

The validation of protein labeling by mass spectrometry is a critical aspect of modern proteomics. The targeted chemical modification of cysteine to thialysine provides a unique tool for detailed functional studies of specific lysine-like residues. In contrast, SILAC and TMT offer powerful, global approaches for the accurate quantification of proteome-wide changes. The selection of the most suitable method hinges on the specific research goals, with targeted approaches being optimal for hypothesis testing and global strategies excelling in discovery-driven research. A thorough understanding of the principles, protocols, and performance characteristics of each method, as outlined in this guide, is essential for generating high-quality, reliable data in protein research and drug development.

References

Cross-Validation of Thialysine Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of Thialysine hydrochloride (also known as S-(2-Aminoethyl)-L-cysteine hydrochloride), a lysine analog, with its natural counterpart, L-lysine, and other alternatives. The information presented is intended for researchers, scientists, and drug development professionals, offering objective experimental data to support research decisions.

Executive Summary

This compound is a cytotoxic agent that acts as a competitive inhibitor of lysine in protein synthesis.[1][2] This guide summarizes its effects on cancer cells, particularly human acute leukemia Jurkat T cells, where it has been shown to induce apoptosis and cell cycle arrest.[1] Comparative data on its efficiency of incorporation into proteins relative to other lysine analogs is also presented. Detailed experimental protocols for key assays and visual representations of the underlying molecular pathways are provided to facilitate the replication and further investigation of these findings.

Comparative Performance Data

The following tables summarize the quantitative effects of this compound in various experimental settings.

Cytotoxicity and Apoptotic Induction in Jurkat T Cells
Concentration (mM)Observation in Jurkat T CellsReference
0.32 - 2.5Dose- and time-dependent induction of apoptotic cell death.[1]
0.32 - 2.5Induction of mitochondrial cytochrome c release, caspase-9 and -3 activation, and PARP degradation.[1]
Effect on Cell Cycle Progression in Jurkat T Cells

This compound has been shown to interrupt cell cycle progression, leading to an accumulation of cells in the S and G2/M phases.[1] This is accompanied by a significant reduction in the protein levels of key cell cycle regulators.

ProteinEffect Observed at 0.32-2.5 mM ThialysineReference
cdk4Significant decline in protein level[1]
cdk6Significant decline in protein level[1]
cdc2Significant decline in protein level[1]
cyclin ASignificant decline in protein level[1]
cyclin B1Significant decline in protein level[1]
cyclin ESignificant decline in protein level[1]
Comparison with Lysine Analogs in Protein Synthesis

Studies in E. coli have compared the incorporation of Thialysine and another lysine analog, Selenalysine, into proteins in a lysine-requiring mutant. These studies highlight the competitive nature of these analogs with lysine.

AnalogPercentage of Lysine Substitution in E. coli proteinsReference
ThialysineUp to 46% (when present with lysine)[2]
SelenalysineUp to 12% (when present with lysine)[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture
  • Cell Line: Human acute leukemia Jurkat T cells.

  • Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for the detection of apoptosis by flow cytometry.

  • Cell Treatment: Seed Jurkat T cells at a density of 1 x 10^6 cells/well in a 6-well plate. Treat cells with varying concentrations of this compound (e.g., 0, 0.5, 1.0, 2.0 mM) for 24-48 hours.

  • Harvesting: Centrifuge the cells at 1,500 rpm for 5 minutes and wash twice with ice-cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each sample and analyze immediately by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Follow steps 1 and 2 from the apoptosis assay protocol.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples by flow cytometry.

Western Blot Analysis

This protocol is for detecting the protein levels of cell cycle regulators.

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against cdk4, cdk6, cdc2, cyclin A, cyclin B1, cyclin E, or β-actin overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualized Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows described in this guide.

Thialysine_Apoptosis_Pathway Thialysine Thialysine hydrochloride Mitochondrion Mitochondrion Thialysine->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 PARP PARP degradation Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Thialysine-induced mitochondrial apoptosis pathway.

Thialysine_Cell_Cycle_Arrest cluster_G1_S G1-S Transition cluster_G2_M G2-M Transition Thialysine Thialysine hydrochloride cdk4 cdk4 Thialysine->cdk4 cdk6 cdk6 Thialysine->cdk6 cyclinE cyclin E Thialysine->cyclinE cdc2 cdc2 Thialysine->cdc2 cyclinA cyclin A Thialysine->cyclinA cyclinB1 cyclin B1 Thialysine->cyclinB1 CellCycle Cell Cycle Progression cdk4->CellCycle cdk6->CellCycle cyclinE->CellCycle cdc2->CellCycle cyclinA->CellCycle cyclinB1->CellCycle

Caption: Inhibition of cell cycle regulators by Thialysine.

Experimental_Workflow_Apoptosis Start Start: Jurkat T cells Treatment Treat with Thialysine (0-2.5 mM, 24-48h) Start->Treatment Harvest Harvest & Wash (ice-cold PBS) Treatment->Harvest Stain Stain: Annexin V-FITC & PI Harvest->Stain Incubate Incubate (15 min, RT, dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End: Apoptosis Data Analyze->End

Caption: Workflow for Annexin V/PI apoptosis assay.

References

Thialysine Hydrochloride vs. Other Lysine Analogs in Cytotoxicity Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of thialysine hydrochloride and other lysine analogs, supported by experimental data. The information is intended to assist researchers in selecting appropriate compounds for their studies in areas such as cancer research and drug development.

Introduction to Lysine Analogs in Cytotoxicity Research

Lysine is an essential amino acid, playing a crucial role in various cellular processes. Its analogs, molecules with similar structures, can interfere with these processes, leading to cytotoxic effects. This property makes them valuable tools for cancer research and as potential therapeutic agents. Thialysine, also known as S-(2-aminoethyl)-L-cysteine (AEC), is a notable lysine analog where the ε-methylene group is replaced by a sulfur atom.[1][2] This structural change allows it to act as an antagonist to lysine, inhibiting protein synthesis and inducing cell death.[1][3] This guide focuses on the cytotoxic properties of this compound and compares it with other lysine analogs, particularly the polymeric form, poly-L-lysine (PLL).

Comparative Cytotoxicity Data

Direct comparative studies on the cytotoxicity of this compound against other monomeric lysine analogs are limited in publicly available literature. However, by collating data from various sources, we can establish a baseline for their cytotoxic potential. The following table summarizes the available quantitative data. It is crucial to note that the experimental conditions, such as cell lines and assay methods, vary between studies, which can significantly influence the observed IC50 values.

CompoundAnalog TypeCell LineIC50 ValueReference
This compound MonomericJurkat (Human T-cell leukemia)Induces apoptosis at 0.32-2.5 mM*[4]
Poly-L-lysine (PLL) PolymericK562 (Human erythroleukemic)3.36 ± 0.16 µM[5]
A549 (Human lung cancer)8.23 ± 0.41 µM[5]
U937 (Human macrophage)3.53 ± 0.17 µM[5]
B16F10 (Murine melanoma)6.04 ± 0.3 µM[5]
MCF-7 (Human breast cancer)Induces apoptosis[6][7]
Lysicamine Not specifiedVaries (cancer cell lines)See original source for table[8]
2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-lysine DerivativeHEPG2 (Human liver cancer)87.0 µg/ml[9]

*Note: A specific IC50 value for this compound in Jurkat T cells was not explicitly stated in the reference. The provided range indicates the concentrations at which apoptotic effects were observed.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

Cytotoxicity Assay: MTT Method

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

1. Cell Seeding:

  • Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.

  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the lysine analogs (e.g., this compound, poly-L-lysine) in a complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the prepared compound dilutions.

  • Include a vehicle control (the solvent used to dissolve the compounds) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Following the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

4. Solubilization and Measurement:

  • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.

  • Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[8]

Apoptosis Assay: Annexin V-FITC Staining

This assay is used to detect one of the early events in apoptosis, the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.

1. Cell Treatment:

  • Seed and treat cells with the desired concentrations of the lysine analog as described for the cytotoxicity assay.

2. Cell Harvesting and Staining:

  • After the treatment period, harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

  • Analyze the stained cells by flow cytometry.

  • Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis.

  • Annexin V-FITC positive and PI positive cells are in late apoptosis or necrosis.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of this compound and poly-L-lysine are mediated through distinct signaling pathways, primarily leading to apoptosis.

This compound-Induced Apoptosis

This compound induces apoptosis in human acute leukemia Jurkat T cells through a mitochondria-dependent pathway. This process involves the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3. The activation of this cascade leads to the degradation of cellular components and ultimately, apoptotic cell death.[4] Furthermore, thialysine has been shown to interrupt the cell cycle, contributing to its cytotoxic activity.[4]

G Thialysine This compound Mitochondria Mitochondria Thialysine->Mitochondria CellCycle Cell Cycle Interruption Thialysine->CellCycle CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CellCycle->Apoptosis

Thialysine-induced apoptosis pathway.
Poly-L-lysine (PLL)-Induced Apoptosis

Poly-L-lysine also induces apoptosis, and studies suggest it can act through a mitochondria-mediated pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[5] The tumor suppressor protein p53 is also implicated in PLL-induced apoptosis.[5] Furthermore, PLL has been shown to have anti-angiogenic effects by downregulating Vascular Endothelial Growth Factor (VEGF).[5][7] Some research also points to the ability of PLL to bind to DNA, which may contribute to its apoptotic effects.[6]

G PLL Poly-L-lysine (PLL) p53 p53 Upregulation PLL->p53 Bcl2 Bcl-2 Downregulation PLL->Bcl2 VEGF VEGF Downregulation PLL->VEGF DNA DNA Binding PLL->DNA Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Pathway Bax->Mitochondria Bcl2->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Angiogenesis Anti-angiogenesis VEGF->Angiogenesis DNA->Apoptosis

Poly-L-lysine's mechanisms of action.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxicity of lysine analogs.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis cluster_3 Results CellCulture Cell Culture Incubation Incubation with Lysine Analogs CellCulture->Incubation CompoundPrep Compound Preparation (Serial Dilutions) CompoundPrep->Incubation MTT MTT Assay Incubation->MTT ApoptosisAssay Apoptosis Assay (e.g., Annexin V) Incubation->ApoptosisAssay IC50 IC50 Determination MTT->IC50 Mechanism Mechanism of Action ApoptosisAssay->Mechanism

Cytotoxicity screening workflow.

Conclusion

This compound demonstrates clear cytotoxic effects, primarily through the induction of apoptosis via a mitochondria-dependent pathway. While direct comparative data with other simple lysine analogs is scarce, its potency appears to be in the millimolar range for inducing apoptosis in leukemia cells. In contrast, polymeric lysine analogs like poly-L-lysine exhibit cytotoxicity at micromolar concentrations in various cancer cell lines, acting through both apoptotic and anti-angiogenic mechanisms. The significant difference in effective concentrations and the polymeric nature of PLL are critical considerations for researchers. Further head-to-head studies of monomeric lysine analogs are warranted to provide a more definitive comparative analysis.

References

Validating Thialysine's Inhibition of Lysine-Dependent Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the inhibition of lysine-dependent enzymes, thialysine presents a compelling molecular tool. As a sulfur-containing analog of lysine, thialysine can act as a competitive inhibitor or an alternative substrate, providing valuable insights into enzyme mechanism and function. This guide offers a comparative overview of key experimental methods to validate and characterize the inhibitory properties of thialysine, supported by experimental data and detailed protocols.

Quantitative Comparison of Inhibitory Potency

Biochemical assays are fundamental in quantifying the inhibitory effect of thialysine. These assays typically measure enzyme kinetics in the presence and absence of the inhibitor to determine key parameters that describe its potency and mechanism of action.

Table 1: Kinetic Parameters of Lysine 2,3-aminomutase with L-Lysine and 4-Thialysine

SubstrateKm (mM)Vmax (μmol min-1 mg-1)Ki (mM)Inhibition Type
L-Lysine4.2 ± 0.543 ± 1--
4-Thialysine1.4 ± 0.10.19 ± 0.020.12 ± 0.01Competitive

Data from a study on Lysine 2,3-aminomutase, demonstrating that 4-thialysine is a potent competitive inhibitor with a much lower maximal velocity compared to the natural substrate, L-lysine.[1]

Experimental Methodologies

A multi-faceted approach employing biochemical, biophysical, and structural methods is crucial for the comprehensive validation of thialysine's inhibitory action.

Biochemical Assays: Determining Kinetic Parameters

These assays are the first step in characterizing the inhibitory effect of thialysine. By measuring the rate of the enzymatic reaction at varying substrate and inhibitor concentrations, the mode of inhibition and the inhibitor's potency can be determined.

Experimental Protocol: Steady-State Enzyme Kinetics

  • Enzyme and Substrate Preparation:

    • Purify the lysine-dependent enzyme of interest to homogeneity.

    • Prepare stock solutions of the natural substrate (L-lysine) and the inhibitor (thialysine) in a suitable buffer.

  • Assay Setup:

    • Set up a series of reactions in a microplate or cuvettes. Each reaction should contain the enzyme, buffer, and varying concentrations of the substrate.

    • For inhibition studies, include a range of thialysine concentrations in the reaction mixtures.

    • Include control reactions without the enzyme and without the inhibitor.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the enzyme or substrate.

    • Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate. This can be done using spectrophotometry, fluorometry, or other appropriate detection methods.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the progress curves.

    • Plot the initial velocities against the substrate concentrations to generate Michaelis-Menten plots.

    • For inhibition studies, create Lineweaver-Burk, Dixon, or Cornish-Bowden plots to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive).

    • Fit the data to the appropriate kinetic models to determine Km, Vmax, and Ki values.[1]

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Purify Enzyme A1 Set up Reactions: Enzyme, Buffer, Varying [Substrate] & [Inhibitor] P1->A1 P2 Prepare Substrate & Inhibitor Stocks P2->A1 A2 Initiate Reaction A1->A2 A3 Monitor Reaction Progress A2->A3 D1 Calculate Initial Velocities A3->D1 D2 Plot Kinetic Data (e.g., Michaelis-Menten) D1->D2 D3 Determine Kinetic Parameters (Km, Vmax, Ki) D2->D3

Biochemical Assay Workflow
Mass Spectrometry: Identifying Covalent Modifications

Mass spectrometry is a powerful tool to confirm if thialysine or its reactive analogs form covalent bonds with the enzyme, providing direct evidence of irreversible inhibition or covalent modification of the active site. Electrospray ionization Fourier transform mass spectrometry (ESI-FTMS) is particularly useful for this purpose.[2][3][4]

Experimental Protocol: ESI-FTMS for Site of Modification Analysis

  • Enzyme-Inhibitor Incubation:

    • Incubate the purified enzyme with thialysine or a reactive thialysine analog under conditions that favor modification.

    • Include a control sample of the enzyme incubated without the inhibitor.

  • Proteolytic Digestion:

    • Denature the protein samples and digest them into smaller peptides using a protease such as trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the peptide mixtures using ESI-FTMS.

    • Compare the mass spectra of the treated and control samples to identify peptides with a mass shift corresponding to the addition of the thialysine moiety.

  • Tandem Mass Spectrometry (MS/MS):

    • Select the modified peptides for fragmentation (MS/MS analysis).

    • Analyze the fragmentation pattern to pinpoint the exact amino acid residue that has been modified.

cluster_sample Sample Preparation cluster_ms Mass Spectrometry cluster_result Result S1 Incubate Enzyme with Thialysine S2 Proteolytic Digestion (e.g., Trypsin) S1->S2 M1 ESI-FTMS Analysis S2->M1 M2 Identify Peptides with Mass Shift M1->M2 M3 Tandem MS (MS/MS) of Modified Peptides M2->M3 R1 Determine Exact Site of Covalent Modification M3->R1

Mass Spectrometry Workflow
X-ray Crystallography: Visualizing the Enzyme-Inhibitor Complex

X-ray crystallography provides high-resolution, three-dimensional structural information about how thialysine binds to the active site of a lysine-dependent enzyme.[5][6][7] This technique can reveal the precise interactions between the inhibitor and the enzyme's amino acid residues, confirming the binding mode and providing a structural basis for the observed inhibition.

Experimental Protocol: X-ray Crystallography

  • Crystallization:

    • Crystallize the purified enzyme in the absence of the inhibitor.

    • Alternatively, co-crystallize the enzyme in the presence of thialysine.

  • Soaking or Co-crystallization:

    • If crystals of the apo-enzyme are obtained, soak them in a solution containing a high concentration of thialysine to allow the inhibitor to diffuse into the active site.

  • X-ray Diffraction Data Collection:

    • Mount the crystals and expose them to a high-intensity X-ray beam.

    • Collect the diffraction data as the crystal is rotated.

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the electron density map.

    • Build an atomic model of the enzyme-inhibitor complex into the electron density map.

    • Refine the model to obtain a high-resolution structure that shows the detailed interactions between thialysine and the enzyme.

cluster_cryst Crystallization cluster_xray X-ray Diffraction cluster_struct Structure Determination C1 Crystallize Enzyme (Apo or with Thialysine) C2 Soak Crystal with Thialysine (if Apo) C1->C2 X1 Mount Crystal and Collect Diffraction Data C1->X1 S1 Process Data and Generate Electron Density Map X1->S1 S2 Build and Refine Atomic Model S1->S2 S3 Visualize Enzyme-Inhibitor Interactions S2->S3

X-ray Crystallography Workflow

Alternative Approaches for Comparison

To further strengthen the validation of thialysine as an inhibitor, its effects can be compared with other lysine analogs or known inhibitors of the target enzyme.

Table 2: Comparison of Thialysine with Other Lysine Analogs

AnalogKey FeaturePotential Application in Validation
Selenalysine Selenium replaces the sulfur atom of thialysine.Comparative studies on the effect of the heteroatom on binding and inhibition.[8]
Oxalysine Oxygen replaces the sulfur atom of thialysine.Investigating the role of the heteroatom's electronegativity and size in enzyme recognition.[9]
Lysine hydroxamate The carboxyl group is replaced by a hydroxamate group.Often acts as a potent inhibitor of metalloenzymes by chelating the active site metal ion.

By systematically applying these experimental approaches, researchers can robustly validate and characterize the inhibition of lysine-dependent enzymes by thialysine, providing a solid foundation for further drug development and mechanistic studies.

References

Thialysine Hydrochloride: A Comparative Analysis of its Effects on Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological effects of Thialysine hydrochloride, a lysine analog, across various cell lines. By summarizing key experimental findings, detailing methodologies, and visualizing affected pathways, this document aims to be a valuable resource for researchers investigating the potential of this compound in different cellular contexts.

Executive Summary

This compound, also known as S-(2-Aminoethyl)-L-cysteine hydrochloride, demonstrates distinct effects on different cell lines, ranging from the induction of apoptosis in cancer cells to the inhibition of protein synthesis and growth in others. The cellular response appears to be highly dependent on the specific cell type and its metabolic wiring. This guide presents a comparative analysis of its impact on human T-cell leukemia (Jurkat), Chinese Hamster Ovary (CHO), and Escherichia coli (E. coli) cells, highlighting the differential mechanisms of action.

Data Presentation: Quantitative Effects of this compound

Table 1: Effect of this compound on Jurkat T-Cells

ParameterObservationEffective ConcentrationReference
ApoptosisInduction of apoptosis through a mitochondria-dependent pathway.0.32 - 2.5 mM[1]
Cell CycleArrest in S and G2/M phases.0.32 - 2.5 mM[1]
Key ProteinsDownregulation of cdk4, cdk6, cdc2, cyclin A, cyclin B1, and cyclin E.Not specified[1]

Table 2: Effect of this compound on Chinese Hamster Ovary (CHO) Cells

ParameterObservationNoteReference
Growth RateInhibition of cell growth.Reversible by the addition of lysine.
Plating EfficiencyInhibition of colony formation.Reversible by the addition of lysine.
Cell ViabilityDecreased cell viability.---
Protein SynthesisInhibition of protein synthesis.No significant effect on DNA and RNA synthesis.

Comparative Analysis of Cellular Mechanisms

Jurkat T-Cells (Human T-cell Leukemia): Induction of Apoptosis and Cell Cycle Arrest

In Jurkat T-cells, this compound acts as a potent inducer of apoptosis.[1] The mechanism is primarily driven by the intrinsic mitochondrial pathway, characterized by the release of cytochrome c, which in turn activates caspase-9 and the executioner caspase-3.[1] This cascade ultimately leads to the degradation of poly (ADP-ribose) polymerase (PARP) and DNA fragmentation, hallmarks of apoptotic cell death.[1]

Furthermore, this compound disrupts the cell cycle progression in Jurkat cells. It causes an accumulation of cells in the S and G2/M phases, which is associated with a significant decrease in the protein levels of key cell cycle regulators, including cyclin-dependent kinases (cdk4, cdk6, cdc2) and cyclins (A, B1, and E).[1]

Chinese Hamster Ovary (CHO) Cells: Inhibition of Protein Synthesis

In contrast to its effects on Jurkat cells, the primary mechanism of this compound in CHO cells appears to be the inhibition of protein synthesis. This leads to a reduction in growth rate and plating efficiency. The effects on CHO cells can be reversed by the addition of excess lysine, indicating a competitive inhibition mechanism related to lysine metabolism. Notably, this compound does not significantly affect DNA or RNA synthesis in these cells. A thialysine-resistant CHO cell line has been shown to possess a modified lysyl-tRNA synthetase with a lower affinity for thialysine, further supporting the role of protein synthesis machinery in its mechanism of action.

Escherichia coli (E. coli): A Tool for Studying Lysine Metabolism

In the bacterium E. coli, this compound serves as a competitive inhibitor of lysine. A lysine-requiring mutant of E. coli can incorporate thialysine into its proteins when lysine is limited, allowing for studies on protein structure and function with a modified amino acid. In wild-type E. coli, this incorporation leads to the inhibition of growth and protein synthesis, but unlike in Jurkat cells, it does not significantly impact cell viability.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to assess the effects of this compound.

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

3. Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The G0/G1, S, and G2/M populations are distinguished by their different fluorescence intensities.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Apoptosis in Jurkat T-Cells

Thialysine_Apoptosis_Pathway Thialysine Thialysine hydrochloride Mitochondrion Mitochondrion Thialysine->Mitochondrion induces stress CytC Cytochrome c (release) Mitochondrion->CytC Casp9 Caspase-9 (activation) CytC->Casp9 Casp3 Caspase-3 (activation) Casp9->Casp3 PARP PARP (degradation) Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis Cell_Viability_Workflow Start Start: Seed Cells in 96-well plate Treatment Treat with Thialysine HCl (various concentrations) Start->Treatment Incubation Incubate (e.g., 24, 48, 72h) Treatment->Incubation MTT Add MTT Reagent Incubation->MTT IncubateMTT Incubate (4h) MTT->IncubateMTT Solubilize Add Solubilization Buffer IncubateMTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read End End: Calculate % Cell Viability Read->End Thialysine_Effects_Comparison cluster_jurkat Jurkat T-Cells cluster_cho CHO Cells cluster_ecoli E. coli Thialysine Thialysine hydrochloride Jurkat_Effect Apoptosis Cell Cycle Arrest Thialysine->Jurkat_Effect Cytotoxic CHO_Effect Protein Synthesis Inhibition Growth Inhibition Thialysine->CHO_Effect Cytostatic Ecoli_Effect Competitive Inhibition of Lysine Growth Inhibition Thialysine->Ecoli_Effect Bacteriostatic

References

A Comparative Guide to Validating Thialysine Incorporation into Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific or residue-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool for probing biological systems and developing novel therapeutics. Thialysine, or S-(2-aminoethyl)-L-cysteine, a structural analog of lysine, is of particular interest as it can be utilized by the cell's translational machinery. However, its successful incorporation must be rigorously validated to ensure the fidelity and specificity of the modification. This guide provides an objective comparison of common validation methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate strategy for their needs.

Comparison of Validation Methodologies

The choice of validation method depends on the required level of certainty, the available equipment, and whether the goal is qualitative confirmation, precise quantification, or assessment of functional consequences. The three primary methods—Mass Spectrometry, Western Blotting, and Functional Assays—offer complementary advantages.

Data Presentation: Method Comparison

The table below summarizes the key characteristics of each validation technique.

FeatureMass Spectrometry (MS)Western BlottingFunctional / Activity Assays
Principle Direct detection of mass shift (+2 Da for Thialysine vs. Lysine) in peptides.Indirect detection via antibodies or bioorthogonal tags.Measures the biological consequence of the amino acid substitution.
Type of Evidence Direct, UnambiguousIndirectIndirect
Data Output Quantitative (incorporation efficiency, site-localization)Qualitative / Semi-QuantitativeQuantitative (e.g., kcat, Km)
Specificity Site-specificProtein-specificFunction-specific
Pros - Gold standard for confirmation- Provides precise location of incorporation- Highly sensitive and quantitative- Widely accessible- Relatively fast and high-throughput- Good for initial screening- Links incorporation to a biological outcome- Can be extremely sensitive
Cons - Requires specialized equipment and expertise- Data analysis can be complex- Higher cost per sample- Not inherently site-specific- Requires a specific antibody or tagged analog- Less quantitative than MS- Only applicable if the substitution site has a measurable function- Does not confirm incorporation at other sites
Data Presentation: Reported Thialysine Incorporation Efficiencies

Quantitative data is critical for assessing the success of an incorporation experiment. Mass spectrometry is the most reliable method for obtaining these values.

OrganismMethod of IncorporationThialysine ConcentrationLysine ConditionIncorporation EfficiencyReference
E. coli (mutant)Residue-specific replacementN/ALimitingUp to 60%[1]
E. coliResidue-specific replacement0.05 mMN/A8%[2]
E. coliResidue-specific replacement0.1 - 0.2 mMN/A17%[2]
Fructose 1,6-bisphosphate aldolaseChemical Mutagenesis (in vitro)N/AN/A82 ± 4.5% at site C107[3]

Key Experimental Workflows & Logical Relationships

Visualizing the process of incorporation and validation helps in understanding the overall strategy and the logic behind choosing a particular method.

G cluster_inc Incorporation cluster_val Validation Culture Cell Culture (with Thialysine) Expression Protein Expression Culture->Expression Lysis Cell Lysis Expression->Lysis Purification Protein Purification Lysis->Purification MS Mass Spectrometry Purification->MS Direct Quantification WB Western Blot Purification->WB Indirect Screening FA Functional Assay Purification->FA Indirect Functional Test

General workflow for thialysine incorporation and validation.

G cluster_direct Direct Evidence cluster_indirect Indirect Evidence Inc Thialysine Incorporation Confirmed? MS Mass Spectrometry Inc->MS WB Western Blot (with tagged analog) Inc->WB FA Functional Assay Inc->FA MS_Data Detects Mass Shift Provides Site & Quantity MS->MS_Data WB_Data Detects Reporter Tag WB->WB_Data FA_Data Measures Change in Activity FA->FA_Data G Lys Lysine LysRS Lysyl-tRNA Synthetase Lys->LysRS Tlys Thialysine Tlys->LysRS ATP ATP ATP->LysRS tRNA tRNA(Lys) LysRS->tRNA Aminoacylation Ribosome Ribosome tRNA->Ribosome Protein Protein Ribosome->Protein

References

A Comparative Guide to the Quantitative Analysis of Thialysine in Protein Hydrolysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thialysine, an analog of lysine where the γ-methylene group is replaced by a sulfur atom, is of significant interest in protein chemistry and drug development. Its incorporation into peptides and proteins can provide valuable insights into protein structure and function, and it holds potential as a therapeutic agent. Accurate quantification of thialysine in protein hydrolysates is crucial for understanding its metabolic fate, pharmacokinetic profiles, and for quality control in synthetic peptide production. This guide provides a comparative overview of the principal analytical methods for the quantitative analysis of thialysine, complete with experimental protocols, performance data, and workflow visualizations to aid researchers in selecting the most suitable technique for their specific needs.

Overview of Analytical Methodologies

The quantitative analysis of thialysine in complex mixtures such as protein hydrolysates presents several challenges, including the need for high sensitivity, specificity, and resolution from other amino acids. The primary methods employed for this purpose include High-Performance Liquid Chromatography (HPLC) with pre- or post-column derivatization, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Ion-Exchange Chromatography (IEC), and colorimetric assays such as the Ninhydrin method. Each technique offers a unique set of advantages and limitations in terms of performance, cost, and complexity.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

Reverse-phase HPLC coupled with pre-column derivatization is a widely used and robust method for amino acid analysis. Derivatization is necessary to introduce a chromophore or fluorophore to the thialysine molecule, enhancing its detection by UV or fluorescence detectors. A common derivatizing agent is o-phthalaldehyde (OPA), which reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.

Quantitative Performance Comparison
ParameterHPLC with OPA Derivatization
Limit of Detection (LOD) 20 - 40 pmol/mL[1][2]
Limit of Quantification (LOQ) ~1 µmol/L
Linearity (r²) > 0.99[2]
Precision (RSD) < 6%[1]
Recovery 72% - 98% (amino acid dependent)[2]
Analysis Time 30 - 60 minutes per sample[1][2]
Experimental Protocol: HPLC with OPA Derivatization

1. Protein Hydrolysis:

  • Hydrolyze the protein sample using 6 M HCl at 110°C for 24 hours under vacuum.

  • Neutralize the hydrolysate and dilute to a known volume with a suitable buffer (e.g., 0.1 M borate buffer, pH 9.5).

2. Derivatization: [3]

  • To 50 µL of the diluted hydrolysate, add 50 µL of internal standard solution (e.g., norvaline).

  • Add 100 µL of OPA reagent (e.g., 10 mg/mL OPA in borate buffer with 10 µL/mL of 2-mercaptoethanol).

  • Vortex the mixture for 1 minute at room temperature. The reaction is rapid and the derivatives are relatively stable for a short period.[3] Automation of this step is recommended for improved reproducibility.[1]

3. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.05 M Sodium Acetate, pH 6.5.

  • Mobile Phase B: Methanol.

  • Gradient: A linear gradient from 10% to 70% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).

4. Quantification:

  • Construct a calibration curve using thialysine standards of known concentrations.

  • Quantify the thialysine concentration in the sample by comparing its peak area to the calibration curve, normalized to the internal standard.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Protein_Hydrolysis Protein Hydrolysis (6M HCl, 110°C, 24h) Neutralization Neutralization & Dilution Protein_Hydrolysis->Neutralization Derivatization Pre-column Derivatization (OPA Reagent) Neutralization->Derivatization HPLC_Separation HPLC Separation (C18 Column) Derivatization->HPLC_Separation Inject Fluorescence_Detection Fluorescence Detection (Ex: 340nm, Em: 450nm) HPLC_Separation->Fluorescence_Detection Data_Analysis Data Analysis & Quantification Fluorescence_Detection->Data_Analysis

Caption: Workflow for quantitative analysis of thialysine by HPLC with pre-column OPA derivatization.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of thialysine, often without the need for derivatization. This technique separates thialysine from other components in the protein hydrolysate by liquid chromatography, followed by detection using tandem mass spectrometry. The use of an internal standard, such as a stable isotope-labeled thialysine, is crucial for accurate quantification.

Quantitative Performance Comparison
ParameterLC-MS/MS
Limit of Detection (LOD) Sub-pmol to fmol range
Limit of Quantification (LOQ) Low µg/L to ng/L range[4]
Linearity (r²) > 0.99
Precision (RSD) < 5%
Recovery Typically > 90% (with internal standard)
Analysis Time 10 - 30 minutes per sample
Experimental Protocol: LC-MS/MS

1. Protein Hydrolysis:

  • Perform acid hydrolysis as described for the HPLC method.

  • After hydrolysis, the sample may require a solid-phase extraction (SPE) clean-up step to remove interfering salts and other matrix components.

2. LC Separation:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or reverse-phase C18 column. HILIC can be advantageous for retaining polar underivatized amino acids.[5]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to resolve thialysine from isobaric and isomeric interferences.

  • Flow Rate: 0.2 - 0.5 mL/min.

3. MS/MS Detection:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Thialysine: Select a specific precursor ion (the protonated molecular ion, [M+H]⁺) and one or two characteristic product ions.

    • Internal Standard: Monitor the corresponding transitions for the stable isotope-labeled internal standard.

4. Quantification:

  • Create a calibration curve by plotting the ratio of the peak area of the thialysine MRM transition to the peak area of the internal standard MRM transition against the concentration of the thialysine standards.

  • Determine the concentration of thialysine in the sample from the calibration curve.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Protein_Hydrolysis Protein Hydrolysis (6M HCl, 110°C, 24h) SPE_Cleanup Solid-Phase Extraction (SPE) (Optional) Protein_Hydrolysis->SPE_Cleanup Internal_Standard Add Internal Standard SPE_Cleanup->Internal_Standard LC_Separation LC Separation (HILIC or C18) Internal_Standard->LC_Separation Inject MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for quantitative analysis of thialysine by LC-MS/MS.

Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography separates amino acids based on their net charge at a specific pH.[6] Thialysine, being a basic amino acid, can be effectively separated from acidic and neutral amino acids using a cation-exchange column.[7] Detection is typically achieved by post-column derivatization with ninhydrin.

Quantitative Performance Comparison
ParameterIon-Exchange Chromatography
Limit of Detection (LOD) Low nanomolar range
Limit of Quantification (LOQ) ~10 pmol
Linearity (r²) > 0.99
Precision (RSD) < 3%
Recovery > 95%[7]
Analysis Time 60 - 120 minutes per sample
Experimental Protocol: Ion-Exchange Chromatography

1. Protein Hydrolysis:

  • Acid hydrolysis is performed as previously described.

2. IEC Separation: [8]

  • Column: Strong cation-exchange column.

  • Buffers: A series of buffers with increasing pH and/or ionic strength are used to elute the amino acids sequentially. For basic amino acids like thialysine, a higher pH buffer is typically required for elution.

  • Temperature: Column temperature is often controlled to optimize separation.

3. Post-column Derivatization:

  • The eluent from the column is mixed with a ninhydrin reagent solution.

  • The mixture is passed through a heated reaction coil to facilitate the color-forming reaction.

4. Detection:

  • The absorbance of the colored product is measured at 570 nm (and 440 nm for proline and hydroxyproline) using a spectrophotometric detector.[9]

5. Quantification:

  • A calibration curve is generated using standard solutions of thialysine.

  • The concentration of thialysine in the sample is determined by comparing its peak area to the calibration curve.

Workflow Diagram

IEC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Protein_Hydrolysis Protein Hydrolysis (6M HCl, 110°C, 24h) Filtration Filtration Protein_Hydrolysis->Filtration IEC_Separation IEC Separation (Cation-Exchange) Filtration->IEC_Separation Inject Post_Column_Deriv Post-column Derivatization (Ninhydrin) IEC_Separation->Post_Column_Deriv Colorimetric_Detection Colorimetric Detection (570 nm) Post_Column_Deriv->Colorimetric_Detection Data_Analysis Data Analysis & Quantification Colorimetric_Detection->Data_Analysis

Caption: Workflow for quantitative analysis of thialysine by Ion-Exchange Chromatography.

Ninhydrin Assay (Spectrophotometric)

The ninhydrin assay is a classical colorimetric method for the quantification of total primary amino acids.[10] While not specific for thialysine, it can be used to estimate its concentration if thialysine is the predominant amino acid or after a purification step. The assay is based on the reaction of ninhydrin with the primary amino group of thialysine to produce a deep purple compound known as Ruhemann's purple, which can be quantified spectrophotometrically.[9][10]

Quantitative Performance Comparison
ParameterNinhydrin Assay
Limit of Detection (LOD) ~1 µg/mL
Limit of Quantification (LOQ) ~3 µg/mL
Linearity (r²) > 0.98
Precision (RSD) < 10%
Recovery Highly dependent on matrix and purification
Analysis Time 30 - 60 minutes per batch
Experimental Protocol: Ninhydrin Assay

1. Sample Preparation:

  • Protein hydrolysis is performed as previously described.

  • It is crucial to remove any ammonia or other primary amines that could interfere with the assay.

2. Ninhydrin Reaction: [9]

  • Prepare a ninhydrin reagent (e.g., 0.35 g of ninhydrin in 100 mL of ethanol).[10]

  • To 1 mL of the sample or standard, add a few drops of the ninhydrin reagent.

  • Heat the mixture in a boiling water bath for 5-15 minutes.

  • Cool the solution to room temperature.

3. Spectrophotometric Measurement:

  • Dilute the cooled solution with a suitable solvent (e.g., a 1:1 mixture of water and n-propanol).[10]

  • Measure the absorbance at 570 nm using a spectrophotometer.

4. Quantification:

  • Prepare a standard curve using known concentrations of thialysine.

  • Determine the thialysine concentration in the sample by comparing its absorbance to the standard curve.

Logical Relationship Diagram

Ninhydrin_Logic cluster_process Assay Principle cluster_quant Quantification Thialysine Thialysine (Primary Amine) Colored_Product Ruhemann's Purple (Colored Product) Thialysine->Colored_Product + Ninhydrin Ninhydrin Reagent Ninhydrin->Colored_Product + Heat Heat Heat->Colored_Product Catalyzes Spectrophotometry Spectrophotometry (Absorbance at 570 nm) Colored_Product->Spectrophotometry Measurement Concentration Thialysine Concentration Spectrophotometry->Concentration Standard_Curve Standard Curve Standard_Curve->Concentration Comparison

Caption: Logical relationship for the quantitative Ninhydrin assay of thialysine.

Conclusion and Recommendations

The choice of the optimal method for the quantitative analysis of thialysine in protein hydrolysates depends on the specific requirements of the study.

  • For high-throughput screening and routine analysis , HPLC with pre-column OPA derivatization offers a good balance of sensitivity, robustness, and cost-effectiveness.

  • When utmost sensitivity and specificity are required , particularly in complex biological matrices, LC-MS/MS is the method of choice. The use of a stable isotope-labeled internal standard is highly recommended for achieving the most accurate and precise results.

  • Ion-exchange chromatography remains a reliable and highly precise method, especially in laboratories with dedicated amino acid analyzers. It is particularly useful for obtaining a complete amino acid profile in addition to thialysine quantification.

  • The Ninhydrin assay is a simple and inexpensive method for estimating total primary amino acid concentration. However, its lack of specificity makes it unsuitable for the accurate quantification of thialysine in a mixture of other amino acids without prior purification.

Researchers should carefully consider the trade-offs between sensitivity, specificity, sample throughput, and available instrumentation when selecting the most appropriate analytical technique for their thialysine quantification needs. Validation of the chosen method in the specific sample matrix is essential to ensure reliable and accurate results.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Thialysine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Thialysine hydrochloride, a crucial compound in various research applications. By adhering to these procedural steps, you can mitigate risks and ensure a safe and efficient workflow.

This compound, also known as S-(2-Aminoethyl)-L-cysteine hydrochloride, is a lysine analog used in studies of protein synthesis and cytotoxic effects.[1][2] Its proper handling is critical to prevent potential exposure and ensure the integrity of your experiments.

Personal Protective Equipment (PPE)

The following personal protective equipment is essential when handling this compound. The selection of specific PPE should be based on a thorough risk assessment of the planned experimental procedure.

PPE CategoryItemSpecifications
Eye Protection Safety glasses or gogglesMust be worn at all times in the laboratory.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.
Respiratory Protection N95 or equivalent respiratorRequired when handling the powder form to avoid inhalation of dust particles.
Body Protection Laboratory coat or disposable gownShould be worn to protect skin and clothing from contamination.

Quantitative Safety and Physical Data

Below is a summary of the key quantitative safety and physical data for this compound.

PropertyValueReference
Molecular Weight 200.69 g/mol [3]
Melting Point 195 °C (decomposes)[4]
LD50 (intraperitoneal, mouse) 300 mg/kg[4][5]
Appearance White to off-white solid powder[6]
Purity ≥95%[3]
Storage Temperature 2-8°C[4]

Operational Plan: Handling and Experimental Protocol

Adherence to a strict operational plan is crucial for the safe handling of this compound. This includes everything from initial preparation to the execution of your experiment.

Handling Procedures
  • Preparation : Before handling, ensure that the work area is clean and uncluttered. A designated area for handling this compound is recommended.

  • Ventilation : Always handle this compound powder in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.

  • Weighing : When weighing the powder, use an enclosure or a balance with a draft shield to prevent the dispersal of dust.

  • Solution Preparation : To prepare a solution, slowly add the powder to the solvent to avoid splashing.

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Representative Experimental Protocol: Protein Labeling

Thialysine can be incorporated into proteins in place of lysine, making it a useful tool for protein modification and analysis.[1] The following is a generalized protocol for protein labeling.

  • Protein Preparation : Dissolve the target protein in a suitable buffer (e.g., PBS, Tris, HEPES) at a pH between 7.0 and 7.5.[7]

  • Disulfide Bond Reduction (Optional) : If the protein contains disulfide bonds that may interfere with the reaction, they can be reduced by adding a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubating for approximately 30 minutes.[8]

  • This compound Stock Solution : Prepare a stock solution of this compound in an appropriate solvent.

  • Labeling Reaction : Add the this compound stock solution to the protein solution. The optimal molar ratio of the labeling reagent to the protein should be determined empirically, but a starting point of a 10-20 fold molar excess is common.[8][9]

  • Incubation : Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, with gentle stirring or vortexing.[8]

  • Quenching and Purification : The reaction can be quenched by adding a compound that reacts with the excess labeling reagent. The labeled protein is then purified from the excess reagents and byproducts using methods such as gel filtration or dialysis.[9]

Disposal Plan

Proper disposal of this compound and any contaminated materials is a critical final step to ensure laboratory and environmental safety.

  • Waste Identification : All materials contaminated with this compound, including unused compound, solutions, and disposable labware (e.g., pipette tips, tubes, gloves), should be treated as hazardous waste.

  • Segregation and Collection : Collect all this compound waste in a dedicated, clearly labeled, and sealed container.

  • Disposal : Dispose of the hazardous waste through a licensed and approved waste disposal service. Do not dispose of this compound down the drain or in regular trash.

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_experiment Experiment cluster_cleanup Cleanup & Disposal prep 1. Don Personal Protective Equipment (PPE) - Lab Coat - Safety Glasses - Gloves area 2. Prepare Well-Ventilated Work Area (e.g., Fume Hood) prep->area weigh 3. Weigh this compound Powder prep->weigh solution 4. Prepare Solution weigh->solution protocol 5. Execute Experimental Protocol solution->protocol decontaminate 6. Decontaminate Work Surfaces protocol->decontaminate waste 7. Segregate and Label Hazardous Waste decontaminate->waste dispose 8. Arrange for Professional Waste Disposal waste->dispose

Caption: A flowchart outlining the key steps for the safe handling of this compound, from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thialysine hydrochloride
Reactant of Route 2
Reactant of Route 2
Thialysine hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.